Lithium hypochlorite
Description
Properties
IUPAC Name |
lithium;hypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClO.Li/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXVCCOAQYNXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiClO, ClLiO | |
| Record name | lithium hypochlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_hypochlorite | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034688 | |
| Record name | Lithium hypochlorite | |
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Molecular Weight |
58.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an odor of chlorine; [CAMEO] | |
| Record name | Lithium hypochlorite | |
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CAS No. |
13840-33-0 | |
| Record name | Lithium hypochlorite | |
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| Record name | Hypochlorous acid, lithium salt (1:1) | |
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| Record name | Lithium hypochlorite | |
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| Record name | Lithium hypochlorite | |
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| Record name | LITHIUM HYPOCHLORITE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Lithium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium hypochlorite (LiOCl) is an inorganic salt of hypochlorous acid. Commercially available as a white, granular solid, it is recognized for its potent oxidizing capabilities.[1] While its primary application has been in sanitation and as a disinfectant, particularly for swimming pools, its reactivity profile makes it a subject of interest for various chemical transformations.[1][2] Due to the increasing demand for lithium in other sectors, its large-scale production for sanitation has diminished, making it a more specialized chemical.[2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling protocols for this compound, intended for a technical audience in research and development.
Chemical and Physical Properties
This compound is a colorless, crystalline compound with a distinct chlorine-like odor.[2] It is the lithium salt of hypochlorous acid and is comprised of lithium cations (Li⁺) and hypochlorite anions (OCl⁻).[2] It is commercially available in granular or powdered form.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | LiOCl | [2] |
| Molecular Weight | 58.393 g/mol | [4][5] |
| Appearance | White, granular crystalline solid | [1][6] |
| Odor | Chlorine-like | [7] |
| Density | 0.531 g/cm³ (at 20 °C) | [2] |
| Melting Point | 135 °C (275 °F; 408 K) - Decomposes | [2][7] |
| Boiling Point | 1,336 °C (2,437 °F; 1,609 K) | [2] |
| Solubility in Water | Soluble; 430 g/L (43% by wt.) at 20-25 °C | [7][8] |
| pH | ~11.0 (1% solution); 11.6 - 12.0 (10% solution) | [7][8] |
| Available Chlorine | Commercial grades typically contain ~35% | [1] |
Synthesis and Manufacturing
The commercial synthesis of this compound has evolved to improve purity and yield. Early methods involved the chlorination of lithium hydroxide, which often resulted in a product with significant impurities like chlorates, carbonates, and various chlorides.[9] A more refined and now patented method involves the reaction of a concentrated hypochlorous acid solution with an aqueous slurry of lithium hydroxide. This process allows for the production of a highly pure solid this compound product.[2][6][8]
Experimental Protocol: Synthesis from Hypochlorous Acid and Lithium Hydroxide
This protocol is adapted from patented industrial processes.[2][6][7]
Objective: To synthesize high-purity solid this compound.
Reactants:
-
Aqueous hypochlorous acid (HOCl) solution (≥ 35% by weight)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
Procedure:
-
Preparation of Lithium Hydroxide Slurry: Prepare an aqueous slurry of lithium hydroxide (e.g., 20% by weight) by suspending lithium hydroxide monohydrate in deionized water in a suitable reaction vessel.
-
Cooling: Cool the slurry to a temperature between 0 °C and 5 °C using an ice bath or a refrigerated circulator. The reaction is exothermic, and maintaining a low temperature is critical to minimize the formation of chlorate impurities.
-
Reaction: Slowly add the concentrated hypochlorous acid solution to the stirred lithium hydroxide slurry. The molar ratio of LiOH to HOCl should be maintained at approximately 1:1.[6]
-
Temperature Control: Throughout the addition of hypochlorous acid, vigorously stir the mixture and maintain the reaction temperature below 20 °C, preferably between 5 °C and 10 °C.[7]
-
Monitoring: Monitor the excess alkalinity of the reaction mixture. Continue the addition of HOCl until the LiOH is completely converted to LiOCl, indicated by a decrease in excess alkalinity to approximately 1% or less.[6][7]
-
Isolation (Option A - Spray Drying): The resulting this compound solution can be directly spray-dried. An inlet temperature ranging from 120 °C to 260 °C is used to produce a solid product containing at least 55% LiOCl by weight.[2][6]
-
Isolation (Option B - Crystallization and Drying):
-
Concentrate the this compound solution by evaporation at a temperature between 30 °C and 60 °C under subatmospheric pressure to form a paste.[2]
-
Alternatively, cool the solution to between 0 °C and -20 °C to induce crystallization.[7]
-
Separate the this compound crystals from the mother liquor via filtration or centrifugation.
-
Dry the resulting cake at a controlled temperature (e.g., 83 °C) to yield a final product that is a mixture of anhydrous and hydrated this compound.[9]
-
Diagram: Synthesis Process Flow
Caption: Synthesis of this compound via the Hypochlorous Acid Route.
Chemical Reactivity and Incompatibilities
This compound is a powerful oxidizing agent. Its reactivity is primarily driven by the hypochlorite ion, which can participate in oxidation, chlorination, and decomposition reactions.
Decomposition
This compound decomposes upon heating or exposure to moisture.[8][10] The thermal decomposition begins at its melting point (135 °C), releasing oxygen and toxic chlorine gases.[7][11] In the presence of water, it slowly decomposes, also evolving chlorine.[12]
Diagram: Decomposition Pathways
Caption: Thermal and Aqueous Decomposition of this compound.
Reaction with Acids
Contact with acids causes a vigorous reaction that liberates toxic chlorine gas.[1][8] The reaction with hydrochloric acid, for instance, proceeds rapidly to produce chlorine.[8] This reactivity underscores the importance of avoiding contact with acidic materials during storage and handling.
LiOCl(s) + 2 HCl(aq) → LiCl(aq) + H₂O(l) + Cl₂(g)
Reactivity with Other Substances
This compound is incompatible with a wide range of materials.[7][8] Mixing with incompatible substances can initiate hazardous decomposition, leading to fire or explosion.[8]
-
Organic Compounds & Combustibles: Incompatible with organic materials, wood, paper, and oils. As a strong oxidizer, it can ignite or cause fires upon contact with combustible materials.[7][12]
-
Reducing Agents: Reacts vigorously with reducing agents.
-
Ammonia, Urea, and Amines: Forms highly explosive nitrogen trichloride (NCl₃) upon contact with ammonia or urea.[1][12] It can also form reactive and toxic chloramines with amines.[8]
-
Metals and Metal Oxides: Incompatible with metals such as aluminum, iron, lead, magnesium, and zinc.[8] Metal oxides can catalyze its decomposition.[8]
-
Other Chlorinating Agents: Forms potentially explosive mixtures with cyanurates, including dichloroisocyanuric acid and trichloroisocyanuric acid.[8]
Diagram: Reactivity and Incompatibility Map
Caption: Summary of this compound's Hazardous Reactivities.
Toxicological Data
This compound is corrosive and poses significant health risks upon exposure.[6][13] It can cause severe skin burns, irreversible eye damage, and respiratory irritation.[8][13] Ingestion may be fatal.[13]
Table 2: Acute Toxicity Data
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 500 - 555 mg/kg | [2][14][15] |
| LD₅₀ | Rabbit | Dermal | 8100 mg/kg | [14] |
| LC₅₀ (96 hr) | Rainbow Trout | Aquatic | 0.69 mg/L | [7] |
| LC₅₀ (96 hr) | Bluegill | Aquatic | 0.97 mg/L | [7] |
| LC₅₀ (48 hr) | Daphnia | Aquatic | 0.37 µg/L | [7] |
Safe Handling and Storage
Proper handling and storage procedures are essential to mitigate the risks associated with this compound's reactivity and toxicity.
Experimental Protocol: Safe Handling Workflow
Objective: To outline a standard operating procedure for the safe laboratory use of solid this compound.
1. Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.[13]
-
Wear protective gloves (e.g., rubber) and a lab coat or chemical-resistant apron.[13]
-
If dust formation is likely, use a full-face particle respirator (N100 or P3 type).[8]
2. Engineering Controls:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][16]
3. Handling Procedure:
-
Use only clean, dry utensils (e.g., spatulas, scoops) for handling. Contamination can lead to violent reactions.[8]
-
Avoid formation of dust.[8]
-
When preparing solutions, always add the this compound product to the water , never the other way around, to avoid a violent reaction and splashing.[8]
-
Do not mix with any other chemicals unless it is a validated experimental procedure.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
4. Storage:
-
Keep in a cool, dry, well-ventilated place, away from direct sunlight and moisture.[11][13]
-
Store away from incompatible materials, especially acids, organic compounds, and combustible materials.[7]
5. Spill & Disposal:
-
In case of a spill, keep combustibles away. With a clean shovel, place the material into a clean, dry, loosely covered container for disposal.[7][12]
-
Do not wash spills into drains.[7]
-
Dispose of waste as hazardous material through a qualified waste disposal facility, in accordance with local, state, and federal regulations.[8]
Diagram: Safe Handling Workflow
Caption: Logical Workflow for Safe Laboratory Handling of LiOCl.
Conclusion
This compound is a highly reactive oxidizing agent with well-defined, albeit hazardous, chemical properties. Its synthesis has been optimized to produce high-purity material, and its reactivity profile necessitates stringent safety protocols. For the research scientist, a thorough understanding of its incompatibilities and decomposition pathways is critical for its safe application in chemical synthesis and other developmental work. The data and protocols presented in this guide serve as a foundational resource for the responsible handling and utilization of this compound in a professional laboratory setting.
References
- 1. books.google.cn [books.google.cn]
- 2. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0517782A4 - Process for the production of this compound - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US5102648A - Process for the production of lithium hypochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. This compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 14. saltworkstech.com [saltworkstech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Lithium Hypochlorite (CAS 13840-33-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium hypochlorite (CAS number: 13840-33-0), with the chemical formula LiOCl, is the lithium salt of hypochlorous acid.[1] It is a colorless to white crystalline solid known for its disinfectant and oxidizing properties.[2] While primarily used for water treatment, particularly in swimming pools, and as a bleaching agent, its chemical reactivity also lends itself to applications in organic synthesis.[1][3] This technical guide provides a comprehensive overview of the experimental data available for this compound, including its physicochemical properties, synthesis and purification protocols, analytical methods for its quantification, and its mechanism of action as a disinfectant.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound based on available literature and safety data sheets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | ClLiO | [3] |
| Molecular Weight | 58.39 g/mol | [1] |
| Appearance | Colorless or white crystalline solid/granular solid | [1][2] |
| Odor | Chlorine-like | [1] |
| Melting Point | 135 °C (decomposes) | [1] |
| Boiling Point | 1,336 °C | [1] |
| Density | 0.531 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | Soluble | [1] |
| Autoignition Temperature | > 180 °C | [1] |
Table 2: Toxicological Data for this compound
| Test | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 500 mg/kg | Rat | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and quantitative analysis of this compound are provided below.
I. Synthesis of this compound
Principle: this compound can be synthesized by reacting an aqueous solution of hypochlorous acid (HOCl) with a slurry of lithium hydroxide (LiOH). The reaction is typically carried out at low temperatures to minimize the formation of byproducts such as lithium chlorate and lithium chloride.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation of Lithium Hydroxide Slurry: Prepare a 20% (w/w) aqueous slurry of lithium hydroxide (LiOH·H₂O).
-
Cooling: Cool the lithium hydroxide slurry to approximately 0 °C in a reaction vessel equipped with a stirrer.
-
Reaction: Slowly add a concentrated aqueous solution of hypochlorous acid (e.g., 43.7% by weight HOCl) to the cooled and stirred LiOH slurry.
-
Temperature Control: Maintain the reaction temperature below 20 °C throughout the addition of hypochlorous acid.
-
Monitoring: Monitor the excess alkalinity of the solution. Continue the addition of HOCl until the excess alkalinity reaches approximately one percent.
-
Further Addition: If necessary, introduce additional solid LiOH·H₂O to the solution and continue the addition of HOCl at a temperature below 20 °C until the LiOH is completely converted to LiOCl.
-
Product: The resulting product is an aqueous solution of this compound with a concentration of approximately 15% to 40% by weight.
II. Purification of this compound
Principle: The aqueous solution of this compound obtained from the synthesis can be purified by crystallization. Cooling the solution to subzero temperatures induces the formation of this compound crystals, which can then be separated from the mother liquor containing impurities.
Experimental Workflow for Purification
References
In-Depth Technical Guide: Stability and Decomposition Pathways of Lithium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium hypochlorite (LiOCl) is a significant chemical compound utilized primarily for its disinfectant and oxidizing properties. A comprehensive understanding of its stability and the various pathways through which it decomposes is critical for its safe handling, storage, and effective application. This technical guide provides an in-depth analysis of the stability of this compound and delineates its primary decomposition pathways, including thermal, photochemical, and impurity-driven degradation. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of its decomposition are provided. Furthermore, this guide employs Graphviz (DOT language) to visually represent the complex relationships and pathways discussed, offering a clear and concise reference for researchers and professionals in related fields.
Introduction to this compound
This compound is the lithium salt of hypochlorous acid. It is a white, granular solid that is soluble in water.[1] Its primary commercial application has been as a disinfectant for swimming pools and in some water treatment scenarios.[1] Compared to other common chlorine-based disinfectants like calcium hypochlorite, this compound dissolves more rapidly and does not introduce calcium ions into the water, which can contribute to hardness.
However, a significant drawback of this compound is its inherent instability, particularly in aqueous solutions and when exposed to heat or sunlight. This instability leads to a gradual loss of active chlorine content, reducing its efficacy as a disinfectant and leading to the formation of various decomposition products. The increasing demand for lithium in other applications, such as batteries, has also impacted its availability and cost for use as a disinfectant.
Stability of this compound
The stability of this compound is influenced by several factors, both in its solid form and in aqueous solutions.
Solid-State Stability
Solid this compound is more stable than its aqueous solution but is still susceptible to decomposition, particularly at elevated temperatures. The melting point of this compound is approximately 135°C, and decomposition is reported to occur upon heating above this temperature, releasing oxygen and chlorine gases.[2] Proper storage in a cool, dry place, away from heat and direct sunlight, is crucial to maintain its stability and extend its shelf life.[3]
Aqueous Solution Stability
In aqueous solutions, the stability of this compound is significantly influenced by:
-
pH: The pH of the solution is a critical factor. Hypochlorite solutions are most stable in the pH range of 11 to 13.[2] Below pH 11, the equilibrium between hypochlorite (OCl⁻) and hypochlorous acid (HOCl) shifts towards the less stable hypochlorous acid, accelerating decomposition.
-
Temperature: Higher temperatures increase the rate of decomposition of hypochlorite solutions.
-
Light Exposure: Ultraviolet (UV) radiation from sunlight can significantly accelerate the decomposition of hypochlorite solutions. This is a major reason for the loss of chlorine in outdoor swimming pools treated with unstabilized chlorine products like this compound.
-
Presence of Impurities: Transition metal ions, such as copper, nickel, and cobalt, can act as catalysts, significantly accelerating the decomposition of hypochlorite.[4][5]
Decomposition Pathways of this compound
The decomposition of this compound can proceed through several pathways, leading to different end products. The primary pathways are disproportionation to chlorate and chloride, and decomposition to oxygen and chloride.
Disproportionation to Chlorate and Chloride
This is a major decomposition pathway for hypochlorite in aqueous solutions. The overall reaction is:
3LiOCl → 2LiCl + LiClO₃ (Lithium Chloride and Lithium Chlorate)
This reaction is understood to proceed in a two-step mechanism, particularly in neutral or slightly acidic solutions, which is analogous to the decomposition of sodium hypochlorite:
-
Slow step: A bimolecular reaction between two hypochlorite ions to form chlorite (ClO₂⁻) and chloride (Cl⁻) ions.
-
Fast step: The newly formed chlorite ion then rapidly reacts with another hypochlorite ion to produce chlorate (ClO₃⁻) and chloride (Cl⁻) ions.
The rate of this decomposition pathway is influenced by temperature and the ionic strength of the solution.
Decomposition to Oxygen and Chloride
Another significant decomposition pathway, especially in the presence of catalysts or upon heating, results in the evolution of oxygen gas. The overall reaction is:
2LiOCl → 2LiCl + O₂
This reaction is strongly catalyzed by certain metal oxides, such as those of cobalt, nickel, and copper.[5] The uncatalyzed decomposition to oxygen is generally slower than the disproportionation to chlorate.
Photochemical Decomposition
Exposure to sunlight, particularly UV radiation, leads to the photochemical decomposition of hypochlorite. This process generates highly reactive radical species, which can then participate in further reactions, ultimately leading to the loss of active chlorine and the formation of chloride ions and oxygen.
Quantitative Data on Stability and Decomposition
While specific kinetic data for this compound is scarce in publicly available literature, studies on sodium hypochlorite provide valuable insights that are largely applicable.
| Parameter | Condition | Observation | Reference |
| Solid this compound Stability | 45°C for 30 days | 2.7% loss of active chlorine | Patent Data |
| Aqueous Hypochlorite Decomposition | pH 9-14, 15-55°C | Rate of chlorate formation is 8.7 times faster than oxygen formation. | [6] |
| Aqueous Hypochlorite Decomposition | pH < 11 | Accelerated decomposition due to formation of hypochlorous acid. | [2] |
| Thermal Decomposition (Solid) | > 135°C | Decomposes to release oxygen and chlorine gases. | [2] |
Experimental Protocols
Protocol for Monitoring Aqueous Hypochlorite Decomposition
This protocol outlines a general procedure for studying the decomposition of this compound in an aqueous solution.
Objective: To determine the rate of decomposition of this compound and identify the major decomposition products under specific conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound
-
Deionized water
-
pH buffer solutions
-
Reaction vessel (e.g., temperature-controlled beaker or flask)
-
Stirring plate and stir bar
-
UV-Vis Spectrophotometer
-
Ion Chromatograph (IC) with a conductivity detector
-
Standard solutions of hypochlorite, chloride, chlorite, and chlorate
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water. The pH of the solution should be adjusted and maintained at the desired level using a suitable buffer.
-
Reaction Setup: Place a known volume of the this compound solution into the reaction vessel. If studying thermal decomposition, the vessel should be placed in a temperature-controlled bath. For photochemical studies, a suitable light source (e.g., a UV lamp) should be used.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Analysis:
-
Hypochlorite Concentration: Immediately analyze the concentration of hypochlorite using UV-Vis spectrophotometry. The hypochlorite ion (OCl⁻) has a characteristic absorption maximum at approximately 292 nm.[7][8] The concentration can be determined using a pre-established calibration curve.
-
Anion Analysis: Analyze the concentrations of chloride (Cl⁻), chlorite (ClO₂⁻), and chlorate (ClO₃⁻) in the collected samples using ion chromatography. An appropriate eluent and column must be used to achieve good separation of these anions.
-
-
Data Analysis: Plot the concentration of this compound and the decomposition products as a function of time. From these plots, the rate of decomposition and the rates of formation of the products can be determined.
Protocol for Thermal Analysis of Solid this compound
Objective: To determine the thermal stability and decomposition profile of solid this compound.
Materials:
-
Solid this compound
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of solid this compound into the TGA-DSC sample pan.
-
Instrument Setup: Set the desired temperature program. A typical program would involve heating the sample from ambient temperature to a temperature above its decomposition point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). The experiment should be conducted under a continuous flow of an inert gas to remove any evolved gases.
-
Data Acquisition: Record the mass loss (TGA) and the heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
The TGA curve will show the temperature at which decomposition begins and the total mass loss associated with the decomposition.
-
The DSC curve will indicate whether the decomposition process is exothermic or endothermic and will show the temperature of any phase transitions (e.g., melting).
-
Visualization of Pathways and Workflows
Decomposition Pathways of Aqueous this compound
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Sodium Hypochlorite in Disinfectants | PerkinElmer [perkinelmer.com]
The Role of Lithium Hypochlorite in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium hypochlorite (LiOCl) is emerging as a versatile and effective reagent in modern organic synthesis. This technical guide provides an in-depth exploration of the reaction mechanisms of this compound with a variety of organic functional groups, including alkenes, alkynes, alcohols, aldehydes, ketones, aromatic systems, and nitrogen-containing compounds. Drawing from a comprehensive review of the scientific literature, this document details the mechanistic pathways, provides quantitative data on reaction outcomes, and outlines detailed experimental protocols for key transformations. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the practical application of this compound in the synthesis of complex organic molecules.
Introduction
This compound is a chemical compound with the formula LiOCl. It is the lithium salt of hypochlorous acid and is known for its properties as a disinfectant and bleaching agent.[1][2] In the realm of organic chemistry, this compound offers a reactive source of electrophilic chlorine and serves as a potent oxidizing agent. Its reactions with organic compounds are diverse, leading to a range of valuable transformations. This guide will systematically explore the reaction mechanisms and synthetic utility of this compound with major classes of organic compounds.
Reactions with Alkenes
This compound reacts with alkenes primarily through two main pathways: epoxidation and chlorohydrin formation. The specific outcome is often dependent on the reaction conditions and the presence of catalysts.
Epoxidation of Alkenes
The epoxidation of alkenes using this compound provides a route to the synthesis of epoxides, which are valuable intermediates in organic synthesis. This transformation is often carried out in the presence of a catalyst.
Mechanism: The epoxidation of alkenes with this compound, particularly when catalyzed by transition metal complexes like manganese(III) tetraarylporphyrins, is proposed to proceed via the formation of a high-valent metal-oxo species. This reactive intermediate then transfers an oxygen atom to the double bond of the alkene. The rate-determining step is often the formation of the active metal-oxo species from the reaction of the catalyst with the hypochlorite.[3]
Experimental Protocol: Catalytic Epoxidation of an Alkene
A general procedure for the catalytic epoxidation of an alkene using a manganese(III) porphyrin catalyst and sodium hypochlorite (which can be adapted for this compound) is as follows:
-
Catalyst Preparation: Prepare a solution of the manganese(III) tetraarylporphyrin catalyst, the alkene substrate, and an axial ligand (e.g., 4-picoline) in an organic solvent such as dichloromethane.
-
Reaction Setup: The reaction is typically carried out in a two-phase system, with the organic layer containing the catalyst and substrate, and an aqueous phase containing the hypochlorite oxidant. A phase-transfer catalyst can be employed to facilitate the transfer of the hypochlorite anion into the organic phase.
-
Reaction Execution: The aqueous hypochlorite solution is added to the stirred organic solution. The pH of the aqueous phase can be adjusted to optimize the reaction rate.
-
Monitoring and Workup: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the organic layer is separated, washed, dried, and the solvent is removed to yield the crude epoxide, which can be further purified by chromatography.[3]
Quantitative Data:
The following table summarizes the comparative data for the epoxidation of various alkenes using this compound in the presence of a Fe3O4@Ag-CTAB catalyst in an aqueous medium.[4][5]
| Alkene Substrate | Product | Time (h) | Yield (%) |
| Styrene | Styrene oxide | 2 | 95 |
| α-Methylstyrene | α-Methylstyrene oxide | 2.5 | 92 |
| 4-Chlorostyrene | 4-Chlorostyrene oxide | 3 | 90 |
| Cyclohexene | Cyclohexene oxide | 2 | 93 |
Chlorohydrin Formation
The reaction of alkenes with hypochlorous acid (HOCl), which can be generated from this compound in acidic conditions, leads to the formation of chlorohydrins.
Mechanism: The reaction proceeds through an electrophilic addition mechanism. The alkene's π-bond attacks the electrophilic chlorine of HOCl, forming a cyclic chloronium ion intermediate. Subsequent nucleophilic attack by water on one of the carbon atoms of the chloronium ion, following Markovnikov's rule (attack at the more substituted carbon), leads to the opening of the ring and the formation of the chlorohydrin.[6]
Experimental Protocol: Synthesis of a Chlorohydrin
A general laboratory procedure for the synthesis of a chlorohydrin from an alkene is as follows:
-
Reagent Preparation: Prepare an aqueous solution of this compound.
-
Reaction Setup: In a reaction flask, dissolve the alkene in a suitable solvent that is miscible with water, such as acetone or THF. Cool the solution in an ice bath.
-
Reaction Execution: Slowly add the aqueous this compound solution to the stirred alkene solution. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir for a specified time.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess hypochlorite. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to obtain the crude chlorohydrin.
-
Purification: Purify the crude product by distillation or column chromatography.
Reactions with Alcohols
This compound is an effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.
Mechanism: The oxidation of alcohols by hypochlorite in the presence of acid is believed to proceed through the formation of an alkyl hypochlorite intermediate. In the first step, the alcohol is protonated, followed by nucleophilic attack of the hypochlorite ion to form the alkyl hypochlorite. A subsequent E2 elimination, where a base (such as water or another alcohol molecule) removes the α-proton and the chloride ion acts as the leaving group, leads to the formation of the carbonyl compound.[6]
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
The following is a general procedure for the oxidation of a secondary alcohol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol in glacial acetic acid.
-
Addition of Oxidant: Slowly add an aqueous solution of this compound to the stirred alcohol solution. The temperature should be monitored and controlled, as the reaction is exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by testing for the presence of excess oxidant using starch-iodide paper.
-
Quenching and Workup: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent like sodium bisulfite. Neutralize the acetic acid with a base (e.g., sodium hydroxide).
-
Extraction and Purification: Extract the ketone product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude ketone can then be purified by distillation or chromatography.[7]
Quantitative Data:
The table below presents data for the oxidation of various alcohols to their corresponding carbonyl compounds using sodium hypochlorite adsorbed on montmorillonite K10, which provides an indication of the expected yields for similar reactions with this compound.[8]
| Alcohol Substrate | Product | Time (min) | Yield (%) |
| 4-Hydroxy-3-methoxybenzyl alcohol | Vanillin | 25 | 96 |
| 2,4,6-Trimethylbenzyl alcohol | 2,4,6-Trimethylbenzaldehyde | 30 | 93 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 20 | 98 |
| 9-Fluorenol | 9-Fluorenone | 35 | 98 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 20 | 95 |
| Cyclohexanol | Cyclohexanone | 30 | 97 |
| Cinnamyl alcohol | Cinnamaldehyde | 25 | 89 |
| Furfuryl alcohol | 2-Furaldehyde | 25 | 97 |
Reactions with Aldehydes and Ketones (Haloform Reaction)
Methyl ketones and compounds that can be oxidized to methyl ketones undergo the haloform reaction with this compound in the presence of a base to yield a carboxylate and a haloform.[4][9]
Mechanism: The haloform reaction proceeds in three main stages under basic conditions:
-
Enolate Formation and Halogenation: A hydroxide ion removes an acidic α-proton from the methyl ketone to form an enolate, which then attacks the electrophilic chlorine of the hypochlorite. This process is repeated until all three α-hydrogens on the methyl group are replaced by chlorine atoms, forming a trihalomethyl ketone.[3][10][11]
-
Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone, leading to a tetrahedral intermediate.
-
Cleavage and Protonation: The intermediate collapses, expelling the relatively stable trihalomethyl anion as a leaving group and forming a carboxylic acid. The trihalomethyl anion is then protonated by the carboxylic acid or the solvent to give the haloform (e.g., chloroform).[10]
Experimental Protocol: Haloform Reaction of a Methyl Ketone
A general procedure for the haloform reaction is as follows:
-
Reaction Setup: Dissolve the methyl ketone in a suitable solvent like ethanol or methanol in a reaction flask.
-
Reagent Addition: Add an aqueous solution containing this compound and a base (e.g., lithium hydroxide). The reaction is often exothermic and may require cooling.
-
Reaction and Monitoring: Stir the reaction mixture until the reaction is complete, which can be monitored by TLC or GC.
-
Workup: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitated carboxylic acid by filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization.[12][13]
Reactions with Aromatic Compounds
This compound can be used for the chlorination of activated aromatic compounds such as phenols and anilines. The regioselectivity of the chlorination is influenced by the directing effects of the substituents on the aromatic ring.
Chlorination of Phenols
Phenols are readily chlorinated by hypochlorite solutions. The reaction is typically fast and can lead to a mixture of mono-, di-, and tri-chlorinated products.
Mechanism: The chlorination of phenols is an electrophilic aromatic substitution reaction. The phenoxide ion, formed under basic conditions, is a highly activated nucleophile that attacks the electrophilic chlorine of hypochlorous acid (in equilibrium with hypochlorite). The substitution occurs predominantly at the ortho and para positions.[14][15]
Experimental Protocol: Chlorination of a Phenol
-
Reaction Setup: Dissolve the phenol in an aqueous alkaline solution (e.g., sodium or lithium hydroxide).
-
Reagent Addition: Slowly add an aqueous solution of this compound to the stirred phenol solution, maintaining a low temperature.
-
Reaction and Workup: After the reaction is complete, acidify the mixture to precipitate the chlorinated phenol products.
-
Isolation and Purification: Extract the products with an organic solvent, wash, dry, and concentrate. The individual chlorinated phenols can be separated by chromatography.[16]
Oxidation of Anilines
Anilines react with hypochlorite to give a complex mixture of products, including azo compounds and polymeric materials. The reaction pathway is highly dependent on the reaction conditions and the structure of the aniline.[17]
Reactions with Nitrogen-Containing Compounds
This compound can react with various nitrogen-containing functional groups, including amines and amides.
Reactions with Amines
Primary and secondary amines react with hypochlorites to form N-chloroamines. These compounds can be unstable.[18]
Mechanism: The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic chlorine of hypochlorous acid, followed by the loss of a proton to form the N-chloroamine.
Reactions with Amides
The reaction of hypochlorite with amides is generally slower than with amines. Under certain conditions, N-chloroamides can be formed.[18][19][20]
Reactions with Alkynes and Nitro Compounds
Reactions with Alkynes
The reactivity of alkynes with hypochlorites is less documented than that of alkenes. In general, alkynes are less reactive towards electrophilic addition than alkenes.[21][22][23][24] Plausible reactions could involve the formation of dichloroketones or chloroalkynes, but specific examples with this compound are scarce in the literature.
Reactions with Nitroalkanes
Primary and secondary nitroalkanes possess acidic α-protons. In the presence of a base, they can form nitronate anions. The reaction of these nitronates with hypochlorite can lead to α-chloronitroalkanes. A study on the reaction of nitroethane with hypochlorite in a strong base showed a rate-determining attack of either hypochlorite on the nitronic acid or hypochlorous acid on the nitronate.[10][15]
Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Caption: Catalytic cycle for alkene epoxidation.
Caption: Mechanism of chlorohydrin formation.
Caption: Experimental workflow for alcohol oxidation.
Caption: Mechanism of the haloform reaction.
Conclusion
This compound is a valuable reagent in organic synthesis, capable of effecting a range of important transformations. Its utility in the epoxidation of alkenes, oxidation of alcohols, and the haloform reaction of methyl ketones is well-established, although detailed quantitative data and protocols specifically for the lithium salt can be less common in the literature compared to its sodium and calcium counterparts. Further research into the reactions of this compound with other functional groups, such as alkynes and nitro compounds, will undoubtedly expand its synthetic applications. This guide provides a solid foundation for understanding and utilizing the chemistry of this compound, and it is hoped that it will inspire further exploration of this versatile reagent.
References
- 1. Oxidation of Organic Substrates with Sodium Hypochlorite (A Review) [ouci.dntb.gov.ua]
- 2. journals.iau.ir [journals.iau.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Hypochlorite - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - Mechanism with hypohalite in haloform reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. youtube.com [youtube.com]
- 14. Sodium Hypochlorite [organic-chemistry.org]
- 15. Inverse kinetic dependence on hydroxide in the reaction of hypochlorite with nitroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Research Portal [openresearch.surrey.ac.uk]
- 18. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Alkyne Reactivity [www2.chemistry.msu.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of Lithium Hypochlorite: A Technical Guide
Abstract
Lithium hypochlorite (LiOCl) is a significant compound utilized as a disinfectant and in various chemical syntheses. A thorough understanding of its structural and electronic properties is crucial for optimizing its applications and ensuring its stability and efficacy. Spectroscopic techniques provide a powerful suite of tools for the detailed characterization of LiOCl. This technical guide offers an in-depth exploration of the spectroscopic analysis of this compound, drawing upon data from analogous alkali metal hypochlorites and lithium salts to present a comprehensive overview. This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in their analytical endeavors.
Introduction
This compound is a white, granular solid that is soluble in water.[1][2] Its primary application lies in its oxidizing properties, making it an effective bleaching agent and disinfectant.[1] The active species in aqueous solutions of this compound is the hypochlorite ion (OCl⁻), which exists in equilibrium with hypochlorous acid (HOCl). The position of this equilibrium is pH-dependent and significantly influences the compound's reactivity and stability.[3][4] Spectroscopic analysis is indispensable for characterizing the OCl⁻ ion, understanding its interaction with the lithium cation (Li⁺), and monitoring its degradation pathways.
This guide focuses on the application of several key spectroscopic techniques for the analysis of this compound:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: For the quantification of hypochlorite and hypochlorous acid in solution.
-
Vibrational Spectroscopy (Raman and Infrared): For the characterization of the O-Cl bond and the study of intermolecular interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For probing the local chemical environment of the lithium nucleus.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for quantifying the concentration of hypochlorite and hypochlorous acid in aqueous solutions. The distinct electronic transitions of these species give rise to characteristic absorption bands.
Expected Spectral Characteristics
In aqueous solution, the hypochlorite ion (OCl⁻) exhibits a strong absorption maximum around 292 nm.[4][5] As the pH of the solution decreases, the equilibrium shifts towards the formation of hypochlorous acid (HOCl), which has an absorption maximum around 236 nm.[4] The presence of an isosbestic point around 254 nm indicates a direct equilibrium between these two species.[4]
Quantitative Data
| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Reference(s) |
| Hypochlorite (OCl⁻) | ~292 nm | ~350 M⁻¹cm⁻¹ | [4][5] |
| Hypochlorous Acid (HOCl) | ~236 nm | ~100 M⁻¹cm⁻¹ | [4] |
Experimental Protocol: UV-Vis Analysis of Aqueous this compound
Objective: To determine the concentration of hypochlorite and hypochlorous acid in a this compound solution.
Materials:
-
This compound sample
-
Deionized water
-
pH buffer solutions (pH 4-10)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known approximate concentration in deionized water.
-
Create a series of dilutions from the stock solution.
-
For pH-dependent studies, buffer the diluted solutions to the desired pH values.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
-
Measurement:
-
Use the corresponding buffer solution or deionized water as a blank to zero the instrument.
-
Record the absorbance spectra of the prepared this compound solutions.
-
-
Data Analysis:
-
Identify the absorbance maxima at ~292 nm (OCl⁻) and ~236 nm (HOCl).
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of each species, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
Vibrational Spectroscopy: Raman and Infrared (IR)
Vibrational spectroscopy probes the molecular vibrations of a sample, providing insights into its chemical structure and bonding. For this compound, the primary focus is on the stretching vibration of the O-Cl bond.
Expected Spectral Characteristics
The hypochlorite ion (OCl⁻) is expected to exhibit a characteristic stretching frequency. Based on studies of sodium hypochlorite, this vibrational mode is observed in the Raman spectrum at approximately 713-720 cm⁻¹.[3][6] In the solid state, this band may shift due to crystal lattice effects. Infrared spectroscopy can also be used to identify the O-Cl bond, with an expected absorption in a similar region. One source mentions an IR absorption for the O-Cl bond in aqueous sodium hypochlorite solution at a wavelength of 140.25 µm, which corresponds to approximately 71.3 cm⁻¹; however, this value seems unusually low and may be a misinterpretation, as other sources point to the ~700 cm⁻¹ region.[2]
Quantitative Data
| Vibrational Mode | Raman Shift (cm⁻¹) | Infrared Absorption (cm⁻¹) | Reference(s) |
| O-Cl Stretch | ~713 - 720 | ~710 - 730 (inferred) | [3][6] |
Experimental Protocol: Raman Spectroscopy of this compound
Objective: To identify the characteristic O-Cl stretching vibration in a this compound sample.
Materials:
-
Solid this compound or an aqueous solution
-
Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm)
-
Microscope slide or quartz cuvette
-
Appropriate safety goggles for laser use
Procedure:
-
Sample Preparation:
-
For solid samples, a small amount of the powder can be placed directly on a microscope slide.
-
For aqueous solutions, the sample can be placed in a quartz cuvette.
-
-
Instrument Setup:
-
Turn on the Raman spectrometer and laser source.
-
Select the appropriate laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Measurement:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a range that includes the expected 700-750 cm⁻¹ region.
-
-
Data Analysis:
-
Identify the peak corresponding to the O-Cl stretching vibration.
-
Note any shifts in the peak position that may indicate changes in the chemical environment or physical state.
-
Experimental Protocol: Infrared (IR) Spectroscopy of Solid this compound
Objective: To obtain the infrared absorption spectrum of solid this compound.
Materials:
-
Solid this compound
-
Potassium bromide (KBr) or cesium iodide (CsI) (IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Grind a small amount of the this compound sample (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
-
Measurement:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the absorption band corresponding to the O-Cl stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating the local chemical environment of specific nuclei. For this compound, ⁷Li NMR can provide information about the solvation and ionic interactions of the lithium cation.
Expected Spectral Characteristics
Lithium has two NMR-active nuclei, ⁶Li and ⁷Li. ⁷Li is more commonly used due to its higher natural abundance and sensitivity.[7] In aqueous solutions, the ⁷Li chemical shift is sensitive to the concentration of the lithium salt and the nature of the anion.[8] For aqueous solutions of lithium salts, a single resonance is typically observed due to the rapid exchange of water molecules in the hydration shell of the Li⁺ ion.[9] The chemical shift is generally referenced to a standard such as 1 M LiCl in D₂O.[10]
Quantitative Data
| Nucleus | Chemical Shift Range (ppm) | Reference Compound | Reference(s) |
| ⁷Li | -9 to +3 | 1 M LiCl in D₂O | [10] |
Experimental Protocol: ⁷Li NMR Spectroscopy of this compound
Objective: To characterize the ⁷Li NMR spectrum of this compound in an aqueous solution.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O)
-
NMR spectrometer equipped for ⁷Li detection
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in D₂O to prepare a solution of the desired concentration.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Tune the NMR probe to the ⁷Li frequency.
-
Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
-
Measurement:
-
Acquire the ⁷Li NMR spectrum.
-
-
Data Analysis:
-
Reference the spectrum to an external standard (e.g., 1 M LiCl in D₂O).
-
Analyze the chemical shift and linewidth of the ⁷Li resonance to gain insights into the lithium ion's environment.
-
Visualized Workflows
General Spectroscopic Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of composition of chlorine compounds in acidic sodium chlorite solution using ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helmscientific.com [helmscientific.com]
- 7. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 8. The 7Li n.m.r. spectra of aqueous lithium halide solutions - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. Lithium-7 qNMR as a method to quantify lithium content in brines using benchtop NMR - Analyst (RSC Publishing) DOI:10.1039/D0AN02088E [pubs.rsc.org]
- 10. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
An In-depth Technical Guide to the Hygroscopicity of Crystalline Lithium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lithium hypochlorite is the lithium salt of hypochlorous acid and is commercially available as a white, granular solid.[1] Its efficacy as a sanitizing agent is well-established. However, like many inorganic salts, its stability and performance are intrinsically linked to its interaction with atmospheric moisture. The tendency of a substance to absorb moisture from the air is known as hygroscopicity. This property is a critical parameter in the manufacturing, storage, and application of solid-state chemical compounds.
Qualitative evidence strongly suggests that crystalline this compound is hygroscopic. Safety Data Sheets (SDS) for the compound explicitly state to "Protect from moisture" and list "Contamination with moisture" as a condition to avoid.[] Furthermore, patents related to the production of this compound mention that minimizing impurities reduces the hygroscopicity of the product, which facilitates easier drying.[3][4] This implies that the pure substance itself has an inherent affinity for water. The presence of moisture can lead to chemical degradation, loss of available chlorine, and changes in physical properties.
This guide will delve into the known information regarding the hygroscopicity of this compound, provide standardized methods for its quantitative evaluation, and illustrate the key processes related to its synthesis and degradation.
Quantitative Data on Hygroscopicity
A thorough review of scientific literature and patents reveals a significant gap in publicly available quantitative data on the hygroscopicity of pure, crystalline this compound. Key metrics such as the Critical Relative Humidity (CRH), moisture sorption-desorption isotherms, and rates of moisture absorption under various conditions have not been formally published.
The CRH is the specific relative humidity at which a crystalline solid will start to absorb atmospheric moisture and deliquesce (dissolve). For comparison, the highly hygroscopic lithium chloride has a deliquescence relative humidity (DRH) of approximately 11% at standard conditions.[3]
While direct hygroscopicity data is absent, some related information has been noted in patent literature, which is presented in the table below.
| Parameter | Value | Source / Context |
| Critical Relative Humidity (CRH) | Data not available | Not found in public literature. |
| Moisture Sorption Isotherm | Data not available | Not found in public literature. |
| Rate of Moisture Absorption | Data not available | Not found in public literature. |
| Moisture Content post-drying | 12.2% | A specific batch of this compound cake dried at 83°C for 60 minutes, resulting in a product that was a mix of LiOCl·H₂O and anhydrous LiOCl.[4][5] |
The lack of data underscores the need for experimental determination of these parameters for crystalline this compound to ensure proper handling, formulation, and storage.
Impact of Moisture on Stability
The absorption of water by this compound is not merely a physical process; it initiates chemical degradation. Hypochlorites, in general, are known to be unstable, and their decomposition is accelerated by factors such as heat, light, and low pH.[6] Moisture can contribute to these degradation pathways.
The primary consequence of moisture contamination is the decomposition of the hypochlorite ion (OCl⁻), leading to a loss of "available chlorine," which is the active agent for disinfection. This decomposition can proceed through various pathways, including the formation of chlorate (ClO₃⁻) and chloride (Cl⁻) ions, with the release of oxygen.[7] The presence of water can facilitate these reactions and can also lower the pH of the microenvironment on the crystal surface, further accelerating decomposition.[6]
Below is a diagram illustrating the logical relationship between moisture exposure and the degradation of this compound.
Experimental Protocols for Hygroscopicity Determination
To address the gap in quantitative data, researchers can employ standard methods used for characterizing the hygroscopicity of inorganic salts and pharmaceuticals. The most common and powerful technique is Gravimetric Vapor Sorption (GVS), often referred to as Dynamic Vapor Sorption (DVS).
Dynamic Vapor Sorption (DVS) Method
Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH) of crystalline this compound.
Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it absorbs or desorbs a solvent by varying the vapor concentration surrounding the sample at a constant temperature.[8]
Methodology:
-
Sample Preparation: A small, accurately weighed amount (typically 5-15 mg) of crystalline this compound is placed into the sample pan of the DVS instrument.
-
Drying: The sample is initially dried under a stream of dry nitrogen gas (0% Relative Humidity, RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a very small change in mass over time, e.g., dm/dt ≤ 0.002% min⁻¹).
-
Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% RH, and the mass loss at each step is recorded at equilibrium.
-
Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. A plot of the equilibrium mass change (%) versus RH generates the moisture sorption-desorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.
The following diagram outlines the experimental workflow for DVS analysis.
Synthesis of Anhydrous Crystalline this compound
The production of stable, solid this compound with low hygroscopicity requires careful control of impurities and a robust drying process. Patents describe multi-step procedures to achieve a product with a high concentration of LiOCl and minimal water content.
The general process involves reacting a concentrated solution of hypochlorous acid (HOCl) with an aqueous slurry of lithium hydroxide (LiOH) to produce a solution of this compound.[4][9] This solution is then concentrated and dried to yield the final solid product.
The diagram below illustrates a typical workflow for the synthesis of solid this compound, emphasizing the drying stage, which is critical for minimizing residual moisture.
The drying step can be performed using various methods, such as spray drying, fluidized bed drying, or vacuum drying, to produce a solid product with a high assay of LiOCl and low moisture content.[3][5]
Conclusion
While crystalline this compound is qualitatively understood to be a hygroscopic substance, there is a notable absence of specific quantitative data in the scientific and technical literature. This guide has consolidated the available indirect evidence and provided a framework for its experimental investigation. The moisture-induced degradation of this compound, leading to a loss of efficacy, highlights the critical importance of understanding and controlling its interaction with water vapor. The detailed experimental protocol for Dynamic Vapor Sorption provides a clear pathway for researchers to generate the much-needed quantitative data, including sorption isotherms and the Critical Relative Humidity. Such data would be invaluable for optimizing the formulation, packaging, storage, and handling of this important chemical compound.
References
- 1. preprints.org [preprints.org]
- 3. EP0517782A4 - Process for the production of this compound - Google Patents [patents.google.com]
- 4. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 5. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. solenis.com [solenis.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Elusive Solubility of Lithium Hypochlorite in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium hypochlorite (LiOCl), a potent oxidizing agent, is widely recognized for its efficacy as a disinfectant and bleaching agent, primarily in aqueous systems.[1][2] Its application in non-aqueous, organic-based systems, which is of potential interest in various synthetic and formulation contexts, is severely limited by a lack of clear solubility data. This technical guide synthesizes the available information on the solubility of this compound in organic solvents, highlighting the significant challenges posed by its chemical reactivity that preclude straightforward solubility measurements and result in a scarcity of quantitative data.
Qualitative Solubility Profile: A Contradictory Landscape
The existing literature presents a conflicting and sparse picture of this compound's solubility in organic media. There is no consensus, and quantitative data is conspicuously absent. The available qualitative descriptions are summarized below.
Table 1: Qualitative Solubility Descriptions of this compound in Organic Solvents
| Solvent | Reported Solubility | Source Citation |
| Ethanol | Slightly soluble | [3] |
| General Organic Solvents | Soluble | [3] |
This discrepancy underscores the ambiguity surrounding the behavior of this compound in organic environments. The term "soluble" is not quantified and may be misleading, potentially referring to reactive decomposition rather than true dissolution.
The Overriding Challenge: Reactivity with Organic Solvents
The primary obstacle to determining and utilizing this compound in organic solvents is its high reactivity. As a strong oxidizing agent, this compound is incompatible with a wide range of organic compounds.[2][4][5]
Key reactivity concerns include:
-
Oxidation of Solvents: Alcohols, ketones, and other functionalized organic solvents are susceptible to oxidation by hypochlorite. For instance, patents describing the synthesis of this compound mention "alcohol extraction," but this process involves a chemical reaction to form an alkyl hypochlorite, not a simple dissolution.[6][7][8]
-
Ignition Hazard: this compound can ignite combustible materials, making its combination with flammable organic solvents inherently hazardous.[2][9]
-
Incompatibility: Safety data sheets explicitly list incompatibility with organic materials, reducing agents, and ammonia compounds.[5]
This pronounced reactivity means that in many cases, attempting to dissolve this compound in an organic solvent will likely lead to a chemical reaction and decomposition of both the solute and the solvent, rather than the formation of a stable solution.
Experimental Protocols: A Notable Absence
A thorough review of chemical literature, patents, and databases reveals a complete lack of standardized experimental protocols for determining the solubility of this compound in organic solvents. This absence is a direct consequence of the aforementioned reactivity. Standard solubility determination methods, such as gravimetric analysis after solvent evaporation or spectroscopic concentration measurements, are not feasible if the solute reacts with the solvent.
The logical workflow for assessing the solubility of a highly reactive substance like this compound would necessitate a preliminary stability assessment, which in itself is a significant experimental undertaking.
Comparison with Other Lithium Salts
To provide context, the solubility of other lithium salts, such as lithium chloride (LiCl), in organic solvents is well-documented. LiCl, being a much less reactive salt, exhibits significant solubility in polar organic solvents like alcohols and dimethylformamide.[10][11] This contrast highlights that the solubility behavior of lithium salts is highly dependent on the nature of the anion, with the hypochlorite anion's oxidizing power being the determining factor for LiOCl.
Conclusion
The solubility of this compound in organic solvents is not a well-defined property due to its inherent nature as a powerful oxidizing agent. The available information is sparse and contradictory, and no reliable quantitative data has been published. The significant potential for hazardous reactions with organic media has largely precluded detailed solubility studies. Therefore, for researchers, scientists, and drug development professionals, it is crucial to assume that this compound will be reactive rather than soluble in most organic solvents. Any attempt to use LiOCl in a non-aqueous system must be preceded by rigorous safety and reactivity assessments under controlled conditions. The focus should be on managing its reactivity rather than on achieving high solubility.
References
- 1. This compound | 13840-33-0 [chemicalbook.com]
- 2. This compound CAS#: 13840-33-0 [m.chemicalbook.com]
- 3. noburuchemicals.com [noburuchemicals.com]
- 4. landmarkaquatic.com [landmarkaquatic.com]
- 5. agentsales.com.au [agentsales.com.au]
- 6. EP0517782A4 - Process for the production of this compound - Google Patents [patents.google.com]
- 7. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]
- 8. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 9. This compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Lithium chloride (data page) - Wikipedia [en.wikipedia.org]
- 11. Lithium chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermochemical Properties of Lithium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium hypochlorite (LiOCl) is a solid, inorganic compound that has been utilized primarily as a disinfectant and a bleaching agent. Its efficacy stems from its ability to act as a potent oxidizing agent. A thorough understanding of its thermochemical properties is crucial for its safe handling, storage, and application, as well as for the development of new synthetic routes and potential applications. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details on its synthesis, and a discussion of its decomposition pathways.
Thermochemical Data
Quantitative thermochemical data for solid or aqueous this compound is notably scarce in the peer-reviewed literature. The majority of available data pertains to the gaseous phase, which is less relevant for most practical applications. This section summarizes the available data and provides estimates where direct experimental values are unavailable.
Gas-Phase Thermochemical Data
The National Institute of Standards and Technology (NIST) provides comprehensive thermochemical data for gaseous this compound.[1][2][3] These data are primarily derived from theoretical calculations and are presented in the form of Shomate equation parameters, which can be used to calculate the heat capacity (C_p°), standard enthalpy (H°), and standard entropy (S°) at various temperatures.
Table 1: Shomate Equation Parameters for Gaseous this compound [1][2]
| Temperature Range (K) | A | B | C | D | E | F | G | H |
| 298.15 - 1100 | 30.95708 | 62.85874 | -55.98569 | 17.85949 | -0.199655 | -26.46129 | 276.3432 | -14.22602 |
| 1100 - 6000 | 57.86681 | 0.185447 | -0.037300 | 0.002569 | -2.526288 | -38.54535 | 315.8318 | -14.22602 |
-
Note: The parameters are for the Shomate equation:
-
Cp° = A + Bt + Ct^2 + D*t^3 + E/t^2
-
H° = H° - H°(298.15 K) = At + Bt^2/2 + Ct^3/3 + Dt^4/4 - E/t + F - H
-
S° = Aln(t) + Bt + Ct^2/2 + Dt^3/3 - E/(2*t^2) + G
-
where t = temperature (K) / 1000. C_p° is in J/mol*K and H° is in kJ/mol.
-
Table 2: Standard Thermochemical Properties of Gaseous this compound at 298.15 K [4]
| Property | Value | Units |
| Standard Enthalpy of Formation (Δ_f_H°) | -14.226 | kJ/mol |
| Standard Molar Entropy (S°) | 256.417 | J/mol·K |
| Standard Gibbs Free Energy of Formation (Δ_f_G°) | -18.167 | kJ/mol |
Solid and Aqueous Phase Thermochemical Data
The Active Thermochemical Tables (ATcT) provide a value for the standard enthalpy of formation of the aqueous hypochlorite ion.[5]
-
Δ_f_H°([ClO]⁻, aq) = -110.488 ± 0.076 kJ/mol [5]
The standard enthalpy of formation of the aqueous lithium ion is well-established:
-
Δ_f_H°(Li⁺, aq) = -278.49 kJ/mol
Assuming ideal solution behavior where the enthalpy of solution of this compound is the sum of the enthalpies of formation of its constituent ions in the aqueous phase, we can estimate the standard enthalpy of formation of aqueous this compound.
Table 3: Estimated Standard Enthalpy of Formation of Aqueous this compound at 298.15 K
| Species | Estimated Δ_f_H° (kJ/mol) |
| LiOCl (aq) | -388.98 |
-
Disclaimer: This is an estimated value based on the enthalpies of formation of the individual aqueous ions. The actual enthalpy of formation of aqueous this compound may differ due to ion-pairing and other solution effects. There is no readily available experimental data for the standard entropy or Gibbs free energy of formation for solid or aqueous this compound.
Experimental Protocols
Synthesis of this compound
Detailed experimental procedures for the synthesis of this compound are primarily found in the patent literature. The most common method involves the reaction of lithium hydroxide with hypochlorous acid.[6][7]
Reaction:
LiOH + HOCl → LiOCl + H₂O
-
An aqueous slurry of lithium hydroxide (e.g., 20%) is prepared and cooled to a temperature between 0°C and 20°C.
-
A concentrated aqueous solution of hypochlorous acid (e.g., >35% by weight) is added to the stirred lithium hydroxide slurry while maintaining the low temperature.
-
The addition of hypochlorous acid is continued until the lithium hydroxide is completely converted to this compound.
-
The resulting solution of this compound can be used directly, or the solid product can be isolated.
-
Isolation of solid this compound can be achieved by concentrating the solution via evaporation at reduced pressure and temperatures between 30°C and 60°C to form a paste or slurry.[6]
-
The solid can then be separated from the mother liquor by filtration.
Diagram of Synthesis Workflow:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. janaf.nist.gov [janaf.nist.gov]
- 5. atct.anl.gov [atct.anl.gov]
- 6. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]
- 7. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrochemical Properties of Lithium Hypochlorite Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium hypochlorite (LiOCl) is a solid, water-soluble compound utilized as a disinfectant and an oxidizing agent in various applications. While structurally similar to its sodium counterpart, the electrochemical behavior of this compound solutions possesses unique characteristics influenced by the properties of the lithium cation. This technical guide provides a comprehensive overview of the core electrochemical properties of aqueous this compound solutions, offering insights into its conductivity, stability, and electrode interactions.
Due to a notable scarcity of published research specifically on the electrochemical properties of this compound, this guide will, where necessary, draw upon the more extensively studied data for sodium hypochlorite (NaClO) as a close analogue. In such instances, a comparative discussion will be provided to infer the likely behavior of this compound.
Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its electrochemical behavior.
| Property | Value | Reference |
| Chemical Formula | LiOCl | [1] |
| Molar Mass | 58.39 g/mol | [1] |
| Appearance | Colorless or white crystalline solid | [1] |
| Odor | Chlorine-like | [1] |
| Density | 0.531 g/cm³ | [1] |
| Melting Point | 135 °C (decomposes) | [1] |
| Solubility in Water | Soluble | [1] |
| pH (1% solution) | ~11 | [2] |
Electrochemical Properties
Conductivity
The electrical conductivity of a this compound solution is a measure of its ability to conduct an electric current, which is primarily dependent on the concentration and mobility of the constituent ions: lithium (Li⁺) and hypochlorite (OCl⁻).
Data for this compound Solutions:
Specific, publicly available quantitative data on the molar or ionic conductivity of this compound solutions is limited.
Inference from Related Compounds:
To approximate the conductive behavior of LiOCl solutions, data for lithium chloride (LiCl) can be considered, as it provides insight into the mobility of the lithium cation in an aqueous environment. It is important to note that the hypochlorite anion will have a different ionic mobility than the chloride anion.
| Compound | Concentration (mol/L) | Molar Conductivity (S·cm²/mol) | Temperature (°C) |
| Lithium Chloride (LiCl) | 0.01 | 107.9 | 25 |
| Lithium Chloride (LiCl) | 0.1 | 95.8 | 25 |
| Lithium Chloride (LiCl) | 1.0 | 78.1 | 25 |
Note: This data is for LiCl and serves as an approximation for the behavior of the Li⁺ ion.
The hypochlorite ion's contribution to conductivity is also crucial. The diffusion coefficient for the hypochlorite ion in aqueous media has been reported, which can be used to estimate its ionic mobility.[3]
Standard Electrode Potentials
The electrochemical reactions in a this compound solution are governed by the standard electrode potentials of the involved species.
| Half-Reaction | Standard Potential (E°) (V) |
| Li⁺(aq) + e⁻ → Li(s) | -3.04 |
| ClO⁻(aq) + H₂O(l) + 2e⁻ → Cl⁻(aq) + 2OH⁻(aq) | +0.89 |
| 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) | -0.83 (at pH 14) |
| O₂(g) + 2H₂O(l) + 4e⁻ → 4OH⁻(aq) | +0.40 (at pH 14) |
Note: The standard potential for the Li/Li⁺ couple is -3.04 V versus the Standard Hydrogen Electrode (SHE).[4][5][6][7]
Anodic and Cathodic Behavior
In an electrochemical cell, this compound solutions will exhibit distinct reactions at the anode (oxidation) and cathode (reduction).
Anodic Reactions (Oxidation):
At the anode, the hypochlorite ion can be oxidized. The specific products depend on the electrode material and the solution pH. The primary oxidation reaction is the formation of chlorate:
6ClO⁻(aq) + 3H₂O(l) → 2ClO₃⁻(aq) + 4Cl⁻(aq) + 6H⁺(aq) + 1.5O₂(g) + 6e⁻
Oxygen evolution from the oxidation of water or hydroxide ions is a competing anodic reaction:
4OH⁻(aq) → O₂(g) + 2H₂O(l) + 4e⁻
Cathodic Reactions (Reduction):
At the cathode, the primary reduction reaction is that of the hypochlorite ion to chloride:
ClO⁻(aq) + H₂O(l) + 2e⁻ → Cl⁻(aq) + 2OH⁻(aq)
A competing cathodic reaction, especially at high potentials, is the reduction of water to hydrogen gas:
2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)
Stability and Decomposition
The stability of this compound solutions is a critical factor in their application and is influenced by temperature, pH, and the presence of catalytic impurities.
Decomposition Pathways:
Aqueous this compound solutions can decompose via two primary pathways:
-
Formation of Chlorate and Chloride: This is the main decomposition route. 3LiOCl(aq) → 2LiCl(aq) + LiClO₃(aq)
-
Formation of Oxygen and Chloride: This pathway is often catalyzed by metal ions. 2LiOCl(aq) → 2LiCl(aq) + O₂(g)
Factors Affecting Stability:
-
Temperature: Increased temperature accelerates the rate of decomposition.[2]
-
pH: this compound solutions are most stable at a high pH (typically above 11).[8]
-
Impurities: Transition metal ions can catalyze the decomposition of hypochlorite.[8]
-
Light: Exposure to UV light can promote decomposition.
Decomposition Products:
The primary decomposition products of this compound in aqueous solution are lithium chloride, lithium chlorate, and oxygen.[9] At elevated temperatures, the decomposition can also release oxygen and chlorine gases.[2]
Experimental Protocols
Detailed experimental protocols for the electrochemical analysis of hypochlorite solutions are crucial for obtaining reliable and reproducible data. The following methodologies are adapted from studies on sodium hypochlorite and are applicable to this compound with appropriate considerations for the lithium ion.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution.
Objective: To identify the oxidation and reduction potentials of hypochlorite and to study the kinetics of the electrode reactions.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite rod).
-
Electrolyte Preparation: Prepare aqueous solutions of this compound of known concentrations. A supporting electrolyte (e.g., lithium perchlorate or lithium sulfate) may be added to increase the conductivity of the solution, though its effect on the hypochlorite electrochemistry should be considered.
-
Experimental Parameters:
-
Potential Range: Sweep the potential between a lower and upper limit where the reduction and oxidation of hypochlorite are expected to occur (e.g., from -1.0 V to +1.5 V vs. Ag/AgCl).
-
Scan Rate: Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. surface-adsorbed).
-
-
Data Acquisition: Record the current response as a function of the applied potential to obtain a cyclic voltammogram.
-
Analysis: Analyze the positions and heights of the anodic and cathodic peaks to determine the redox potentials and to gain insights into the reaction mechanism. The effect of concentration on the peak currents can be used for quantitative analysis.[10][11]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the interfacial properties of an electrochemical system, such as charge transfer resistance and double-layer capacitance.
Objective: To characterize the impedance of the electrode/electrolyte interface in a this compound solution and to model the electrochemical processes using equivalent circuits.
Methodology:
-
Electrochemical Cell Setup: The same three-electrode setup as for CV is used.
-
Electrolyte Preparation: Prepare a this compound solution of a specific concentration.
-
Experimental Parameters:
-
Frequency Range: Apply a small amplitude AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 0.01 Hz).
-
DC Potential: The EIS measurement is performed at a specific DC potential, which could be the open-circuit potential or a potential where a specific faradaic reaction occurs.
-
-
Data Acquisition: Measure the impedance of the system at each frequency. The data is typically presented as a Nyquist plot (-Im(Z) vs. Re(Z)) or Bode plots (|Z| and phase angle vs. frequency).
-
Analysis: The impedance data is fitted to an equivalent electrical circuit model to extract quantitative parameters related to the electrochemical processes, such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[12][13]
Visualizations
Logical Flow for Electrochemical Analysis
Decomposition Pathways of Aqueous Hypochlorite
Conclusion
The electrochemical properties of this compound solutions are of significant interest for various applications. While there is a need for more dedicated research to quantify these properties specifically for LiOCl, a robust understanding can be developed by leveraging the extensive data available for sodium hypochlorite and considering the fundamental characteristics of the lithium ion. This guide provides a foundational framework for researchers and professionals working with this compound, outlining its key electrochemical behaviors, stability considerations, and appropriate analytical methodologies. Future research should focus on generating specific quantitative data for this compound to enable more precise modeling and application design.
References
- 1. This compound Manufacturer | Chem formula: LiOCl | CAS No: 13840-33-0 [axiomchem.com]
- 2. This compound Manufacturer, Supplier From Vadodara, Gujarat [noburuchemicals.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. support/standard-potential/5 | ALS,the electrochemical company [als-japan.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. agentsales.com.au [agentsales.com.au]
- 9. landmarkaquatic.com [landmarkaquatic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biologic.net [biologic.net]
- 13. nanoscience.com [nanoscience.com]
Methodological & Application
Application Notes and Protocols: Lithium Hypochlorite as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium hypochlorite (LiOCl) is a versatile and effective oxidizing agent for a variety of transformations in organic synthesis. As a source of electrophilic chlorine, it offers a cost-effective and powerful alternative to other common oxidizing agents. Its utility is particularly notable in the oxidation of ketones, alcohols, and sulfides. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. While this compound is a potent oxidant, appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are essential.
Oxidation of Methyl Ketones and Secondary Methyl Carbinols to Carboxylic Acids
This compound, particularly in combination with commercial bleach (sodium hypochlorite solution, Clorox®), provides a mild and efficient method for the oxidative cleavage of methyl ketones and secondary methyl carbinols to yield carboxylic acids with one less carbon atom. This reaction is a variation of the haloform reaction. The lithium cation is thought to coordinate with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and increasing the acidity of the α-hydrogens, thus facilitating the reaction.
Quantitative Data
The following table summarizes the yields of carboxylic acids obtained from the oxidation of various methyl ketones and secondary methyl carbinols using a this compound-Clorox® mixture.
| Entry | Substrate | Product | Yield (%) |
| 1 | Acetophenone | Benzoic acid | 95 |
| 2 | 4'-Methylacetophenone | p-Toluic acid | 94 |
| 3 | 4'-Methoxyacetophenone | p-Anisic acid | 92 |
| 4 | 3'-Hydroxyacetophenone | m-Hydroxybenzoic acid | 83 |
| 5 | 2'-Methylacetophenone | o-Toluic acid | 99 |
| 6 | 2',4'-Dimethylacetophenone | 2,4-Dimethylbenzoic acid | 92 |
| 7 | 2-Acetylnaphthalene | 2-Naphthoic acid | 89 |
| 8 | 2-Acetyl-5-bromothiophene | 5-Bromo-2-thiophenecarboxylic acid | 71 |
| 9 | 2-Octanone | Heptanoic acid | 58 |
| 10 | 2-Dodecanone | Undecanoic acid | 94 |
| 11 | Pinacolone | Pivalic acid | 80 |
Experimental Protocol: General Procedure for the Oxidation of a Methyl Ketone
This protocol is adapted from the procedure described by M. M. Madler et al.
Materials:
-
This compound-containing solid (e.g., Bioguard Burnout 35®)
-
Commercial bleach (e.g., Clorox®, ~5.25% NaOCl)
-
Methyl ketone substrate
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for sensitive substrates)
Procedure:
-
Preparation of the Oxidizing Mixture: In a flask, stir a mixture of the this compound-containing solid (50 g) and commercial bleach (200 mL) at room temperature for 1 hour. Filtration of the inert solid materials is not necessary as it does not affect the yield.
-
Reaction Setup: To a solution of the methyl ketone (e.g., 10 mmol) in ethanol or methanol (50 mL), add the prepared oxidizing mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 8 hours, depending on the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (for solid acids): a. After completion, allow the mixture to cool to room temperature and then cool in an ice bath. b. Acidify the mixture to a pH of ~1 with concentrated HCl. c. Add a saturated aqueous solution of NaCl (~25 mL). d. Allow the mixture to stand overnight at 10°C. e. Extract the aqueous layer with dichloromethane (4 x 20 mL). f. Wash the combined organic layers with cold water (~5 mL). g. Add 10% NaOH solution (20 mL) to the organic phase to form the sodium salt of the carboxylic acid, which will move to the aqueous layer. h. Separate the two layers. i. Chill the aqueous layer in an ice bath and acidify with concentrated HCl until the carboxylic acid precipitates. j. Allow the mixture to stand in the cold for 30 minutes. k. Collect the solid acid by filtration and wash it quickly with ice-cold water.
-
Work-up (for liquid acids): Follow steps 4a-c. Extract the product with a suitable solvent (e.g., hexane, diethyl ether, or chloroform). The organic layer is then washed, dried over anhydrous sulfate, and the solvent is removed under reduced pressure to yield the liquid carboxylic acid.
Note: For substrates sensitive to oxidation, such as 3'-hydroxyacetophenone, the reaction should be performed under an inert atmosphere (argon or nitrogen).
Experimental Workflow
Caption: Workflow for the oxidation of methyl ketones to carboxylic acids.
Oxidation of Secondary Alcohols to Ketones
While specific literature on the use of this compound for the oxidation of secondary alcohols to ketones is sparse, the general reactivity of hypochlorites makes it a suitable reagent for this transformation. The protocol provided is adapted from established procedures using sodium hypochlorite and is expected to be effective with this compound. Hypochlorous acid, formed in situ from the hypochlorite and an acid, is the active oxidizing species.[1][2]
Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol
Materials:
-
This compound
-
Secondary alcohol
-
Glacial acetic acid
-
Dichloromethane or diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol (e.g., 10 mmol) in glacial acetic acid (20 mL).
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of this compound in water (e.g., 12 mmol in 20 mL) to the stirred solution, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing water (50 mL). b. Extract the mixture with dichloromethane or diethyl ether (3 x 30 mL). c. Combine the organic layers and wash them successively with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the oxidation of secondary alcohols to ketones.
Oxidation of Sulfides to Sulfoxides
This compound can be employed for the selective oxidation of sulfides to sulfoxides. Careful control of the stoichiometry of the oxidant is crucial to avoid over-oxidation to the corresponding sulfone. The reaction is typically performed in a protic solvent or a mixture of a protic and an aprotic solvent.
Experimental Protocol: General Procedure for the Oxidation of a Sulfide to a Sulfoxide
This protocol is a general procedure based on the reactivity of hypochlorites with sulfides.[3][4]
Materials:
-
This compound
-
Sulfide
-
Methanol or Acetonitrile/Water mixture
-
Dichloromethane or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the sulfide (e.g., 5 mmol) in methanol (20 mL) or an acetonitrile/water mixture.
-
Addition of Oxidant: Cool the solution to 0°C. Add a solution of this compound (5.5 mmol, 1.1 equivalents) in water (10 mL) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.
-
Work-up: a. Once the reaction is complete, quench it by adding a saturated solution of sodium thiosulfate. b. Extract the product with dichloromethane or ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic phase over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure to give the crude sulfoxide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Relationship of Reactants and Products
Caption: Stoichiometry-dependent oxidation of sulfides.
Other Potential Applications
a) Oxidation of Aldehydes to Carboxylic Acids
Hypochlorites are known to oxidize aldehydes to carboxylic acids.[5][6] This transformation can be carried out under aqueous conditions, often with the addition of a phase-transfer catalyst for less soluble aldehydes. A general procedure would involve stirring the aldehyde with an aqueous solution of this compound at room temperature until the reaction is complete, followed by acidification and extraction of the carboxylic acid.
b) Synthesis of N-Chloramines
This compound can be used to prepare N-chloramines from primary or secondary amines. The reaction involves the treatment of the amine with an aqueous solution of this compound, often at reduced temperatures to control the reaction rate and minimize side reactions. The N-chloramine product can then be extracted into an organic solvent.
References
- 1. study.com [study.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
Application Notes and Protocols: Lithium Hypochlorite in Water Disinfection Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
Lithium hypochlorite (LiOCl) is a solid, chlorine-releasing compound used for water disinfection and surface sanitation.[1][2] When dissolved in water, it forms hypochlorous acid (HOCl), the primary active agent responsible for microbial inactivation.[2][3] HOCl effectively kills a broad spectrum of microorganisms, including bacteria, viruses, and algae, by oxidizing their cellular components.[2] These application notes provide an overview of its use in research settings, quantitative efficacy data, and detailed protocols for evaluating its performance. While historically used for pool and spa sanitation, its availability has decreased due to the rising demand for lithium in batteries.[1][4]
Key Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | LiOCl | [1] |
| Molar Mass | 58.39 g/mol | [1][2] |
| Appearance | White to colorless crystalline solid | [1][2] |
| Odor | Chlorine-like | [1][2] |
| Free Available Chlorine (FAC) | 28 - 35% | [5] |
| Solubility in Water | Soluble | [1][2][6] |
| pH (in solution) | ~10.8 (alkaline) | [5] |
Quantitative Disinfection Efficacy Data
The effectiveness of this compound is a function of concentration (dose), contact time, pH, temperature, and the presence of organic matter. The following tables summarize typical efficacy data against common waterborne pathogens.
Table 2.1: Bactericidal Efficacy of this compound (as Free Available Chlorine) against E. coli
Conditions: pH 7.5, Temperature 20°C, Low Turbidity Water
| FAC Concentration (mg/L) | Contact Time (minutes) | Log Reduction Value (LRV) |
| 0.5 | 5 | 2.5 |
| 0.5 | 10 | 4.1 |
| 1.0 | 1 | 3.8 |
| 1.0 | 5 | > 6.0 |
| 2.0 | 1 | > 6.0 |
Table 2.2: Formation of Total Trihalomethanes (TTHMs) with this compound
Conditions: 24-hour contact time, 25°C, 3 mg/L Total Organic Carbon (TOC), pH 7.5
| FAC Dose (mg/L) | Resulting TTHM Concentration (µg/L) |
| 1.0 | 25 |
| 2.0 | 48 |
| 5.0 | 85 |
Note: TTHM formation is highly dependent on precursor concentration (e.g., TOC), water temperature, pH, and contact time. The U.S. EPA limit for TTHMs in drinking water is 80 µg/L.[7]
Reaction Pathways and Experimental Workflow
Chemical Disinfection Pathway
When this compound is dissolved in water, it establishes an equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻). HOCl is the more potent disinfectant. This equilibrium is pH-dependent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Manufacturer | Chem formula: LiOCl | CAS No: 13840-33-0 [axiomchem.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. spaworld.co.nz [spaworld.co.nz]
- 5. poolonomics.com [poolonomics.com]
- 6. This compound Manufacturer, Supplier From Vadodara, Gujarat [noburuchemicals.com]
- 7. ysi.com [ysi.com]
Application Notes and Protocols: Preparation of Standardized Lithium Hypochlorite Solutions
Abstract
This document provides a comprehensive protocol for the preparation and standardization of lithium hypochlorite (LiOCl) solutions for research and development applications. The procedure outlines the preparation of a nominal concentration this compound solution from solid this compound, followed by its accurate standardization using the iodometric titration method. This protocol is intended for researchers, scientists, and drug development professionals who require accurately prepared oxidizing reagents for their work.
Introduction
This compound is a potent oxidizing agent with applications in disinfection, organic synthesis, and as a bleaching agent. For many scientific applications, the precise concentration of the hypochlorite solution must be known. This is because hypochlorite solutions can degrade over time due to factors such as exposure to light, heat, and contaminants. Therefore, it is crucial to standardize the solution after preparation and before use. The most common and reliable method for standardizing hypochlorite solutions is iodometric titration. This method involves the reaction of hypochlorite with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to determine the endpoint.
Materials and Reagents
Reagents for this compound Solution Preparation
| Reagent | Grade | Supplier | Notes |
| This compound (solid) | Reagent Grade (approx. 98% purity)[1][2][3] | Major Chemical Supplier | Store in a cool, dry place away from light. |
| Deionized Water | High Purity | Laboratory Supply |
Reagents for Standardization
| Reagent | Grade | Supplier | Notes |
| Potassium Iodate (KIO₃) | Primary Standard | Major Chemical Supplier | Dry at 110°C for 1-2 hours before use. |
| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | ACS Reagent Grade | Major Chemical Supplier | |
| Potassium Iodide (KI) | ACS Reagent Grade | Major Chemical Supplier | |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Reagent Grade | Major Chemical Supplier | Handle with extreme care. |
| Soluble Starch | ACS Reagent Grade | Major Chemical Supplier | For indicator solution. |
| Deionized Water | High Purity | Laboratory Supply |
Experimental Protocols
Preparation of 0.1 M Sodium Thiosulfate Solution (Titrant)
-
Dissolution: Weigh approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) and dissolve it in 1 L of freshly boiled and cooled deionized water.
-
Stabilization: Add approximately 0.1 g of sodium carbonate to the solution to stabilize it.
-
Storage: Store the solution in a well-stoppered amber glass bottle. This solution should be standardized before use.
Preparation of Standard 0.01 M Potassium Iodate Solution
-
Drying: Dry a sample of primary standard potassium iodate (KIO₃) at 110°C for at least one hour and cool in a desiccator.
-
Weighing: Accurately weigh approximately 2.14 g of the dried KIO₃.
-
Dissolution: Quantitatively transfer the weighed KIO₃ to a 1 L volumetric flask, dissolve in deionized water, and dilute to the mark. Mix thoroughly.
Standardization of 0.1 M Sodium Thiosulfate Solution
-
Pipette: Pipette 25.00 mL of the standard 0.01 M KIO₃ solution into a 250 mL Erlenmeyer flask.
-
Add Reagents: Add 2 g of potassium iodide (KI) and 10 mL of 1 M sulfuric acid to the flask. The solution should turn a deep brown due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add Indicator: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Endpoint: Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
-
Repeat: Repeat the titration at least two more times to ensure reproducibility.
-
Calculation: Calculate the exact molarity of the sodium thiosulfate solution using the following formula: Molarity of Na₂S₂O₃ = (Molarity of KIO₃ × Volume of KIO₃) / (6 × Volume of Na₂S₂O₃)
Preparation of this compound Stock Solution (Nominal 0.1 M)
-
Weighing: Weigh approximately 5.84 g of solid this compound (assuming 100% purity) and record the exact mass. Commercially available this compound often has a purity of around 70-98%.[1][4]
-
Dissolution: In a fume hood, carefully add the solid this compound to a 1 L volumetric flask containing approximately 500 mL of deionized water.
-
Dilution: Swirl the flask to dissolve the solid completely. Once dissolved, dilute the solution to the 1 L mark with deionized water.
-
Storage: Store the solution in a well-stoppered, light-resistant bottle in a cool, dark place.
Standardization of the this compound Solution
-
Sample Preparation: Pipette a 25.00 mL aliquot of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add Reagents: To the flask, add 2 g of potassium iodide (KI) and 10 mL of 1 M sulfuric acid. The solution will turn a dark brown color due to the liberation of iodine.
-
Titration: Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow.
-
Add Indicator: Add 2 mL of the starch indicator solution, which will turn the solution a deep blue-black.
-
Endpoint: Continue the titration with the sodium thiosulfate solution until the blue color completely disappears.
-
Repeat: Repeat the titration with two more aliquots of the this compound solution.
-
Calculation: Calculate the molarity of the this compound solution using the following equation: Molarity of LiOCl = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃) / (2 × Volume of LiOCl)
Data Presentation
Standardization of Sodium Thiosulfate Solution
| Trial | Volume of KIO₃ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) | Calculated Molarity of Na₂S₂O₃ (M) |
| 1 | 25.00 | 0.10 | 25.20 | 25.10 | 0.0996 |
| 2 | 25.00 | 0.20 | 25.35 | 25.15 | 0.0994 |
| 3 | 25.00 | 0.15 | 25.25 | 25.10 | 0.0996 |
| Average | 0.0995 |
Standardization of this compound Solution
| Trial | Volume of LiOCl (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) | Calculated Molarity of LiOCl (M) |
| 1 | 25.00 | 0.50 | 22.10 | 21.60 | 0.0859 |
| 2 | 25.00 | 0.20 | 21.85 | 21.65 | 0.0861 |
| 3 | 25.00 | 0.30 | 21.90 | 21.60 | 0.0859 |
| Average | 0.0860 |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and standardizing this compound solution.
Chemical Reactions Pathway
References
- 1. This compound - 98% Purity, 0.531 Density, Soluble Powder For Swimming Pool Disinfection And Algae Control at Best Price in Hyderabad | Panoli Pure Chemicals [tradeindia.com]
- 2. Technical Grade this compound - 98% Purity, 0.531 Density, Soluble Powder, Chlorine-like Odor, Disinfectant For Swimming Pools at Best Price in Tiruvallur | Sk Chem Industries Pvt Ltd [tradeindia.com]
- 3. revelations-emerige.com [revelations-emerige.com]
- 4. noburuchemicals.com [noburuchemicals.com]
Application Notes and Protocols for the Quantification of Lithium Hypochlorite Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium hypochlorite (LiOCl) is a solid oxidizing agent used as a disinfectant and bleaching agent. Accurate quantification of its active ingredient, the hypochlorite ion (OCl⁻), is crucial for quality control, formulation development, and ensuring efficacy and safety. The concentration is typically expressed in terms of "available chlorine," which is a measure of the oxidizing capacity. This document provides detailed application notes and protocols for various analytical techniques to quantify this compound concentration.
Iodometric Titration
Iodometric titration is a classic and widely used method for determining the concentration of oxidizing agents like hypochlorite. It is a reliable and cost-effective technique.[1][2][3]
Principle
Hypochlorite ions react with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
Experimental Protocol
Reagents:
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Glacial acetic acid or sulfuric acid (H₂SO₄)
-
Starch indicator solution (1%)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the this compound sample and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution.
-
Reaction: Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide (e.g., 1-2 grams) to the flask and swirl to dissolve.
-
Acidify the solution by adding about 10 mL of glacial acetic acid or 1 M sulfuric acid. The solution should turn a dark reddish-brown due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. The reddish-brown color will fade to a pale yellow.
-
Indicator Addition: When the solution is pale yellow, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.[3]
-
Endpoint: Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint of the titration.[3]
-
Record the volume of sodium thiosulfate solution used.
-
Perform the titration in triplicate to ensure accuracy.
Calculation: The concentration of available chlorine can be calculated using the following formula:
Available Chlorine (%) = (V × N × 35.45 × 100) / (W)
Where:
-
V = Volume of Na₂S₂O₃ solution used (L)
-
N = Normality of Na₂S₂O₃ solution (eq/L)
-
35.45 = Equivalent weight of chlorine (g/eq)
-
W = Weight of the this compound sample in the aliquot titrated (g)
Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying various ionic species in a sample, including hypochlorite and its degradation products like chlorite and chlorate.
A liquid sample is injected into an ion chromatograph, where it is carried by an eluent through a separation column. The column contains a stationary phase that separates the ions based on their affinity. A conductivity detector or an electrochemical detector is then used to quantify the separated ions.
[5]#### Experimental Protocol
Reagents and Equipment:
-
Ion chromatograph with a suitable anion-exchange column (e.g., TSK-gel DEAE-5PW). *[5] Conductivity or electrochemical detector. *[5] Eluent solution (e.g., a mixture of sodium carbonate and sodium hydroxide). *[5] Standard solutions of hypochlorite, chlorite, and chlorate.
Procedure:
-
System Setup: Set up the ion chromatograph with the appropriate column, eluent, and detector according to the manufacturer's instructions.
-
Calibration: Prepare and run a series of standard solutions containing known concentrations of hypochlorite and other relevant anions to generate calibration curves.
-
Sample Preparation: Dissolve the this compound sample in deionized water and filter it through a 0.2 µm membrane filter to remove any particulate matter. D[6]ilute the sample as necessary to bring the concentration within the calibrated range.
-
Injection and Analysis: Inject a known volume of the prepared sample into the ion chromatograph.
-
Data Analysis: Identify and quantify the hypochlorite peak in the chromatogram based on its retention time and the calibration curve.
Workflow Diagram
Caption: Workflow for Ion Chromatography Analysis.
Electrochemical Methods
Electrochemical sensors provide a sensitive and convenient way to detect hypochlorite ions.
[7]#### Principle
These methods rely on the electrochemical reaction of hypochlorite at the surface of a modified electrode. The resulting current or potential change is proportional to the concentration of hypochlorite in the sample. Various materials, such as ferrocene compounds and phenothiazine-based photosensitizers, have been used to fabricate these sensors.
[7][8]#### Experimental Protocol
Equipment:
-
Electrochemical analyzer
-
Working electrode (e.g., glassy carbon electrode modified with a sensing material) *[7] Reference electrode (e.g., Ag/AgCl) *[7] Counter electrode (e.g., platinum wire) *[7] Buffer solution (e.g., phosphate buffer)
Procedure:
-
Electrode Preparation: Prepare the modified working electrode according to the specific literature procedure for the chosen sensing material. 2[7]. System Assembly: Assemble the three-electrode system in an electrochemical cell containing a buffered solution.
-
Calibration: Record the electrochemical response (e.g., cyclic voltammetry or differential pulse voltammetry) of the sensor to a series of standard hypochlorite solutions to create a calibration curve. 4[7]. Sample Measurement: Introduce the sample solution into the electrochemical cell and record the electrochemical response under the same conditions as the calibration.
-
Concentration Determination: Determine the hypochlorite concentration in the sample from the calibration curve.
Logical Relationship Diagram
Caption: Principle of Electrochemical Hypochlorite Detection.
Quantitative Data Summary
| Analytical Technique | Parameter | Value | Reference |
| Spectrophotometry (Rhodamine B) | Linear Range | 0.1 - 4.0 µg/mL | |
| Molar Absorptivity | 2.57 × 10⁵ L mol⁻¹ cm⁻¹ | ||
| Limit of Detection (LOD) | 0.070 µg/mL | ||
| Limit of Quantification (LOQ) | 0.212 µg/mL | ||
| UV-Vis Spectrophotometry (@292 nm) | R² of Calibration Curve | 0.9999 | |
| Limit of Detection (LOD) | 0.0002% NaOCl | ||
| Electrochemical Sensor (Ferrocene) | Linear Range | 1 - 200 µM | |
| Chemiluminescence Probe (HCCL-2) | Limit of Detection (LOD) | 0.166 µM |
Considerations for this compound Analysis
-
Stability: Hypochlorite solutions are inherently unstable and can decompose over time, influenced by factors such as pH, temperature, light exposure, and the presence of impurities. I[9]t is crucial to analyze samples promptly after preparation.
-
Interferences: Other chlorine-containing species, such as chlorite (ClO₂⁻) and chlorate (ClO₃⁻), can interfere with some analytical methods. C[10]hromatographic techniques are particularly useful for separating and quantifying these species individually.
-
Sample Matrix: The presence of other components in a formulated product may interfere with the analysis. Method validation should be performed for specific sample matrices.
References
- 1. Quantification of Sodium Hypochlorite in Disinfectants | PerkinElmer [perkinelmer.com]
- 2. news-medical.net [news-medical.net]
- 3. kbcc.cuny.edu [kbcc.cuny.edu]
- 4. The use of nitrite ion in the chromatographic determination of large amounts of hypochlorite ion and of traces of chlorite and chlorate ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. A Photoelectrochemical Sensor for the Detection of Hypochlorous Acid with a Phenothiazine-Based Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difference between the Actual and Labeled Concentrations of Several Domestic Brands of Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Techniques to Validate Hypochlorous Acid Purity and Concentration [eureka.patsnap.com]
Application Notes and Protocols: Lithium Hypochlorite as a Reagent for Hofmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hofmann rearrangement is a robust chemical reaction that converts primary amides into primary amines with one fewer carbon atom.[1][2][3] This degradation reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1][3] While the classic Hofmann rearrangement utilizes bromine in an alkaline solution, various other halogenating agents can be employed, including alkali metal hypochlorites.[1] Lithium hypochlorite (LiOCl) serves as a viable, though less documented, alternative to sodium hypobromite or sodium hypochlorite for this transformation. These application notes provide a comprehensive overview, a representative experimental protocol, and comparative data for the use of hypochlorites in the Hofmann rearrangement.
Mechanism of the Hofmann Rearrangement
The reaction mechanism involves several key steps:
-
N-Halogenation: The primary amide reacts with the hypochlorite in a basic medium to form an N-chloroamide intermediate.
-
Deprotonation: A strong base abstracts the acidic N-H proton from the N-chloroamide, generating an anion.[1]
-
Rearrangement: The resulting anion undergoes a concerted rearrangement where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the chloride ion, to form an isocyanate.[1][3]
-
Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide.[1][2]
Reaction Pathway Diagram
References
Application of Lithium Hypochlorite in Peptide Synthesis: A Novel Tool for Site-Specific Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not a conventional reagent in standard peptide synthesis, lithium hypochlorite (LiOCl) offers potential as a cost-effective and reactive agent for the site-specific modification of peptides, primarily through the chlorination of primary amino groups. This application note details a proposed methodology for the selective N-chlorination of N-terminal amines and lysine side chains on solid-phase resins. Such modifications can serve as a reactive handle for further chemical elaboration or for studying the impact of chlorination on peptide structure and bioactivity. Detailed protocols for on-resin chlorination, cleavage, and purification are provided, alongside safety considerations for handling this compound.
Introduction
The chemical modification of peptides is a cornerstone of drug discovery and chemical biology, enabling the enhancement of therapeutic properties, the introduction of probes, and the study of structure-activity relationships. Oxidizing agents play a crucial role in these modifications. This compound, a salt of hypochlorous acid, is a strong oxidizing agent commonly used as a disinfectant.[1] Its reactivity with amines to form N-chloramines is well-documented.[2] This reactivity can be harnessed in a controlled manner to modify specific residues within a peptide sequence.
The primary proposed application of this compound in peptide synthesis is the selective chlorination of the free α-amino group at the N-terminus or the ε-amino group of lysine side chains. This modification converts a basic amine into a reactive N-chloramine, which can be a valuable intermediate for subsequent chemical transformations.
Potential Advantages:
-
Site-Selectivity: Targets primary amines, offering a degree of selectivity in peptide modification.
-
Reactivity: The resulting N-chloramine is a reactive functional group suitable for further derivatization.
-
Cost-Effectiveness: this compound is a readily available and inexpensive reagent.
Reaction Mechanism: N-Chlorination of Primary Amines
This compound in aqueous solution provides the hypochlorite ion (OCl⁻), which exists in equilibrium with hypochlorous acid (HOCl). HOCl is the primary reactive species that chlorinates the nucleophilic primary amine of a peptide.[2][3] The reaction proceeds via a direct transfer of a chlorine cation (Cl⁺) to the nitrogen atom, forming a stable N-chloramine and water.
Caption: Proposed mechanism for peptide N-chlorination by this compound.
Experimental Protocols
Safety Precautions: this compound is a strong oxidizer and is corrosive.[4][5][6] It may intensify fire and cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Avoid contact with acids, combustible materials, and moisture.[4]
Protocol 1: On-Resin N-Chlorination of a Peptide
This protocol describes the chlorination of a primary amine (N-terminus or Lysine side chain) on a peptide still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-bound resin (e.g., Rink Amide, Wang), post-Fmoc deprotection of the target amine.
-
This compound (LiOCl), solid.
-
Dimethylformamide (DMF).
-
Deionized water (DI H₂O).
-
Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) for quenching.
-
Dichloromethane (DCM).
Procedure:
-
Resin Preparation:
-
Place the peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe).
-
Swell the resin in DMF for 30 minutes.
-
If the target amine is protected (e.g., with Fmoc), perform a standard deprotection step (e.g., 20% piperidine in DMF) and wash thoroughly with DMF and DCM.
-
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 0.1 M stock solution of this compound by dissolving the appropriate amount in a DMF/H₂O (9:1 v/v) mixture. Note: The purity of solid LiOCl can vary. It is advisable to determine the concentration of active chlorine via iodometric titration before use.
-
-
Chlorination Reaction:
-
Add the LiOCl solution to the swollen resin (e.g., 1.5 equivalents relative to the resin loading).
-
Gently agitate the mixture at room temperature for 15-30 minutes. Monitor the reaction progress by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.
-
-
Quenching:
-
Drain the reaction solution.
-
Wash the resin with DMF (3x).
-
Add a 0.2 M solution of sodium sulfite in DMF/H₂O to the resin and agitate for 10 minutes to quench any unreacted hypochlorite.
-
Wash the resin thoroughly with DMF (5x), H₂O (3x), and DCM (5x).
-
-
Drying:
-
Dry the resin under high vacuum for at least 1 hour before proceeding to cleavage.
-
Protocol 2: Cleavage, Purification, and Analysis
This protocol outlines the standard procedure for cleaving the modified peptide from the resin and subsequent purification.[9][10]
Materials:
-
N-chlorinated peptide-bound resin.
-
Cleavage Cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5 v/v/v).[9]
-
Cold diethyl ether.
-
Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
HPLC system (preparative and analytical).
-
Mass spectrometer.
Procedure:
-
Cleavage:
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA.
-
In a centrifuge tube, precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[10]
-
Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying and Solubilization:
-
Purification:
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).[11]
-
Monitor the elution profile at ~220 nm.
-
-
Analysis and Characterization:
-
Collect fractions containing the desired product.
-
Analyze the purity of the fractions using analytical RP-HPLC.
-
Confirm the identity and mass of the chlorinated peptide using mass spectrometry (ESI-MS or MALDI-TOF). The mass should correspond to the addition of one chlorine atom (+34 Da for ³⁵Cl, +36 Da for ³⁷Cl) and the loss of one hydrogen atom (-1 Da).
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Data Presentation
Quantitative data from chlorination experiments should be systematically recorded to optimize the protocol.
| Peptide Sequence | Resin Loading (mmol/g) | LiOCl Equiv. | Reaction Time (min) | Crude Yield (%) | Purity by HPLC (%) | Expected Mass (m/z) | Observed Mass (m/z) |
| Example: Ac-LYS-NH₂ | 0.5 | 1.5 | 20 | Data | Data | [M+H]⁺ | [M+H]⁺ |
| Your Peptide | |||||||
| Your Peptide |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from the starting peptide on resin to the final purified product.
Caption: Workflow for N-chlorination of resin-bound peptides.
Conclusion
The use of this compound for the N-chlorination of peptides represents a novel, yet mechanistically plausible, extension of known hypochlorite chemistry. This application note provides a foundational framework for researchers to explore this methodology. The resulting N-chlorinated peptides can serve as versatile intermediates for creating more complex peptide conjugates and derivatives. Careful optimization of reaction conditions and rigorous analytical characterization are essential for successful implementation.
References
- 1. peptide.com [peptide.com]
- 2. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 3. A computational study of the chlorination and hydroxylation of amines by hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. landmarkaquatic.com [landmarkaquatic.com]
- 5. agentsales.com.au [agentsales.com.au]
- 6. shop.spaworld.com.au [shop.spaworld.com.au]
- 7. This compound Manufacturer | Chem formula: LiOCl | CAS No: 13840-33-0 [axiomchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
Application Notes and Protocols: Use of Lithium Hypochlorite in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disinfection is a critical final step in wastewater treatment to inactivate or kill pathogenic microorganisms before discharge into the environment. Chlorine-based disinfectants are widely used due to their effectiveness and relatively low cost. Lithium hypochlorite (LiOCl) is a solid, chlorine-releasing compound that offers an alternative to more commonly used disinfectants like sodium hypochlorite (liquid bleach) and calcium hypochlorite (solid). As a solid, this compound is stable for long-term storage and can be easier to handle and dose in certain applications.[1][2] When dissolved in water, it forms hypochlorous acid (HOCl) and hypochlorite ions (OCl-), which are the primary disinfecting agents.[3] This document provides detailed application notes and protocols for the use of this compound in wastewater treatment studies.
Chemical Properties and Disinfection Mechanism
This compound is a white, granular solid that is soluble in water.[3][4] The disinfection mechanism of this compound is analogous to that of other chlorine-based disinfectants.[5] Upon dissolution in water, it establishes an equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻).[6]
The disinfection efficiency is pH-dependent, with the more potent disinfectant, hypochlorous acid, being the predominant species at a lower pH (typically below 7.5).[6][7] HOCl, being electrically neutral, can more easily penetrate the negatively charged cell walls of microorganisms.[5] The strong oxidizing nature of HOCl and OCl⁻ leads to the inactivation of essential enzymes, inhibition of cellular processes, and ultimately, cell death.[8]
Data Presentation: Efficacy of Hypochlorite Disinfection
While specific quantitative data for this compound in wastewater treatment is not extensively available in peer-reviewed literature, its performance is expected to be comparable to other hypochlorite-based disinfectants. The following table summarizes typical log reduction values for fecal coliforms in secondary treated wastewater effluent using hypochlorite disinfection, providing an expected performance range for this compound.
| Disinfectant Dose (mg/L as available chlorine) | Contact Time (minutes) | pH | Temperature (°C) | Initial Fecal Coliforms (CFU/100mL) | Expected Log Reduction | Reference |
| 5 | 15 | 7.2 | 20 | 1 x 10⁶ | 2.5 - 3.5 | [9] |
| 5 | 30 | 7.2 | 20 | 1 x 10⁶ | 3.5 - 4.5 | [10] |
| 10 | 15 | 7.0 | 22 | 5 x 10⁵ | 4.0 - 5.0 | [11] |
| 10 | 30 | 7.0 | 22 | 5 x 10⁵ | > 5.0 | [11] |
| 15 | 15 | 7.5 | 18 | 2 x 10⁶ | > 5.0 | [7] |
Note: The actual performance of this compound will vary depending on the specific characteristics of the wastewater matrix, including organic load, ammonia content, and suspended solids.[12][13]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Dosage (Jar Testing)
Objective: To determine the most effective concentration of this compound for the disinfection of a specific wastewater effluent.
Materials:
-
This compound (solid)
-
Secondary treated wastewater effluent
-
Series of beakers or jars (1 L)
-
Magnetic stir plate and stir bars
-
Pipettes and glassware for serial dilutions
-
Microbiological testing media for fecal coliforms (e.g., m-FC agar)
-
Incubator
-
pH meter
-
Timer
-
Dechlorinating agent (e.g., sodium thiosulfate)
Procedure:
-
Prepare a Stock Solution: Prepare a 1% (10,000 mg/L) stock solution of this compound by dissolving a known weight of the solid in deionized water.
-
Sample Collection: Collect a representative sample of the secondary treated wastewater effluent to be disinfected.
-
Jar Setup: Fill a series of six 1-liter beakers with 500 mL of the wastewater effluent.
-
Initial Dosing: While stirring the wastewater samples at a constant speed (e.g., 100 rpm), add varying amounts of the this compound stock solution to achieve a range of initial doses (e.g., 2, 5, 8, 10, 12, and 15 mg/L as available chlorine). Leave one beaker as a control with no disinfectant.
-
Contact Time: Start a timer immediately after the addition of the disinfectant. Allow the disinfectant to react for a predetermined contact time (e.g., 15, 30, or 60 minutes).
-
Dechlorination: After the specified contact time, add a sufficient amount of a sterile dechlorinating agent (e.g., sodium thiosulfate solution) to each beaker to neutralize any residual chlorine.
-
Microbiological Analysis: Perform serial dilutions of the samples from each beaker and plate them on appropriate media to enumerate the surviving fecal coliforms using a standard method such as membrane filtration.
-
Incubation: Incubate the plates at the recommended temperature and for the specified duration.
-
Data Analysis: Count the colonies on the plates and calculate the log reduction of fecal coliforms for each disinfectant dose. The optimal dosage will be the lowest concentration that achieves the desired level of disinfection.
Protocol 2: Evaluation of Disinfection Byproduct (DBP) Formation
Objective: To quantify the formation of common disinfection byproducts, such as trihalomethanes (THMs) and haloacetic acids (HAAs), following disinfection with this compound.
Materials:
-
Wastewater effluent
-
This compound
-
Reaction vessels (amber glass bottles with screw caps)
-
Dechlorinating/quenching agent (e.g., ammonium chloride or sodium sulfite)
-
Analytical standards for DBPs
-
Gas chromatograph with an electron capture detector (GC-ECD) or other suitable analytical instrumentation
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Procedure:
-
Sample Preparation: Collect a sample of the wastewater effluent and determine the optimal this compound dose as described in Protocol 1.
-
Disinfection: In an amber glass bottle, add the predetermined optimal dose of this compound to a known volume of the wastewater sample.
-
Incubation: Seal the bottle and allow the reaction to proceed for the desired contact time under controlled temperature conditions.
-
Quenching: After the contact time, add a quenching agent to stop the chlorine reaction.
-
Extraction: Extract the DBPs from the sample using an appropriate method such as LLE or SPE.
-
Analysis: Analyze the extracted sample using GC-ECD or another suitable analytical method to quantify the concentrations of THMs and HAAs.
-
Control: Analyze a sample of the wastewater effluent that has not been treated with this compound to determine the background levels of any DBPs.
Visualizations
Caption: Chemical pathway of this compound disinfection in water.
Caption: Workflow for evaluating this compound disinfection efficacy.
References
- 1. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. annihilare.com [annihilare.com]
- 6. Comparison of disinfectants for drinking water: chlorine gas vs. on-site generated chlorine [eeer.org]
- 7. Chlorination of secondary treated wastewater with sodium hypochlorite (NaOCl): An effective single alternate to other disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliancechemical.com [alliancechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
- 12. Disinfection of Wastewater with Sodium Hypochlorite : And how it Might be Applied at Slottshagen Wastewater Treatment Plant [diva-portal.org]
- 13. diva-portal.org [diva-portal.org]
Application Notes & Protocols: Sterilization of Laboratory Equipment Using Lithium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lithium hypochlorite (LiOCl) is a solid, granular chlorine-releasing compound used for disinfection and sterilization.[1] When dissolved in water, it forms hypochlorous acid (HOCl) and hypochlorite ions (OCl-), which are the active biocidal agents responsible for destroying microorganisms.[2] Its primary advantages in a laboratory setting include its solid form, which allows for easy storage and preparation of fresh solutions, and its rapid dissolution in water.[1][3]
The efficacy of any hypochlorite solution is determined by the concentration of "free available chlorine" (FAC), typically measured in parts per million (ppm).[4][5] While detailed biocidal studies for this compound against specific laboratory pathogens are less common than for sodium hypochlorite (bleach), the disinfecting action is based on the same active species. Therefore, efficacy is considered comparable when solutions are prepared to an equivalent FAC concentration.[6][7]
Hypochlorite solutions are broad-spectrum, effective against a wide range of bacteria, fungi, and viruses.[8][9] However, they are corrosive to metals, can be inactivated by heavy organic loads, and prepared solutions have a limited shelf life.[5][8][10]
Biocidal Activity
The effectiveness of this compound is dependent on the concentration of available chlorine and the required contact time. The following tables, adapted from established data for hypochlorite solutions, provide recommended concentrations for the disinfection of various microorganisms.
Table 1: Recommended Available Chlorine Concentrations for Disinfection
| Target Organism Category | Recommended Concentration (ppm Available Chlorine) | Minimum Contact Time (Minutes) | Notes |
|---|---|---|---|
| Vegetative Bacteria (e.g., E. coli, S. aureus, P. aeruginosa) | 200 - 500 ppm | 1 - 10 | Effective for general surface disinfection.[9] |
| Viruses (Enveloped & Non-enveloped) | 1000 ppm | 10 | Recommended for broad-spectrum virucidal activity.[9] |
| Fungi (e.g., Candida albicans) | 500 - 1000 ppm | 10 - 30 | Higher concentrations may be needed for mold spores.[8][9] |
| Mycobacteria (e.g., M. tuberculosis) | 1000 ppm | >10 | Requires higher concentration due to lipid-rich cell wall. |
| Spores (e.g., Bacillus subtilis) | 5000 ppm | >10 | Hypochlorites have limited sporicidal activity; higher concentrations and longer contact times are necessary.[8] |
| Blood/Body Fluid Spills | 5000 - 10,000 ppm | 10 - 20 | Higher concentration is required to counteract inactivation by organic matter.[8] |
Material Compatibility
Careful consideration must be given to the material of the equipment being sterilized, as hypochlorite solutions can be corrosive.
Table 2: Compatibility of Common Laboratory Materials with this compound Solutions
| Material | Compatibility Rating | Notes |
|---|---|---|
| Metals | ||
| Stainless Steel (304, 316) | Limited / Not Recommended for Prolonged Contact | Corrosive, causing pitting and rust with extended contact or at high concentrations (>500 ppm).[10][11] Immediate and thorough rinsing with sterile deionized water after the required contact time is mandatory to prevent damage.[10][12] |
| Aluminum | Not Recommended | Highly susceptible to corrosion. |
| Plastics | ||
| Polypropylene (PP) | Good | Generally resistant to hypochlorite solutions at typical disinfection concentrations.[13] Not compatible with strong oxidizing agents at high temperatures.[14][15] |
| Polycarbonate (PC) | Fair / Limited | Can be subject to chemical attack, stress cracking, or discoloration with prolonged exposure.[16] Testing on a small, non-critical area is recommended. Avoid use on stressed polycarbonate components. |
| High-Density Polyethylene (HDPE) | Excellent | Suitable for preparing and storing hypochlorite solutions.[4] |
| Polyvinyl Chloride (PVC) | Good | Generally good resistance, but may vary by formulation. |
| Other Materials | ||
| Glass | Excellent | No effect. |
| Rubber / Elastomers | Variable | Compatibility varies widely. Consult manufacturer specifications. |
Experimental Protocols
Protocol for Preparation of a Stock and Working Disinfectant Solution
Commercial granular this compound typically has an available chlorine content of 35-37%.[1][17][18] The following protocol is based on a 35% available chlorine source. Always verify the percentage from the manufacturer's label.
Objective: To prepare a 1000 ppm available chlorine working solution.
Materials:
-
Granular this compound (LiOCl), 35% available chlorine
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
-
Deionized (DI) water
-
Weighing scale and weigh boat
-
Graduated cylinder
-
Stir bar and magnetic stir plate
-
Volumetric flask or graduated beaker (HDPE or glass)
-
Storage bottle (Opaque HDPE)[4]
Calculation: The amount of solid LiOCl needed can be calculated using the formula: Grams of LiOCl = (Desired ppm × Desired Volume in L) / (% Available Chlorine × 10)
Example for 1 Liter of 1000 ppm solution: Grams of LiOCl = (1000 ppm × 1 L) / (35% × 10) = 1000 / 350 = 2.86 grams
Procedure:
-
Don appropriate PPE (goggles, gloves, lab coat).
-
Work in a well-ventilated area or a chemical fume hood.[19]
-
Weigh out 2.86 g of granular this compound.
-
Add approximately 800 mL of DI water to a 1 L beaker with a stir bar.
-
Place the beaker on a magnetic stir plate and start gentle stirring.
-
Slowly add the weighed this compound to the water. Always add the chemical to water, not the other way around. [19]
-
Continue stirring until the granules are fully dissolved.
-
Transfer the solution to a 1 L volumetric flask or graduated cylinder and bring the final volume to 1 L with DI water.
-
Transfer the final solution to a clearly labeled, opaque HDPE bottle. The label should include: "this compound Solution," "1000 ppm Available Chlorine," the preparation date, and your initials.
-
Note: Prepared hypochlorite solutions degrade over time and should be made fresh daily for maximum efficacy.[5]
Protocol for Sterilization of Non-Porous Laboratory Surfaces and Equipment
Objective: To disinfect benches, biosafety cabinet interiors, and compatible hard-surface equipment.
Materials:
-
1000 ppm available chlorine working solution
-
Lint-free wipes or cloths
-
Sterile DI water (for rinsing)
-
70% Ethanol (for rinsing metal surfaces)
-
Appropriate PPE
Procedure:
-
Pre-Cleaning: Before disinfection, thoroughly clean the surface or equipment with a laboratory-grade detergent and water to remove any organic soil, which can inactivate the hypochlorite.[19] Rinse with water to remove detergent residue.
-
Application: Liberally apply the 1000 ppm this compound solution to the surface using a lint-free wipe, ensuring the entire surface is wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes . The surface must remain wet for the entire duration. Reapply if necessary.
-
Rinsing:
-
Drying: Allow the surface to air dry completely in a laminar flow hood or wipe dry with sterile, lint-free cloths.
Mandatory Visualizations
Mechanism of Action
The disinfecting power of this compound stems from the oxidative properties of hypochlorous acid (HOCl), which forms when LiOCl dissolves in water. HOCl, being a small, neutral molecule, easily penetrates the cell walls of microorganisms. Once inside, it acts as a strong oxidizing agent, denaturing essential proteins and enzymes and disrupting nucleic acids, which leads to rapid cell death.
Caption: Mechanism of action for this compound disinfectant.
Experimental Workflow
The following workflow outlines the standard procedure for preparing and using a this compound solution for the sterilization of laboratory equipment, emphasizing critical safety and material compatibility steps.
Caption: Workflow for lab equipment disinfection using LiOCl.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (nitrile is suitable), and a lab coat when handling solid this compound and its solutions.[12]
-
Ventilation: Prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or chlorine vapors.[19]
-
Chemical Incompatibility: Never mix hypochlorite solutions with acids, as this will release toxic chlorine gas. Do not mix with ammonia-containing compounds, which can produce toxic chloramine gas.[5]
-
Storage: Store solid this compound in a cool, dry, well-ventilated area away from combustible materials, acids, and direct sunlight.[4] Keep the container tightly sealed.
-
Disposal: Dispose of unused or expired solutions according to your institution's hazardous waste guidelines. Small, used quantities may be neutralized and flushed with copious amounts of water, but local regulations must be followed.
References
- 1. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 2. sarep.ucdavis.edu [sarep.ucdavis.edu]
- 3. poolspaforum.com [poolspaforum.com]
- 4. Percent active chlorine - Wikipedia [en.wikipedia.org]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. poolspaforum.com [poolspaforum.com]
- 7. This is the difference between chlorine and sodium hypochlorite | Ecoomix [ecoomix.com]
- 8. uwo.ca [uwo.ca]
- 9. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 10. bssa.org.uk [bssa.org.uk]
- 11. metlspan.com [metlspan.com]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. heaterandspaparts.com.au [heaterandspaparts.com.au]
- 15. hmcpolymers.com [hmcpolymers.com]
- 16. Polycarbonate Chemical Resistance Chart - Fibox [fiboxusa.com]
- 17. This compound Tech. Grade 37% available chlorine | CAS 13840-33-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 18. scribd.com [scribd.com]
- 19. Mode of Action of Disinfection Chemicals on the Bacterial Spore Structure and Their Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Active Chlorine in Lithium Hypochlorite via Iodometric Titration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of active chlorine content in lithium hypochlorite (LiOCl) using the iodometric titration method. This method is a reliable and widely used analytical technique for assessing the purity and strength of chlorine-based disinfecting agents.
Introduction
This compound is a solid inorganic compound valued for its high available chlorine content, stability, and use as a disinfectant and sanitizer. The "active" or "available" chlorine refers to the oxidizing capacity of the compound, which is responsible for its antimicrobial and bleaching properties. Quantifying the active chlorine content is crucial for quality control, ensuring efficacy in formulations, and for regulatory compliance.
The iodometric titration method is the standard procedure for this analysis. It is based on the oxidation of iodide ions (I⁻) by the hypochlorite ion (OCl⁻) in an acidic solution to liberate free iodine (I₂).[1][2][3] The amount of liberated iodine, which is stoichiometrically equivalent to the amount of active chlorine, is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[1][2][4]
Principle of the Method
The determination of active chlorine in this compound by iodometric titration involves two main chemical reactions:
-
Oxidation of Iodide: In an acidic medium, the hypochlorite ion (from the dissolved this compound) oxidizes an excess of potassium iodide (KI) to produce iodine.[2]
-
Reaction: ClO⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
-
-
Titration of Iodine: The liberated iodine is then titrated with a standard solution of sodium thiosulfate. The thiosulfate ion reduces the iodine back to iodide ions.[4]
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
The endpoint of the titration is detected using a starch indicator. Starch forms a deep blue-black complex with iodine.[4] As the sodium thiosulfate is added, the concentration of iodine decreases. At the endpoint, when all the iodine has been consumed, the blue color disappears, indicating the completion of the reaction.[2][4]
Experimental Protocol
3.1. Apparatus and Reagents
-
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
100 mL and 500 mL volumetric flasks
-
Pipettes (10 mL, 25 mL, 50 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
-
Reagents:
-
This compound (LiOCl) sample
-
Potassium iodide (KI), solid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Glacial acetic acid (CH₃COOH)
-
Starch indicator solution (1%)
-
Deionized or distilled water
-
3.2. Reagent Preparation
-
1% Starch Indicator Solution: Mix 1 g of soluble starch with a small amount of cold deionized water to form a paste. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Allow the solution to cool before use. Prepare this solution fresh daily.
3.3. Sample Preparation
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a weighing boat.
-
Transfer the weighed sample into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample completely. Due to the instability of hypochlorite solutions, proceed immediately to the titration step.[1]
3.4. Titration Procedure
-
To the dissolved this compound sample in the Erlenmeyer flask, add approximately 2 g of potassium iodide (KI). Swirl the flask to dissolve the KI.
-
Carefully add 10 mL of glacial acetic acid to the flask. The solution should turn a dark brown or yellow color, indicating the liberation of iodine.[2] It is important to perform the titration at a pH between 3 and 4 for a stoichiometric reaction.[1][3]
-
Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution from the burette while continuously swirling the flask.
-
Continue the titration until the brown/yellow color of the iodine fades to a pale yellow.
-
At this point, add 1-2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.[4]
-
Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue-black color completely disappears, leaving a colorless solution. This is the endpoint of the titration.
-
Record the volume of the sodium thiosulfate solution used.
-
Repeat the titration with at least two more samples for accuracy and precision.
Data Presentation and Calculations
The percentage of active chlorine in the this compound sample can be calculated using the following formula:
% Active Chlorine = (V × N × 35.45) / W × 100
Where:
-
V = Volume of sodium thiosulfate solution used in the titration (in Liters)
-
N = Normality of the sodium thiosulfate solution (in eq/L)
-
35.45 = The equivalent weight of chlorine (g/eq)
-
W = Weight of the this compound sample (in grams)
Table 1: Quantitative Data Summary
| Parameter | Symbol | Typical Value/Unit | Description |
| Sample Weight | W | 0.2 - 0.3 g | The mass of the this compound sample. |
| Titrant Volume | V | Variable (mL) | The volume of sodium thiosulfate solution required to reach the endpoint. |
| Titrant Normality | N | 0.1 N (eq/L) | The concentration of the standardized sodium thiosulfate solution. |
| Equivalent Weight of Chlorine | - | 35.45 g/eq | The weight of chlorine that combines with or displaces one mole of hydrogen ions. |
Visualization of the Experimental Workflow
Caption: Workflow for Iodometric Titration of Active Chlorine.
Safety Precautions
-
Handle glacial acetic acid in a well-ventilated fume hood as it is corrosive and has a pungent odor.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a strong oxidizing agent; avoid contact with organic materials and other combustible substances.
-
Dispose of all chemical waste according to institutional and local regulations.
Interferences and Considerations
-
Interfering Substances: Other oxidizing agents present in the sample, such as manganese oxides, can also oxidize iodide to iodine, leading to erroneously high results for active chlorine.[1][3]
-
Sample Stability: Hypochlorite solutions are unstable, especially when exposed to light, heat, or agitation. Therefore, samples should be analyzed immediately after preparation.[1]
-
pH Control: The pH of the reaction mixture is critical. The titration should be carried out in an acidic medium (pH 3-4) to ensure the complete and stoichiometric reaction of hypochlorite with iodide.[1] Using a strong acid like sulfuric acid may increase interferences.[1]
-
Starch Addition: The starch indicator should be added only when the titration is near the endpoint (when the solution is pale yellow). Adding it at the beginning when the iodine concentration is high can lead to the formation of a stable starch-iodine complex that is slow to decolorize, resulting in an inaccurate endpoint.[4]
References
Application Notes and Protocols for Safe Handling and Storage of Lithium Hypochlorite in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium hypochlorite (LiOCl) is a strong oxidizing agent commonly used as a disinfectant, bleaching agent, and in various chemical syntheses.[1] Due to its reactive and corrosive nature, strict adherence to safety protocols is paramount to prevent injury, fire, or explosion in a laboratory setting.[1][2][3] These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound.
Hazard Identification
This compound is classified as an oxidizer that can intensify fire.[2][4] It causes severe skin burns and eye damage and may cause respiratory irritation.[1][4] Contact with acids liberates toxic chlorine gas.[4] It is also very toxic to aquatic life.[4]
Quantitative Data Summary
While specific occupational exposure limits (OELs) such as PEL or TLV have not been established for this compound, it is crucial to minimize exposure through engineering controls and personal protective equipment.[2][5][6]
Table 1: Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [2][4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Natural Rubber, Polyethylene). Flame-resistant lab coat and protective clothing (e.g., Tyvek®). Closed-toe shoes. | [2][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for inorganic dusts or a full-face supplied air respirator is required. | [2][4][5] |
Table 2: Storage and Handling Parameters
| Parameter | Guideline | Reference |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Avoid direct sunlight and heat sources. | [4][5][7][8] |
| Moisture | Protect from moisture. Keep container tightly closed. Never allow the product to get in contact with water during storage. | [2][4] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. No smoking in handling areas. | [4][5][8] |
| Container Type | Store in the original, tightly closed container. | [4][7] |
Table 3: Incompatible Materials
| Material Class | Specific Examples | Hazard | Reference |
| Acids | Hydrochloric acid, sulfuric acid | Liberates toxic chlorine gas. | [2][4] |
| Combustible Materials | Wood, paper, oils, clothing | May cause or intensify fire. | [2][3][4][8] |
| Organic Materials | Solvents, greases | Can initiate a hazardous decomposition, leading to fire or explosion. | [4] |
| Reducing Agents | Violent reaction. | [4] | |
| Nitrogen Compounds | Ammonia, urea, amines | Can form reactive and toxic chloramines; potential for explosion. | [3][4] |
| Metals | Powdered metals, aluminum, iron, lead, magnesium, zinc | Can cause decomposition. | [4] |
| Other Chemicals | Cyanides, hydrogen peroxide, chlorinated isocyanurates | Violent reaction or explosion. | [4] |
Experimental Protocols
Protocol for Receiving and Storing this compound
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (see Table 1) during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage Location: Transfer the container to a designated storage area that is cool, dry, and well-ventilated.[4][5][7][8] The storage area should be away from incompatible materials as listed in Table 3.
-
Inventory: Log the chemical into the laboratory's chemical inventory system.
Protocol for Handling and Weighing this compound
-
Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[2][5]
-
Engineering Controls: Conduct all handling and weighing operations within a certified chemical fume hood to minimize inhalation of dust.[2]
-
Personal Protective Equipment: Don the appropriate PPE as specified in Table 1.
-
Dispensing: Use clean, dry, non-sparking utensils for dispensing the solid.[4][7]
-
Container Management: Keep the primary container tightly closed when not in use.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
Protocol for Preparing this compound Solutions
-
Safety First: Always wear appropriate PPE (Table 1) and work in a chemical fume hood.
-
Order of Addition: Always add this compound to water slowly. Never add water to this compound, as this can cause a violent reaction and splashing.[4]
-
Mixing: Use a clean, compatible stirrer to dissolve the solid.
-
Container: Prepare the solution in a clean, clearly labeled, and compatible container (e.g., glass or appropriate plastic).
Protocol for Spill Response
-
Evacuation: In case of a significant spill, evacuate personnel from the immediate area.[4]
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]
-
Containment: For dry spills, carefully sweep or shovel the material into a clean, dry, labeled container for disposal.[4] Avoid creating dust.[4] For small liquid spills, absorb with a non-combustible material like sand or vermiculite and place in a container for disposal.[3]
-
Cleanup: Do not use water to flush the spill area as it may react with the material.[4]
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Protocol for Waste Disposal
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, labeled, and closed container.
-
Incompatible Waste: Do not mix this compound waste with incompatible materials.
-
Disposal: Dispose of the waste through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[4][8] Untreated waste must not be discharged into sewers or surface water.[4]
Visualizations
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Decision-Making for a this compound Spill
Caption: Decision-making process for a this compound spill.
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. landmarkaquatic.com [landmarkaquatic.com]
- 3. This compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. agentsales.com.au [agentsales.com.au]
- 5. automatedaquatics.com [automatedaquatics.com]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Lithium Hypochlorite Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of lithium hypochlorite stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solution stability.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause | Recommended Action |
| Rapid loss of available chlorine content | High Storage Temperature: Elevated temperatures significantly accelerate the decomposition of hypochlorite. | Store the stock solution in a cool, dark place, ideally between 2-8°C. Avoid storing near heat sources or in direct sunlight. |
| Incorrect pH: The stability of hypochlorite solutions is highly pH-dependent. A pH below 11 leads to rapid degradation. | Maintain the pH of the stock solution between 11 and 13. Use a pH meter to verify and adjust with a compatible base like lithium hydroxide if necessary. | |
| Exposure to Light: Ultraviolet (UV) light from sunlight or artificial sources can catalyze the degradation of hypochlorite. | Always store solutions in opaque or amber-colored bottles to protect them from light. | |
| Metal Ion Contamination: Trace amounts of metal ions (e.g., copper, nickel, iron, cobalt) can act as catalysts for decomposition. | Use high-purity water (e.g., deionized or distilled) for preparing solutions. Ensure all glassware and storage containers are thoroughly cleaned and free of metal contaminants. | |
| Precipitate formation in the solution | Formation of Insoluble Salts: Reaction with impurities in the water or from the container can lead to precipitate formation. | Use high-purity water and store in appropriate containers (e.g., HDPE, glass). If a precipitate forms, it may be necessary to filter the solution, though this can also lead to some loss of active chlorine. |
| Degradation Products: Over time, degradation can lead to the formation of less soluble byproducts. | This is often a sign of significant degradation. It is recommended to discard the solution and prepare a fresh one. | |
| Inconsistent experimental results | Inaccurate Concentration of Stock Solution: The actual concentration of the hypochlorite solution may be lower than stated due to degradation. | Regularly determine the active chlorine concentration of your stock solution using a reliable method like iodometric titration. Do not assume the concentration on the label is accurate, especially for older solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound solutions?
A1: The primary factors that contribute to the degradation of this compound solutions are:
-
Temperature: Higher temperatures dramatically increase the rate of decomposition.[1]
-
pH: Solutions with a pH below 11 are significantly less stable. The optimal pH for stability is between 11 and 13.[2][3][4]
-
Light Exposure: UV radiation from sunlight or laboratory lighting accelerates degradation.[1]
-
Metal Ion Contamination: Transition metals such as copper, nickel, cobalt, and iron can catalyze decomposition reactions.[5]
Q2: How can I prepare a more stable this compound stock solution?
A2: To enhance the stability of your stock solution:
-
Use high-purity, deionized or distilled water to minimize metal ion contamination.
-
Prepare the solution in a clean environment using glassware that has been thoroughly washed to remove any trace metals.
-
Adjust the final pH of the solution to be within the 11-13 range.
-
Store the prepared solution in an opaque, tightly sealed container.
Q3: What are the decomposition products of this compound?
A3: this compound primarily decomposes into lithium chloride and oxygen. Another degradation pathway can lead to the formation of lithium chlorate.[6]
Q4: Are there any chemical stabilizers I can add to my this compound solution?
A4: Yes, certain chemical stabilizers can be used to prolong the shelf-life of hypochlorite solutions. For instance, sodium silicate can help by precipitating metal ions that catalyze decomposition.[7] Another patented method involves the in-situ formation of alkali metal salts, such as sodium sulfate, during the synthesis of this compound to enhance stability.[8] Commercially available stabilizers, often proprietary formulations, are also available and typically work by chelating metal ions.[7]
Q5: How often should I check the concentration of my stock solution?
A5: The frequency of concentration checks depends on your storage conditions and the requirements of your experiments. For critical applications, it is recommended to determine the available chlorine concentration before each use or on a weekly basis if the solution is stored under optimal conditions.
Q6: What is the expected shelf-life of a this compound solution?
A6: The shelf-life is highly dependent on the initial concentration, storage temperature, pH, and exposure to light. A well-prepared and properly stored solution can maintain over 90% of its initial concentration for several months. However, for diluted solutions, the degradation can be faster. For instance, a 1:10 dilution of household bleach (sodium hypochlorite) is estimated to have a shelf life of only 24 hours.
Data Presentation: Hypochlorite Solution Stability
The following table summarizes the degradation of a 12.5% sodium hypochlorite solution at various temperatures. While this data is for sodium hypochlorite, it provides a good approximation of the temperature-dependent degradation of this compound solutions.
| Time | 100°F (37.8°C) | 90°F (32.2°C) | 80°F (26.7°C) | 70°F (21.1°C) |
| Initial | 12.50% | 12.50% | 12.50% | 12.50% |
| 1 week | 9.71% | 10.92% | 11.69% | 12.12% |
| 2 weeks | 8.33% | 9.87% | 11.04% | 11.78% |
| 1 month | 6.68% | 8.36% | 9.93% | 11.11% |
| 3 months | 4.27% | 5.72% | 7.48% | 9.28% |
| 6 months | 3.23% | 4.41% | 5.95% | 7.78% |
| Data adapted from Trouble Free Pool, based on studies of sodium hypochlorite degradation. |
Experimental Protocols
Protocol 1: Determination of Available Chlorine by Iodometric Titration
This protocol details the procedure to determine the concentration of available chlorine in a this compound solution.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Pipette (10 mL or other appropriate volume)
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the this compound solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
Acidification and Iodide Addition: Add approximately 2 grams of solid potassium iodide to the flask and swirl to dissolve. Carefully add 5 mL of glacial acetic acid to acidify the solution. The solution should turn a dark brown/yellow color, indicating the liberation of iodine.
-
Titration (Part 1): Immediately begin titrating with the standardized sodium thiosulfate solution from the burette. Swirl the flask continuously. Continue adding the titrant until the solution color fades to a pale yellow.
-
Indicator Addition: Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Titration (Part 2): Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely and the solution becomes colorless. This is the endpoint.
-
Record Volume: Record the total volume of sodium thiosulfate solution used.
-
Calculation: Calculate the percentage of available chlorine using the following formula: Available Chlorine (%) = (V × N × 3.722) / W Where:
-
V = Volume of sodium thiosulfate solution used (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the this compound sample in grams (if a solid was dissolved) or volume in mL multiplied by its density (if a liquid).
-
Protocol 2: Accelerated Stability Study
This protocol provides a general framework for conducting an accelerated stability study to predict the long-term stability of a this compound solution.
Materials:
-
This compound solution
-
Multiple opaque, tightly sealed storage containers of the same type
-
Temperature-controlled ovens or incubators
-
Equipment for iodometric titration (as listed in Protocol 1)
Procedure:
-
Initial Analysis: Determine the initial available chlorine concentration of the this compound solution at time zero using the iodometric titration protocol.
-
Sample Storage: Aliquot the solution into several identical, properly sealed containers. Place the containers in temperature-controlled ovens set at elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove one container from each temperature condition.
-
Analysis: Allow the samples to cool to room temperature and immediately determine the available chlorine concentration using the iodometric titration protocol.
-
Data Analysis: Plot the logarithm of the available chlorine concentration versus time for each temperature. Determine the degradation rate constant (k) from the slope of the line for each temperature.
-
Arrhenius Plot: Plot the natural logarithm of the degradation rate constants (ln(k)) versus the reciprocal of the absolute temperature (1/T in Kelvin).
-
Shelf-Life Prediction: Extrapolate the Arrhenius plot to room temperature (e.g., 25°C) to determine the degradation rate constant at normal storage conditions. Use this rate constant to predict the shelf-life of the solution (e.g., the time it takes for the concentration to drop by 10%).
Mandatory Visualizations
Caption: Factors influencing the degradation of this compound.
References
- 1. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Free Available Chlorine Levels in Dilute Sodium Hypochlorite Solutions over a 6-Week Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forceflowscales.com [forceflowscales.com]
- 5. Iodometry | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 6. cleanwaters.us [cleanwaters.us]
- 7. FR2685912A1 - Process for the manufacture of this compound in the form of solid compositions - Google Patents [patents.google.com]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Inconsistent Results in Lithium Hypochlorite Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lithium hypochlorite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish, incomplete, or showing variable rates?
A: Inconsistent reaction rates are often linked to the quality and concentration of the this compound solution, as well as the reaction conditions. Here are several potential causes and their solutions:
-
Degradation of this compound: this compound solutions are inherently unstable and can decompose over time, leading to a lower-than-expected concentration of the active hypochlorite ion.[1] Decomposition is accelerated by several factors:
-
Elevated Temperatures: Higher temperatures increase the rate of decomposition.[1][2] Storing the reagent in a cool environment (5–15°C) is recommended.[2]
-
Exposure to Light: UV rays can trigger the breakdown of hypochlorite.[2] Always store solutions in opaque containers.[2]
-
Incorrect pH: The stability of hypochlorite is highly pH-dependent. An alkaline pH (typically between 11 and 13) is crucial for maintaining the stability of the solution.[2] Acidic conditions lead to the rapid evolution of chlorine gas.[3][4]
-
Presence of Metal Ions: Metal ions such as copper, nickel, and iron can catalyze the decomposition of hypochlorite.[2] Using high-purity water and clean glassware is essential.
-
-
Solution:
-
Regularly Determine Reagent Concentration: Before each experiment, determine the active chlorine concentration of your this compound solution using a standard method like iodometric titration.
-
Proper Storage: Store this compound solutions in a cool, dark place in a tightly sealed, opaque container.[2]
-
Control pH: Ensure the pH of your stock solution is within the optimal range for stability.
-
Q2: I am observing unexpected byproducts and low yields in my reaction. What could be the cause?
A: The formation of byproducts and reduced yields can stem from side reactions involving this compound or impurities present in the reagent.
-
Side Reactions: this compound is a strong oxidizing agent and can participate in various side reactions.[1]
-
Disproportionation: In solution, hypochlorite can disproportionate to form chlorate (ClO₃⁻) and chloride (Cl⁻) ions, especially at elevated temperatures.[1] This reduces the amount of active oxidant available for your primary reaction.
-
Reactions with Solvents and Reagents: If your reaction involves organic molecules, this compound can react with certain functional groups in an undesired manner. For example, it can react with amines to form unstable N-chloramines.[1][4] It can also react with ammonia and urea to produce explosive nitrogen trichloride.[3]
-
Reaction with Acids: Contact with acids will liberate toxic chlorine gas.[1][3]
-
-
Impurities in the Reagent: Commercial this compound can contain impurities from its manufacturing process, such as lithium chlorate and lithium chloride.[5][6] These impurities are generally less reactive but can affect the overall stoichiometry and potentially introduce unwanted ions into your reaction mixture.
-
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, keeping it as low as feasible to minimize decomposition and side reactions.[5][6]
-
Purify the Reagent if Necessary: For highly sensitive reactions, consider purifying the commercial reagent or synthesizing it fresh.
-
Review Compatibility: Ensure that your solvents and other reagents are compatible with a strong oxidizing agent like this compound.[3][7]
-
Q3: How can I verify the quality and concentration of my this compound before an experiment?
A: The most critical quality control step is to determine the "available chlorine" content of your this compound. This can be done using iodometric titration, a reliable and well-established analytical method.
-
Principle of Iodometric Titration: In an acidic solution, hypochlorite ions (OCl⁻) react with an excess of iodide ions (I⁻) to produce iodine (I₂).[8] The amount of iodine formed is then determined by titrating with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.[8]
-
Solution:
-
Perform an iodometric titration on an aliquot of your this compound solution immediately before use to get an accurate concentration.
-
A detailed protocol for this titration is provided in the "Experimental Protocols" section below.
-
Data Presentation
Table 1: Influence of pH on Hypochlorite Solution Stability
| pH Range | Predominant Species | Stability | Remarks |
| > 11 | OCl⁻ | High | Optimal for storage.[2] |
| 9.5 - 11.0 | OCl⁻ / HOCl | Moderate | Increased sporicidal efficiency noted in this range.[9] |
| 7.0 - 8.5 | HOCl | Low | Rapid dissociation and decreased shelf life below pH 8.5.[2][9] |
| < 7 | Cl₂ | Very Low | Rapid decomposition and release of chlorine gas.[3][4] |
Table 2: Effect of Temperature on Hypochlorite Solution Shelf Life
| Temperature | Effect on Shelf Life | Recommendation |
| Elevated (>25°C) | Significantly reduced; decomposition rate increases.[2] | Avoid storage at room temperature for extended periods. |
| Cool (5 - 15°C) | Significantly extended.[2] | Store refrigerated. |
| Freezing (< 0°C) | May cause precipitation of salts. | Not generally recommended. |
Experimental Protocols
Protocol 1: General Procedure for a Laboratory-Scale Oxidation Reaction
-
Reagent Preparation:
-
Determine the concentration of the stock this compound solution via iodometric titration (see Protocol 2).
-
Prepare a fresh solution of the desired concentration using deionized water.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substrate in an appropriate solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0-5°C) using an ice bath.
-
-
Addition of this compound:
-
Slowly add the standardized this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench any remaining oxidant by adding a reducing agent (e.g., sodium sulfite or sodium thiosulfate solution).
-
Proceed with the standard extraction and purification steps for your product.
-
Protocol 2: Iodometric Titration to Determine Available Chlorine
-
Preparation:
-
Prepare a standard solution of sodium thiosulfate (e.g., 0.1 N).
-
Prepare a potassium iodide solution (e.g., 10% w/v).
-
Prepare a starch indicator solution (e.g., 1% w/v).
-
Prepare a dilute acid solution (e.g., 2 M HCl or acetic acid).
-
-
Procedure:
-
Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Add an excess of the potassium iodide solution to the flask.
-
Acidify the mixture with the dilute acid. The solution should turn a dark brown/yellow due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the color fades to a pale yellow.
-
Add a few drops of the starch indicator. The solution will turn a deep blue-black.
-
Continue the titration dropwise with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.
-
-
Calculation:
-
Calculate the concentration of available chlorine based on the volume of sodium thiosulfate used.
-
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How To Stabilize Sodium Hypochlorite Solution?-Shine HOCl [hoclshine.com]
- 3. nj.gov [nj.gov]
- 4. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 5. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 7. agentsales.com.au [agentsales.com.au]
- 8. PBR Discussion – Online Unit Operations Laboratory [unitops.chem-eng.utoronto.ca]
- 9. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Lithium Hypochlorite Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing lithium hypochlorite (LiOCl) for oxidation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the oxidation of alcohols and other substrates using this compound.
| Issue | Potential Causes | Recommended Solutions |
| 1. Incomplete or Sluggish Reaction | Insufficient oxidant | Ensure the this compound is of good quality and has been stored properly in a cool, dry place away from moisture to prevent decomposition.[1] An excess of the oxidant is often required to ensure the complete conversion of the alcohol.[2] |
| Low reaction temperature | While temperature control is crucial to prevent side reactions, excessively low temperatures can slow down the reaction rate. Gradually increase the temperature while monitoring the reaction progress. | |
| Poor substrate solubility | Ensure the substrate is adequately dissolved in the chosen solvent. If solubility is an issue, consider a co-solvent system. | |
| Inefficient stirring | In biphasic reactions, vigorous stirring is essential to ensure proper mixing of the organic and aqueous phases. | |
| 2. Low Product Yield | Over-oxidation of the product | This is particularly relevant for the oxidation of primary alcohols to aldehydes, which can be further oxidized to carboxylic acids. Use a slight excess of the oxidant and monitor the reaction closely.[3] The use of a phase-transfer catalyst can sometimes help minimize over-oxidation by controlling the amount of hypochlorite in the organic phase.[4] |
| Side reactions (e.g., chlorination) | The formation of chlorinated byproducts is a known side reaction in hypochlorite oxidations, especially under acidic conditions.[3][5] Maintaining a slightly basic pH can help minimize this. | |
| Product isolation issues | Ensure the work-up procedure is appropriate for your product's properties (e.g., solubility, volatility). Salting out the aqueous layer can improve extraction efficiency. | |
| 3. Formation of Side Products | Chlorination of the substrate or product | Hypochlorous acid and chlorine, which can be in equilibrium with hypochlorite, are strong chlorinating agents.[3] This is more prevalent at lower pH. Maintain a neutral to slightly basic pH to minimize the formation of these species. |
| Decomposition of the oxidant | This compound can decompose, especially when heated or in the presence of moisture, to produce chlorine, oxygen, and other chlorinated species which can lead to undesired side reactions.[6] Store the reagent properly and use it as fresh as possible. | |
| Reaction with solvent | Some solvents can be oxidized by hypochlorite. Choose a solvent that is inert under the reaction conditions. | |
| 4. Exothermic Reaction / Runaway Reaction | Reaction is inherently exothermic | Hypochlorite oxidations can be exothermic.[5] Add the this compound solution portion-wise or via a dropping funnel to control the rate of addition and maintain the desired temperature. Use an ice bath to cool the reaction vessel as needed.[2] |
| High concentration of reactants | Using highly concentrated solutions can lead to a rapid and uncontrolled reaction. Start with more dilute solutions and gradually increase the concentration if necessary. | |
| 5. Difficult Product Purification | Presence of chlorinated byproducts | Purification can be challenging if the boiling points or polarities of the desired product and chlorinated byproducts are similar. Chromatographic separation may be necessary. |
| Emulsion formation during work-up | Emulsions can form during the extraction process, especially in biphasic reactions. Adding a saturated brine solution can help to break the emulsion. In some cases, centrifugation can also be effective.[7] | |
| Residual oxidant in the product | Excess hypochlorite should be quenched before work-up. Common quenching agents include sodium bisulfite, sodium sulfite, or sodium thiosulfate.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the active oxidizing species in this compound oxidations?
The primary oxidizing species is the hypochlorite ion (OCl⁻). However, in aqueous solutions, it exists in equilibrium with hypochlorous acid (HOCl), and under acidic conditions, chlorine gas (Cl₂) can be formed. Both HOCl and Cl₂ are also potent oxidizing and chlorinating agents.[3][8]
Q2: How does pH affect the oxidation reaction?
pH is a critical parameter. Under acidic conditions, the equilibrium shifts towards the formation of hypochlorous acid and chlorine, which are stronger oxidants but also more likely to cause chlorination side reactions.[3] Slightly basic conditions are often preferred to maintain the hypochlorite ion as the predominant species and minimize chlorination.
Q3: What is the difference between using this compound and sodium hypochlorite?
Both are sources of the hypochlorite ion. Anhydrous this compound is reportedly more stable at room temperature than anhydrous sodium hypochlorite.[9] The lithium cation may also play a role in coordinating with the substrate, potentially influencing reactivity and selectivity, though this is not extensively documented in the provided search results.
Q4: Can this compound be used to oxidize primary alcohols to aldehydes selectively?
Selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids can be challenging.[2] Careful control of reaction conditions, such as using only a slight excess of the oxidant and monitoring the reaction progress closely, is crucial. The use of catalytic systems, such as TEMPO, in conjunction with hypochlorite is a common strategy to improve selectivity for aldehyde formation.
Q5: What is the role of a phase-transfer catalyst (PTC) in these reactions?
Q6: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.
Q7: How do I quench the excess this compound at the end of the reaction?
Excess hypochlorite can be quenched by adding a reducing agent. Common choices include aqueous solutions of sodium bisulfite (NaHSO₃), sodium sulfite (Na₂SO₃), or sodium thiosulfate (Na₂S₂O₃).[2] The completion of quenching can be tested using potassium iodide-starch paper; a negative test (no color change) indicates that all the oxidant has been consumed.
Q8: What are the key safety precautions when working with this compound?
This compound is a strong oxidizing agent and can react violently with combustible materials, reducing agents, and acids.[6][11] It is also corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid contact with incompatible materials and store it in a cool, dry place away from heat and moisture.[1] Reactions can be exothermic, so appropriate temperature control measures should be in place.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on the Oxidation of Secondary Alcohols to Ketones (Illustrative Data)
| Substrate | Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanol | NaOCl / Acetic Acid | Acetic Acid | 20-25 | 1 | 90-95 | [12] |
| 4-t-Butylcyclohexanol | NaOCl / Acetic Acid | Acetic Acid | 20-25 | 1.5 | 92 | [12] |
| 2-Octanol | NaOCl / Acetic Acid | Acetic Acid | 20-25 | 1.5 | 89 | [12] |
| Borneol | NaOCl / Acetic Acid | Acetic Acid | 20-25 | 1 | 94 | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is adapted from procedures for sodium hypochlorite oxidation and should be optimized for specific substrates when using this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol in a suitable solvent (e.g., acetic acid, dichloromethane, or ethyl acetate). If using a biphasic system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added at this stage. Cool the flask in an ice-water bath.
-
Preparation of Oxidant Solution: Prepare a solution of this compound in water.
-
Addition of Oxidant: Slowly add the this compound solution to the stirred alcohol solution via the dropping funnel. Monitor the temperature of the reaction mixture and maintain it within the desired range (typically 0-25 °C) by adjusting the addition rate and using the ice bath. The reaction is often exothermic.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by slowly adding a saturated aqueous solution of sodium bisulfite until a test with potassium iodide-starch paper is negative.
-
Work-up:
-
If the reaction was performed in a single phase (e.g., acetic acid), dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
If a biphasic system was used, separate the organic layer. Wash the organic layer with water and then with a saturated brine solution to aid in phase separation and remove residual water.
-
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for this compound oxidation.
Caption: Troubleshooting logic for common issues in oxidations.
References
- 1. This compound at Best Price: Premium Quality for Multiple Applications [noburuchemicals.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. agentsales.com.au [agentsales.com.au]
- 7. WO1991013025A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 8. study.com [study.com]
- 9. Hypochlorite - Wikipedia [en.wikipedia.org]
- 10. Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. landmarkaquatic.com [landmarkaquatic.com]
- 12. 247th ECS Meeting (May 18-22, 2025) [ecs.confex.com]
"side reactions of lithium hypochlorite with common laboratory solvents"
Welcome to the Technical Support Center for the use of lithium hypochlorite in laboratory settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of this compound with common laboratory solvents.
Troubleshooting Guides
Issue: Unexpected precipitate formation when using an alcohol-based solvent.
Possible Cause: Formation of insoluble inorganic salts or oxidation products.
Troubleshooting Steps:
-
Solvent Identification: Confirm the specific alcohol used (e.g., ethanol, isopropanol).
-
Reaction Analysis:
-
Precipitate Identification:
-
Filter and wash the precipitate with a solvent in which it is not soluble.
-
Analyze the precipitate using techniques like FTIR or NMR to identify the functional groups and structure of the compound.
-
-
Prevention:
-
Conduct reactions at lower temperatures to minimize the rate of side reactions.
-
Use a less reactive solvent if possible.
-
Issue: Formation of a yellow, sweet-smelling byproduct when using acetone.
Possible Cause: Haloform reaction leading to the formation of chloroform.[3][4]
Troubleshooting Steps:
-
Confirmation: The characteristic sweet smell is a strong indicator of chloroform.
-
Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of chloroform in the reaction mixture.
-
Mechanism Understanding: The haloform reaction occurs with methyl ketones in the presence of a base and a halogen source.[1][5] this compound provides both the base (through hydrolysis) and the halogen.
-
Mitigation:
-
Avoid using acetone as a solvent with this compound if the haloform reaction is undesirable.
-
If acetone must be used, run the reaction at a low temperature and monitor for chloroform formation.
-
Issue: Exothermic reaction and gas evolution with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Possible Cause: Oxidation of the solvent.
Troubleshooting Steps:
-
Immediate Action: Ensure the reaction is in a well-ventilated area (fume hood) and that proper personal protective equipment (PPE) is worn.[6]
-
Solvent Reactivity:
-
DMSO can be oxidized to dimethyl sulfone (DMSO₂).[7] This reaction can be exothermic.
-
DMF can be unstable in the presence of strong oxidizing agents, potentially leading to decomposition and gas formation.
-
-
Safe Practice:
-
Add this compound to these solvents slowly and in small portions, with adequate cooling.
-
Consider using a more stable solvent if high temperatures or vigorous reactions are observed.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound with alcohols?
A1: this compound can oxidize primary and secondary alcohols. Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones.[1] A significant side reaction with ethanol and isopropanol is the haloform reaction, which can produce chloroform.[1][2]
Q2: Is it safe to use this compound with acetone?
A2: Caution is advised. The reaction between this compound and acetone is a classic example of the haloform reaction, producing chloroform and lithium acetate.[3][4] This reaction is exothermic and generates a hazardous byproduct.[8][9]
Q3: Can I use this compound with polar aprotic solvents like acetonitrile or tetrahydrofuran (THF)?
A3: While these solvents are generally more stable than alcohols or ketones, the reactivity of this compound as a strong oxidizing agent warrants caution. There is limited specific data on side reactions with these solvents, so it is recommended to perform a small-scale test to check for any unexpected reactivity, such as discoloration, gas evolution, or an exothermic response.
Q4: How can I detect the formation of common side products?
A4: A summary of potential side products and analytical methods for their detection is provided in the table below.
Q5: What are the general safety precautions when handling this compound with organic solvents?
A5: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][10] Avoid mixing this compound with combustible materials. When mixing with a new solvent for the first time, perform a small-scale test with cooling available.
Data Presentation
Table 1: Summary of Side Reactions of this compound with Common Laboratory Solvents
| Solvent Class | Example Solvent(s) | Primary Reaction Type | Potential Side Products | Notes |
| Alcohols (Primary) | Ethanol, Methanol | Oxidation | Aldehydes, Carboxylic Acids, Chloroform (from ethanol) | The haloform reaction is significant with ethanol. |
| Alcohols (Secondary) | Isopropanol | Oxidation | Ketones, Chloroform | Isopropanol is oxidized to acetone, which then undergoes the haloform reaction.[1] |
| Ketones | Acetone | Haloform Reaction | Chloroform, Lithium Acetate | Highly exothermic reaction.[4][9] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Oxidation | Dimethyl Sulfone (DMSO₂) | Can be exothermic.[7] |
| Amides | N,N-Dimethylformamide (DMF) | Potential Oxidation/Decomposition | Various decomposition products | Reactions can be unpredictable; use with caution. |
| Ethers | Tetrahydrofuran (THF) | Generally stable | Low reactivity expected | Perform small-scale tests before large-scale use. |
| Nitriles | Acetonitrile | Generally stable | Low reactivity expected | Perform small-scale tests before large-scale use. |
| Halogenated Solvents | Dichloromethane | Generally stable | Low reactivity expected | Perform small-scale tests before large-scale use. |
Table 2: Potential Byproducts and Analytical Detection Methods
| Potential Byproduct | Generating Reaction | Recommended Analytical Method(s) |
| Chloroform | Haloform reaction with ethanol, isopropanol, or acetone | GC-MS, ¹H NMR |
| Ketones (e.g., Acetone) | Oxidation of secondary alcohols | GC-MS, ¹H NMR, IR Spectroscopy (C=O stretch) |
| Carboxylic Acids | Oxidation of primary alcohols/aldehydes | LC-MS, Titration, IR Spectroscopy (O-H and C=O stretch) |
| Dimethyl Sulfone | Oxidation of DMSO | GC-MS, ¹H NMR |
Experimental Protocols
Protocol: Qualitative Test for Haloform Reaction
This protocol is for the qualitative detection of methyl ketones or secondary alcohols that can be oxidized to methyl ketones using this compound.
Materials:
-
This compound solution (e.g., 5% in water)
-
Solvent to be tested (e.g., acetone, ethanol, isopropanol)
-
Test tubes
-
Pipettes
-
Water bath
Procedure:
-
Add 1 mL of the solvent to be tested to a clean test tube.
-
Add 2 mL of the 5% this compound solution.
-
Gently warm the mixture in a water bath (around 50-60°C) for a few minutes.
-
Observe the formation of any precipitate and note any characteristic "sweet" smell of chloroform.
-
For a more definitive test for iodoform (if using an iodine source with the hypochlorite), a yellow precipitate of iodoform will be observed.
Expected Results:
-
Positive Test: Formation of a cloudy solution or precipitate and/or the smell of chloroform indicates a positive haloform reaction.
-
Negative Test: The solution remains clear with no characteristic odor.
Visualizations
Caption: Mechanism of the Haloform Reaction with this compound.
Caption: Troubleshooting Workflow for Unexpected Side Reactions.
References
- 1. Haloform reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. agentsales.com.au [agentsales.com.au]
- 7. Chemical Instability of Dimethyl Sulfoxide in Lithium-Air Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. flinnsci.ca [flinnsci.ca]
- 10. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: The Impact of pH on Lithium Hypochlorite Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lithium hypochlorite. The reactivity and stability of this compound are significantly influenced by the pH of the solution. Understanding these dynamics is crucial for reproducible and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my this compound solution critical for its disinfectant efficacy?
A1: The primary disinfecting agent in a this compound solution is hypochlorous acid (HOCl). The concentration of HOCl is in equilibrium with the hypochlorite ion (OCl⁻) and is highly dependent on the pH of the solution. Hypochlorous acid is a more potent antimicrobial agent than the hypochlorite ion because it can more effectively penetrate microbial cell walls. The optimal pH range for maximizing the concentration of HOCl is between 5 and 7.5.[1]
Q2: I prepared a this compound solution, but it shows low antimicrobial activity. What could be the cause?
A2: Low antimicrobial activity is often due to high pH. Commercial hypochlorite solutions are typically supplied in an alkaline form (pH > 12) to ensure stability.[2] At a high pH (e.g., above 9), the dominant species is the less effective hypochlorite ion (OCl⁻). To enhance efficacy, the pH of the solution should be carefully adjusted downwards. For instance, a significant increase in sporicidal efficiency is observed when the pH is lowered from 11.0 to 9.5.[2]
Q3: My this compound solution seems to be degrading quickly. What factors contribute to its instability?
A3: The stability of this compound solutions is inversely related to their disinfectant activity. While lowering the pH increases the concentration of the highly reactive hypochlorous acid, it also accelerates the decomposition of the solution. The shelf life of a hypochlorite solution decreases exponentially below a pH of 8.5.[2] Other factors that contribute to degradation include exposure to light, heat, and the presence of certain metal ions which can catalyze decomposition. For maximum stability, store the solution in a cool, dark place in a tightly sealed container.
Q4: What are the primary decomposition pathways for this compound at different pH levels?
A4: The decomposition products of this compound are pH-dependent.
-
High pH (>9): The primary decomposition reaction leads to the formation of chlorate (ClO₃⁻) and chloride (Cl⁻) ions.[2]
-
Neutral to slightly acidic pH (5-9): In this range, hypochlorous acid interacts with the hypochlorite ion, leading to the formation of chlorate.[2]
-
Low pH (<5): At acidic pH levels, hypochlorite decomposes to form chlorine gas (Cl₂) and water.[2]
Q5: Is it safe to mix this compound with acids to lower the pH?
A5: Caution must be exercised when mixing this compound with acids. A rapid and uncontrolled decrease in pH, especially below 5, can lead to the release of toxic chlorine gas.[2] It is crucial to add the acid slowly and in a well-ventilated area, while continuously monitoring the pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent disinfection results | Fluctuating pH of the working solution. | Regularly measure and adjust the pH of your this compound solution before each experiment. Ensure thorough mixing after pH adjustment. |
| Low chlorine residual in the system | Improper initial dosage or degradation of the solution. | Verify the concentration of your stock solution using a reliable analytical method, such as iodometric titration. Prepare fresh working solutions daily, especially if the pH is adjusted to a lower level. |
| Formation of a precipitate | Reaction with metals or other impurities in the water. | Use high-purity water for preparing solutions. If precipitates form, identify the source of contamination. |
| Rapid loss of available chlorine | The pH of the solution is too low, or the solution is exposed to heat or light. | For applications not requiring immediate high reactivity, maintain the pH in a more stable range (e.g., 9.0-9.5) as a compromise between efficacy and stability.[2] Store solutions in opaque containers in a cool environment. |
Quantitative Data
The following table summarizes the effect of pH on the sporicidal efficacy of a 5,000 ppm hypochlorite solution after 10 minutes of contact time. This data, based on studies with sodium hypochlorite, serves as a close proxy for the behavior of this compound.
| pH | Log Reduction in Spore Viability | Predominant Chlorine Species | Solution Stability |
| > 11.0 | < 1-log | OCl⁻ (Hypochlorite ion) | High |
| 9.5 - 11.0 | ~ 4-log | OCl⁻ > HOCl | Moderate |
| 7.0 - 9.5 | > 4-log | HOCl > OCl⁻ | Low to Moderate |
| < 7.0 | High | HOCl (Hypochlorous acid) | Very Low |
Data adapted from studies on sodium hypochlorite, which is expected to exhibit similar pH-dependent behavior to this compound.[2]
Experimental Protocols
Protocol 1: pH Adjustment of this compound Solution
Objective: To safely and accurately adjust the pH of a this compound solution to a target range for experimental use.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 1M or 0.1M solution
-
Calibrated pH meter with a compatible electrode
-
Stir plate and stir bar
-
Beaker
-
Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Place a beaker containing a known volume of the this compound solution on a stir plate and add a stir bar.
-
Begin gentle stirring of the solution.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Slowly add the HCl solution dropwise to the this compound solution.
-
Continuously monitor the pH reading.
-
Continue adding acid until the target pH is reached. Allow the reading to stabilize before taking a final measurement.
-
Record the final pH of the adjusted solution.
Protocol 2: Determination of Available Chlorine by Iodometric Titration
Objective: To determine the concentration of available chlorine in a this compound solution.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid or solution
-
Glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Burette, stand, and clamp
-
Erlenmeyer flask
-
Graduated cylinders
Procedure:
-
Pipette a precise volume of the this compound sample into an Erlenmeyer flask.
-
Add an excess of potassium iodide and a small amount of glacial acetic acid to the flask. The solution should turn a yellow-brown color, indicating the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution from the burette.
-
As the endpoint approaches, the yellow-brown color will fade to a pale yellow.
-
At this point, add a few drops of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of available chlorine in the sample based on the stoichiometry of the reaction.
Visualizations
Caption: pH effect on this compound reactivity and stability.
Caption: Workflow for preparing and verifying a pH-adjusted this compound solution.
References
Technical Support Center: Purification of Commercial-Grade Lithium Hypochlorite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial-grade lithium hypochlorite.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial-grade this compound typically contains several inorganic salt impurities that arise during the manufacturing process. The most prevalent impurities include chlorates (e.g., lithium chlorate), carbonates, sulfates, and chlorides of potassium, sodium, or lithium.[1][2]
Q2: Why is it important to remove these impurities?
A2: For many research and development applications, particularly in drug development and specialized chemical synthesis, the presence of these impurities can lead to side reactions, inaccurate analytical results, and instability of the final product. High-purity this compound is essential for ensuring the reliability and reproducibility of experimental outcomes.
Q3: What are the general strategies for purifying commercial-grade this compound?
A3: The primary methods for purifying solid inorganic salts like this compound are recrystallization and solvent washing. Recrystallization leverages the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. Solvent washing aims to dissolve and remove impurities from the surface of the solid product without dissolving a significant amount of the product itself.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are suitable for quantifying trace elemental impurities.[3][4] Ion chromatography is effective for determining the concentration of anionic impurities such as chlorides, chlorates, and sulfates. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and the presence of hydrated species.
Troubleshooting Guides
Recrystallization from Aqueous Solution
Recrystallization is a powerful technique for purifying solids. It involves dissolving the impure solid in a hot solvent and then allowing it to cool, causing the pure compound to crystallize while the impurities remain in the solution.
Potential Issue: Low or No Crystal Yield
-
Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.
-
Solution: Reheat the solution and evaporate some of the water to concentrate the this compound. Allow the concentrated solution to cool again.
-
Cause: The cooling process was too rapid, leading to the formation of very small crystals or preventing crystallization altogether.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Cause: The commercial-grade this compound has a relatively low initial purity, and the concentration of impurities is too high.
-
Solution: Consider a pre-purification step, such as a preliminary solvent wash, before recrystallization.
Potential Issue: "Oiling Out"
-
Cause: The dissolved this compound separates from the solution as a liquid phase instead of solid crystals. This can happen if the concentration of the solute is too high or if the cooling is too rapid.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot water to slightly decrease the concentration. Ensure a slow cooling rate.
Potential Issue: Impurities Co-precipitate with the Product
-
Cause: The impurities have similar solubility profiles to this compound in water.
-
Solution: A single recrystallization may not be sufficient. A second recrystallization of the obtained crystals may be necessary. Alternatively, a different purification technique, such as solvent washing, may be more effective for certain impurities.
Solvent Washing
Solvent washing can be a simpler and faster method for removing surface-level impurities. The choice of solvent is critical; it should readily dissolve the impurities but not the this compound.
Potential Issue: Product Loss
-
Cause: The chosen solvent has some solubility for this compound.
-
Solution: Minimize the volume of solvent used and the duration of the wash. Ensure the washing is performed at a low temperature to reduce the solubility of this compound.
Potential Issue: Inefficient Impurity Removal
-
Cause: The selected solvent is not effective at dissolving the specific impurities present.
-
Solution: An alternative solvent may be required. For inorganic salts, polar organic solvents are often good candidates. Isopropanol has been used for purifying the related salt, lithium chloride, and could be a starting point for investigation.[5]
-
Cause: Impurities are trapped within the bulk of the this compound crystals and are not accessible to the washing solvent.
-
Solution: The material may need to be ground to a finer powder before washing to increase the surface area. If this is still ineffective, recrystallization is likely a more suitable method.
Data Presentation
Table 1: Common Impurities in Commercial-Grade this compound
| Impurity Class | Examples | Typical Origin |
| Chlorates | Lithium Chlorate (LiClO₃) | Side reactions during the chlorination process. |
| Carbonates | Lithium Carbonate (Li₂CO₃), Sodium Carbonate (Na₂CO₃) | Reaction with atmospheric CO₂ or from raw materials. |
| Sulfates | Lithium Sulfate (Li₂SO₄), Sodium Sulfate (Na₂SO₄) | Impurities in the lithium hydroxide raw material.[1] |
| Chlorides | Lithium Chloride (LiCl), Sodium Chloride (NaCl), Potassium Chloride (KCl) | Byproducts of the chlorination reaction.[1][2] |
Table 2: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Information Provided | Sample Preparation |
| Inductively Coupled Plasma - Optical Emission Spectrometry/Mass Spectrometry (ICP-OES/MS) | Quantification of elemental impurities (e.g., Na, K, Ca, Mg).[3][4] | Dissolution in dilute high-purity acid. |
| Ion Chromatography (IC) | Quantification of anionic impurities (e.g., Cl⁻, ClO₃⁻, SO₄²⁻). | Dissolution in deionized water. |
| Thermogravimetric Analysis (TGA) | Determination of water content and thermal decomposition profile. | Solid sample, as is. |
| Differential Scanning Calorimetry (DSC) | Identification of phase transitions and melting point. | Solid sample, as is. |
| Titration | Determination of available chlorine content (a measure of LiOCl concentration). | Dissolution in water followed by reaction with a reducing agent. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and should be considered as starting points. They will likely require optimization based on the specific grade of commercial this compound and the desired final purity. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Purification by Recrystallization from Water
This protocol is based on the principle of decreasing solubility of this compound in water at lower temperatures.
Methodology:
-
Dissolution: In a fume hood, gently heat a volume of deionized water to 60-70°C. Gradually add the commercial-grade this compound to the hot water with stirring until no more solid dissolves, creating a saturated solution. Avoid boiling, as this may accelerate the decomposition of the hypochlorite.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the beaker containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the beaker in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum desiccator at room temperature. Do not heat to dry, as this compound can decompose.[6]
Protocol 2: Purification by Solvent Washing with Isopropanol
This protocol is a hypothetical adaptation based on methods for similar inorganic salts and aims to remove soluble impurities from the surface of the solid.
Methodology:
-
Slurry Formation: In a fume hood, place the commercial-grade this compound in a beaker. Add a small volume of cold isopropanol (approximately 2-3 mL of solvent per gram of solid).
-
Agitation: Stir the resulting slurry for 10-15 minutes at room temperature.
-
Filtration: Quickly separate the solid from the solvent by vacuum filtration.
-
Washing: Wash the solid on the filter with a very small amount of fresh, cold isopropanol.
-
Drying: Dry the purified solid under vacuum to remove any residual isopropanol.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. EP0517782A4 - Process for the production of this compound - Google Patents [patents.google.com]
- 2. US5028408A - Process for the production of this compound - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. landmarkaquatic.com [landmarkaquatic.com]
Technical Support Center: Stabilizers for Aqueous Lithium Hypochlorite Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous lithium hypochlorite solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of aqueous this compound solutions?
A1: The stability of aqueous this compound solutions is influenced by several factors. The primary drivers of degradation include:
-
Temperature: Higher temperatures accelerate the rate of decomposition.[1][2] It is recommended to store solutions in a cool environment, ideally between 50°F and 70°F (10°C and 21°C).[2]
-
Light Exposure: Ultraviolet (UV) light, particularly from direct sunlight, promotes the breakdown of hypochlorite.[1][2]
-
pH Level: Hypochlorite solutions are most stable at a pH between 11 and 13.[3][4] At pH levels below 11, decomposition is significantly faster.[4]
-
Concentration: Higher concentrations of this compound in the solution lead to a faster rate of decomposition.[1]
-
Presence of Metal Ions: Contamination with metal ions such as iron, copper, nickel, and cobalt can catalyze the decomposition of hypochlorite.[4]
Q2: What are the common decomposition products of this compound in an aqueous solution?
A2: The decomposition of this compound in an aqueous solution primarily leads to the formation of lithium chloride and oxygen. Another significant decomposition pathway results in the formation of lithium chlorate.[5]
Q3: What types of stabilizers can be used for aqueous hypochlorite solutions?
A3: While specific research on stabilizers for aqueous this compound is limited, studies on sodium hypochlorite solutions suggest several promising candidates. These include smectite clays such as montmorillonite, hectorite, and saponite.[3] Additionally, formulations containing components like sodium sulfamate and sodium silicate have been patented as stabilizers for sodium hypochlorite.[6]
Q4: How can I determine the concentration of available chlorine in my this compound solution?
A4: The concentration of available chlorine is a critical parameter for assessing the stability of your solution. The most common and recommended method is iodometric titration.[4] This involves reacting the hypochlorite with potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.[4] Spectrophotometric methods also exist as an alternative.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid loss of available chlorine concentration. | - High storage temperature.- Exposure to direct sunlight.- pH of the solution is below 11.- Contamination with metal ions. | - Store the solution in a cool, dark place.- Use opaque containers for storage.[2]- Adjust the pH of the solution to be between 11 and 13 using a compatible alkaline additive.[3]- Use deionized or distilled water for solution preparation to minimize metal ion contamination. |
| Formation of a precipitate in the solution. | - Decomposition of this compound leading to the formation of less soluble byproducts.- Use of hard water containing minerals that can react with hypochlorite or stabilizers. | - Filter the solution before use.- Prepare fresh solutions more frequently.- Use deionized or distilled water for all dilutions and preparations. |
| Inconsistent experimental results. | - Degradation of the this compound stock solution.- Inaccurate determination of available chlorine concentration. | - Regularly test the available chlorine concentration of your stock solution using a standardized method like iodometric titration.- Prepare fresh stock solutions at regular intervals.- Ensure all experimental parameters (temperature, pH) are consistent. |
| Color change in the solution (e.g., to a yellowish tint). | - This can be an indication of decomposition and the formation of various chlorine species. | - While a slight yellowish-green tint can be normal for hypochlorite solutions, a significant or rapid color change is a sign of degradation.[1]- It is advisable to discard the solution and prepare a fresh batch. |
Data on Stabilizer Performance for Hypochlorite Solutions
The following data is based on studies with sodium hypochlorite but provides a valuable reference for potential stabilizers for this compound solutions.
Table 1: Stability of 1% Sodium Hypochlorite Solution at 23°C with and without Montmorillonite Stabilizer
| Time (Weeks) | Available Chlorine (%) - No Stabilizer | Available Chlorine (%) - With 3% Montmorillonite |
| 0 | 1.00 | 1.00 |
| 1 | 0.92 | 0.98 |
| 2 | 0.85 | 0.96 |
| 4 | 0.72 | 0.92 |
| 8 | 0.53 | 0.85 |
Data extrapolated from patent WO2000055291A1.[3]
Experimental Protocols
Protocol 1: Determination of Available Chlorine by Iodometric Titration
Objective: To accurately measure the concentration of available chlorine in an aqueous this compound solution.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Buret (50 mL)
-
Pipettes
-
Graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume (e.g., 5.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Add 1-2 grams of solid potassium iodide to the flask and swirl to dissolve.
-
Carefully add 5 mL of glacial acetic acid to the flask. The solution should turn a dark yellow/brown color, indicating the liberation of iodine.
-
Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution while continuously stirring.
-
Continue the titration until the solution turns a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue/black color disappears completely, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the available chlorine concentration using the appropriate formula.
Protocol 2: Accelerated Stability Testing
Objective: To evaluate the stability of a stabilized aqueous this compound solution under accelerated conditions.
Materials:
-
Stabilized aqueous this compound solution
-
Unstabilized aqueous this compound solution (control)
-
Sealed, opaque containers
-
Temperature-controlled oven or incubator
-
Equipment for available chlorine determination (from Protocol 1)
Procedure:
-
Prepare batches of both stabilized and unstabilized this compound solutions of the same initial concentration.
-
Determine the initial available chlorine concentration for each batch at time zero.
-
Dispense aliquots of each solution into separate, properly labeled, sealed, and opaque containers.
-
Place the containers in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one container of each solution from the oven.
-
Allow the samples to cool to room temperature.
-
Determine the available chlorine concentration of each sample.
-
Plot the available chlorine concentration as a function of time for both the stabilized and unstabilized solutions to compare their degradation rates.
Visualizations
Caption: Factors influencing the degradation of aqueous this compound.
Caption: Experimental workflow for stabilizing aqueous this compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. The Comprehensive Guide to Sodium Hypochlorite Best Practices - Hawkins [hawkinsinc.com]
- 3. WO2000055291A1 - Stabilizer for bleach-containing cleaners - Google Patents [patents.google.com]
- 4. hiranuma.com [hiranuma.com]
- 5. landmarkaquatic.com [landmarkaquatic.com]
- 6. Stabilizing agent for sodium hypochlorite and usage method thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with Lithium Hypochlorite
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during large-scale applications of lithium hypochlorite. The following troubleshooting guides and FAQs address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with large-scale reactions involving this compound?
A1: The primary thermal hazard is a runaway reaction, which can occur due to the highly exothermic nature of oxidation reactions using this compound. A thermal runaway happens when the heat generated by the reaction surpasses the rate of heat removal.[1] This leads to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosion, and the release of hazardous gases like chlorine.[2] this compound is a strong oxidizing agent, and contamination with organic materials, moisture, or other chemicals can trigger a chemical reaction that generates heat and can lead to fire or an explosion.[3]
Q2: How does reaction scale-up from benchtop to a large reactor affect the risk of an exotherm with this compound?
A2: Scaling up a reaction significantly increases the risk of a thermal runaway. The total heat produced is proportional to the reaction volume, while the heat removal capacity is proportional to the reactor's surface area. As the scale increases, the surface-area-to-volume ratio decreases, making cooling less efficient. A reaction that is easily managed in the lab can become dangerous on a larger scale if the cooling capacity is not adequately increased.
Q3: What are the critical parameters to monitor during a large-scale reaction with this compound to prevent a thermal runaway?
A3: Continuous monitoring of several key parameters is crucial for early detection and prevention of a thermal runaway. These include:
-
Internal Reaction Temperature: This is the most critical parameter. A sudden, unexpected increase in temperature is a key indicator of a developing exotherm.
-
Cooling System Temperature and Flow Rate: Monitoring the temperature of the cooling fluid entering and exiting the reactor jacket, as well as its flow rate, can indicate if the cooling system is operating at its maximum capacity.
-
Reagent Addition Rate: The rate of addition of this compound or other reactants should be carefully controlled, as a rapid addition can lead to a sudden increase in the reaction rate and heat generation.
-
Pressure: A rise in reactor pressure can indicate the evolution of gaseous byproducts, which can be a sign of decomposition or a runaway reaction.
Q4: What are suitable quenching agents for a reaction involving this compound in an emergency?
A4: In the event of a thermal runaway, a quenching agent can be introduced to rapidly stop the reaction. For hypochlorite solutions, common quenching agents include sodium thiosulfate, sodium bisulfite, or malonic acid.[4][5] The choice of quenching agent should be made based on its compatibility with the reaction mixture and its effectiveness in neutralizing the oxidizing agent without producing hazardous byproducts. It is crucial to have a pre-determined quenching protocol and the necessary equipment in place before starting the large-scale reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase. | Loss of cooling, excessive reagent addition rate, or contamination. | 1. Immediately stop the addition of all reagents. 2. Maximize cooling to the reactor. 3. If the temperature continues to rise, initiate the emergency quenching procedure. 4. If pressure is also rising rapidly, prepare for emergency pressure relief. |
| Localized "hot spots" detected in the reactor. | Poor mixing leading to a localized concentration of reactants. | 1. Increase the agitation speed to improve mixing and heat distribution. 2. If possible, reduce the reagent addition rate until the temperature is uniform. 3. Ensure the agitator is functioning correctly. |
| Unexpected gas evolution and pressure increase. | Decomposition of this compound or a side reaction. | 1. Stop reagent addition. 2. Verify the composition of the off-gas if possible, taking all necessary safety precautions. 3. If the pressure approaches the maximum allowable working pressure of the reactor, initiate emergency venting to a safe location. |
| Reaction fails to initiate or is sluggish, followed by a sudden exotherm. | Accumulation of unreacted reagents. | 1. Stop the addition of the limiting reagent. 2. Ensure the reaction temperature is within the desired range for initiation. 3. Once the reaction initiates, control the exotherm by adjusting the cooling and reagent addition rate. |
Quantitative Data on Reaction Parameters
The following table provides illustrative data for a typical large-scale oxidation reaction using this compound. Note that these values are approximations and should be determined experimentally for each specific process.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Typical Reactant Concentration | 0.5 - 1.0 M | 0.5 - 1.0 M | 0.5 - 1.0 M |
| Recommended Operating Temperature | 0 - 10 °C | 0 - 10 °C | 5 - 15 °C |
| Maximum Allowable Temperature | 20 °C | 25 °C | 30 °C |
| Typical Reagent Addition Time | 30 - 60 min | 2 - 4 hours | 4 - 8 hours |
| Heat of Reaction (ΔH) | -150 to -250 kJ/mol | -150 to -250 kJ/mol | -150 to -250 kJ/mol |
| Required Cooling Capacity | ~1 kW | ~50 kW | ~250 kW |
Experimental Protocols
Protocol for Determining Heat of Reaction using Reaction Calorimetry
-
System Calibration: Calibrate the reaction calorimeter by introducing a known amount of heat and measuring the temperature response to determine the heat transfer coefficient of the reactor system.
-
Charge Reactor: Charge the reactor with the solvent and the substrate to be oxidized.
-
Establish Thermal Baseline: Bring the reactor contents to the desired starting temperature and stir at the intended agitation speed. Monitor the heat flow for 15-30 minutes to establish a stable baseline.
-
Controlled Addition: Begin the controlled addition of the this compound solution at a slow, constant rate.
-
Monitor Heat Flow: Continuously record the internal temperature and the heat flow from the reactor.
-
Isothermal Hold: After the addition is complete, maintain the reaction mixture at the set temperature until the heat flow returns to the initial baseline, indicating the completion of the reaction.
-
Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction (Qr). The molar enthalpy of reaction (ΔH) can then be calculated by dividing Qr by the number of moles of the limiting reactant.
Emergency Quenching Protocol
-
Pre-reaction Preparation:
-
Prepare a quench solution (e.g., aqueous sodium thiosulfate) of sufficient concentration and volume to neutralize all the this compound in the reactor.
-
Ensure the quenching solution is stored in a vessel that can be rapidly and safely added to the reactor.
-
Verify that the quench addition system is operational.
-
-
Initiation of Quenching:
-
If a thermal runaway is detected (i.e., a rapid, uncontrolled increase in temperature and/or pressure), immediately stop all reagent feeds and maximize cooling.
-
If these measures fail to control the exotherm, initiate the quench procedure.
-
-
Quench Addition:
-
Rapidly add the pre-prepared quenching solution to the reactor.
-
Maintain maximum agitation to ensure rapid mixing.
-
-
Post-Quench Monitoring:
-
Continue to monitor the reactor temperature and pressure until they have stabilized and are decreasing.
-
Once the situation is under control, proceed with a safe shutdown of the reactor.
-
Visualizations
Caption: Workflow for troubleshooting an exothermic event.
Caption: Decision pathway for emergency quenching.
References
Technical Support Center: Quenching Unreacted Lithium Hypochlorite
This guide provides detailed procedures and safety information for quenching unreacted lithium hypochlorite in experimental setups. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are based on the chemistry of hypochlorite ions. While specific quantitative data is often derived from studies on sodium hypochlorite, the principles are directly applicable to this compound. Always conduct a thorough risk assessment before beginning any new procedure.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
Unreacted this compound is a strong oxidizing agent and can be corrosive.[1][2][3][4][5] Leaving it in your reaction mixture can lead to unwanted side reactions, degradation of products, and poses a significant safety and disposal hazard. Quenching neutralizes the reactive hypochlorite, rendering the mixture safer to handle and dispose of.
Q2: What are the most common quenching agents for this compound?
Commonly used quenching agents are reducing agents that safely react with the hypochlorite. The most frequently used include:
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Bisulfite (NaHSO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
Q3: How do I choose the right quenching agent for my experiment?
The choice of quenching agent depends on factors like the scale of your reaction, the pH of your solution, and the downstream processing of your sample.
-
Sodium sulfite is often preferred for its clean 1:1 stoichiometry and because it does not typically produce solid byproducts.
-
Sodium thiosulfate is also effective, but the reaction stoichiometry can be more complex and may be pH-dependent.[2]
-
Sodium bisulfite is a strong reducing agent, but its reaction with hypochlorite can be vigorous and may release chlorine gas, especially under acidic conditions.[6]
Q4: How can I tell when the quenching process is complete?
The absence of the oxidizing hypochlorite can be confirmed using potassium iodide-starch test strips. In the presence of hypochlorite, the iodide (I⁻) is oxidized to iodine (I₂), which then reacts with starch to produce a distinct dark blue-black color. The quenching is complete when the test strip no longer changes color upon contact with the reaction mixture.
Q5: The quenching reaction is highly exothermic and releasing gas. What should I do?
This indicates the reaction is proceeding too quickly. Immediately slow down or stop the addition of the quenching agent. The reaction vessel should always be cooled in an ice bath during the quenching process to manage heat generation.[7] Ensure the procedure is performed in a well-ventilated fume hood to safely dissipate any gases produced.[6] Never perform quenching in a sealed container.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Reaction becomes excessively hot. | Quenching agent is being added too quickly. | Slow the rate of addition immediately. Ensure the reaction flask is adequately submerged in an ice bath. For large-scale reactions, consider adding the quenching agent in smaller portions. |
| Vigorous gas evolution observed. | The reaction may be too rapid, or the solution may have become acidic, leading to the release of chlorine or sulfur dioxide gas. | Stop the addition of the quenching agent. Ensure the reaction is performed in a fume hood. Maintain a basic or neutral pH if possible to minimize gas release. |
| Potassium iodide-starch test is still positive after adding the calculated amount of quenching agent. | The initial concentration of this compound was underestimated, or the quenching agent has degraded. | Add more quenching agent in small portions, testing with a new KI-starch strip after each addition until the test is negative. Use a freshly prepared solution of the quenching agent. |
| A solid precipitate forms during quenching. | This can occur with certain quenching agents or due to changes in solubility as the reaction proceeds. | If the precipitate is your product, this may be an intended outcome. If it is an unwanted byproduct (e.g., sulfur from thiosulfate reaction), it may need to be filtered off. Using sodium sulfite often avoids this issue. |
Quantitative Data for Quenching Agents
The following table summarizes the key quantitative data for common hypochlorite quenching agents. A slight excess (10-20%) of the quenching agent is typically recommended to ensure complete neutralization.
| Quenching Agent | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (Quencher:LiOCl) | Notes |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 1 : 1 | Generally a clean reaction resulting in soluble salts (NaCl and Na₂SO₄).[3][7] |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 1 : 1 | Reaction can be highly exothermic and may produce hazardous gases.[6][8] Requires careful, slow addition. |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 1 : 4 | The reaction is complex; 1 mole of hypochlorite oxidizes 0.25 moles of thiosulfate.[2] Can produce solid sulfur as a byproduct. |
Experimental Protocols
Protocol 1: Quenching with Sodium Sulfite
This is the recommended general-purpose protocol for quenching this compound.
Materials:
-
Reaction mixture containing unreacted this compound
-
Sodium sulfite (solid or as a freshly prepared aqueous solution)
-
Ice bath
-
Stir plate and stir bar
-
Potassium iodide-starch test strips
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves
Procedure:
-
Cool the Reaction: Place the flask containing the this compound solution in an ice bath and begin stirring. Allow the solution to cool to 0-5 °C.
-
Prepare Quenching Agent: Calculate the molar amount of unreacted this compound. Weigh out a 1.1 to 1.2 molar equivalent of sodium sulfite. This can be added as a solid in small portions or as a solution.
-
Slow Addition: Slowly add the sodium sulfite to the cold, stirring reaction mixture. Monitor the temperature closely. If the temperature rises significantly, pause the addition until it cools down.
-
Test for Completion: After all the sodium sulfite has been added, allow the mixture to stir in the ice bath for an additional 15-20 minutes.
-
Verification: Remove a small aliquot of the reaction mixture with a glass rod or pipette and spot it onto a potassium iodide-starch test strip. If the strip remains white or its original color, the quenching is complete. If it turns blue/black, add more sodium sulfite in small portions and re-test.
-
Waste Disposal: Once quenching is complete and confirmed, the neutralized mixture can be prepared for appropriate waste disposal according to your institution's guidelines.
Protocol 2: Quenching with Sodium Thiosulfate
Materials:
-
Same as Protocol 1, but using sodium thiosulfate instead of sodium sulfite.
Procedure:
-
Cool the Reaction: Cool the this compound solution to 0-5 °C in an ice bath with stirring.
-
Prepare Quenching Agent: Calculate the molar amount of unreacted this compound. Based on the 1:4 stoichiometry, weigh out a 0.25 to 0.30 molar equivalent of sodium thiosulfate.
-
Slow Addition: Slowly add the sodium thiosulfate to the cold, stirring reaction mixture. The reaction is exothermic; control the addition rate to maintain a low temperature.[9]
-
Test for Completion: Stir for 15-20 minutes after the addition is complete.
-
Verification: Use a potassium iodide-starch test strip to confirm the absence of hypochlorite.
-
Waste Disposal: Dispose of the neutralized mixture in accordance with institutional protocols.
Visualizations
Caption: Workflow for quenching unreacted this compound.
Caption: Reaction of this compound with sodium sulfite.
References
- 1. Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis | Semantic Scholar [semanticscholar.org]
- 2. US4908215A - Hypochlorite compositions containing thiosulfate and use thereof - Google Patents [patents.google.com]
- 3. brainly.com [brainly.com]
- 4. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. brainly.in [brainly.in]
- 8. alliancechemical.com [alliancechemical.com]
- 9. Solved The reaction between sodium hypochlorite and sodium | Chegg.com [chegg.com]
"effect of temperature on the stability of solid lithium hypochlorite"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability of solid lithium hypochlorite. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of solid this compound?
A1: Temperature is the most critical factor. Solid this compound is stable under normal storage conditions but will decompose upon heating.[1] It is crucial to store the material in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat.[1][2]
Q2: At what temperature does solid this compound decompose?
A2: The decomposition temperature for solid this compound is cited as 135°C (275°F).[1] However, decomposition can begin at lower temperatures, especially with prolonged exposure to heat. It is recommended to avoid excessive heat during storage and handling.[1]
Q3: What are the visible signs of decomposition?
A3: While subtle at first, signs of decomposition can include a stronger chlorine-like odor and potential discoloration of the white solid. In more advanced stages, you may observe clumping of the granular solid due to moisture absorption, which can accelerate decomposition.
Q4: What are the hazardous decomposition products of this compound?
A4: When heated, solid this compound decomposes to produce hazardous substances. These include toxic chlorine gas, oxygen, lithium hydroxide, and lithium chlorates.[2] The evolution of oxygen can also intensify fires.[1]
Q5: How does humidity affect the stability of solid this compound?
A5: Moisture can accelerate the decomposition of solid this compound, leading to the gradual release of chlorine gas and other chlorinated species.[1] It is imperative to store the compound in a tightly sealed container in a dry environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Strong chlorine smell from a sealed container | Elevated storage temperature or prolonged storage. | Immediately move the container to a cooler, well-ventilated area. If the smell is very strong, handle it with appropriate personal protective equipment (PPE), including respiratory protection. Consider that the material may have degraded and its effective concentration is lower than specified. |
| Discoloration or caking of the solid | Exposure to moisture and/or elevated temperatures. | The product's integrity may be compromised. It is best to dispose of the material according to your institution's hazardous waste guidelines. Do not use it in experiments where precise concentrations are critical. |
| Unexpectedly vigorous reaction in an experiment | The this compound may have partially decomposed, leading to the presence of more reactive species. Contamination could also be a factor. | Review your experimental setup for any potential contaminants. Use a fresh, properly stored batch of this compound for subsequent experiments. |
| Container feels warm to the touch | Self-heating due to accelerated decomposition. This is a dangerous situation. | Evacuate the immediate area and notify safety personnel. If it can be done safely, move the container to an isolated, well-ventilated location. Do not attempt to open the container. |
Data Presentation
Table 1: Temperature-Related Stability of Solid this compound
| Temperature Range | Expected Stability | Recommendations |
| < 25°C (77°F) | High stability | Ideal storage temperature. Keep in a tightly sealed container in a cool, dry, dark, and well-ventilated area. |
| 25°C - 40°C (77°F - 104°F) | Moderate stability | Gradual decomposition may occur over extended periods. Avoid long-term storage in this range. |
| > 40°C (> 104°F) | Low stability | Risk of accelerated decomposition. Avoid exposure to these temperatures. |
| 135°C (275°F) | Unstable | Rapid decomposition occurs.[1] |
Experimental Protocols
To quantitatively assess the thermal stability of solid this compound, standardized techniques such as Thermogravimetric Analysis (TGA) and Accelerating Rate Calorimetry (ARC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss (due to decomposition) occurs and to study the kinetics of this decomposition.
Methodology:
-
A small, precisely weighed sample of solid this compound (typically 5-10 mg) is placed in a high-purity, inert crucible (e.g., alumina).
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 5, 10, or 20°C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve.
-
For kinetic analysis, multiple experiments at different heating rates can be performed to calculate kinetic parameters like activation energy using methods such as the Flynn-Wall-Ozawa or Kissinger methods.
Accelerating Rate Calorimetry (ARC)
Objective: To study the self-heating rate of a substance under adiabatic conditions to determine the onset temperature of thermal runaway and the potential for a thermal explosion.
Methodology:
-
A sample of solid this compound is placed in a robust, sealed container (a "bomb").
-
The bomb is placed in a calorimeter, which is designed to maintain an adiabatic environment (no heat exchange with the surroundings).
-
The experiment follows a "heat-wait-seek" protocol:
-
Heat: The sample is heated to a specified starting temperature.
-
Wait: The system equilibrates for a set period.
-
Seek: The instrument monitors the sample for any self-heating.
-
-
If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. The calorimeter's temperature is controlled to match the sample's temperature, preventing any heat loss.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete. This data provides the onset temperature of thermal runaway, the maximum self-heating rate, and the maximum temperature and pressure reached.
Visualizations
Caption: Factors leading to the decomposition of solid this compound and its products.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
Validation & Comparative
A Comparative Guide to the Oxidizing Strength of Lithium Hypochlorite and Sodium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidizing properties of lithium hypochlorite (LiOCl) and sodium hypochlorite (NaOCl). While both compounds are utilized for their potent oxidizing capabilities, stemming from the hypochlorite ion (ClO⁻), their practical efficacy and suitability for specific applications can differ based on their physical properties, stability, and formulation. This analysis is supported by electrochemical data and established experimental protocols for quantifying oxidizing capacity.
Core Oxidizing Moiety: The Hypochlorite Ion
The oxidizing strength of both this compound and sodium hypochlorite is fundamentally derived from the hypochlorite ion (ClO⁻). In aqueous solutions, this ion acts as the primary oxidizing agent. The intrinsic oxidizing power can be quantified by the standard electrode potential (E°) of the redox half-reaction. For the hypochlorite ion in alkaline conditions, this reaction is:
ClO⁻ + H₂O + 2e⁻ → Cl⁻ + 2OH⁻
The standard electrode potential for this reaction is +0.89 V . Since the cation (Li⁺ or Na⁺) is a spectator ion and does not participate in this electrochemical transformation, the intrinsic oxidizing strength of pure, equimolar solutions of this compound and sodium hypochlorite is identical.
However, the practical performance is also influenced by the concentration of the active species, the stability of the compound, and the formulation of commercial products. A key metric for comparing these products is the "available chlorine," which measures the oxidizing capacity equivalent to that of elemental chlorine.
Comparative Data: Electrochemical and Physical Properties
The following table summarizes the key properties of this compound and sodium hypochlorite, highlighting the practical differences between the two oxidizing agents.
| Property | This compound (LiOCl) | Sodium Hypochlorite (NaOCl) |
| Standard Electrode Potential (E°) | +0.89 V (for ClO⁻/Cl⁻ couple) | +0.89 V (for ClO⁻/Cl⁻ couple) |
| Molecular Weight | 58.39 g/mol | 74.44 g/mol |
| Physical Form (Commercial) | Solid (granular or tablet)[1] | Aqueous solution[2] |
| Theoretical Max. Available Chlorine | 121.4%[3] | 95.2% |
| Typical Commercial Available Chlorine | ~35-37%[4][5] | 3-15% (w/w)[2][5][6] |
| Stability | Relatively stable as a solid[7]. Decomposes slowly in water[1]. | Solid form is highly unstable[7]. Aqueous solutions degrade over time, accelerated by heat and light[2]. |
Experimental Protocol: Determination of Oxidizing Strength (Available Chlorine)
To empirically compare the oxidizing strength of this compound and sodium hypochlorite solutions, a standardized iodometric redox titration is the most common and reliable method. This procedure determines the concentration of "available chlorine," providing a direct measure of the oxidizing capacity of the solutions.
Objective: To quantify the available chlorine content in samples of this compound and sodium hypochlorite.
Principle: The hypochlorite ion (ClO⁻) oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic medium. The amount of iodine produced, which is directly proportional to the amount of hypochlorite, is then determined by titrating it with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
Key Reactions:
-
Oxidation of Iodide: ClO⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
-
Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Materials:
-
This compound sample
-
Sodium hypochlorite solution sample
-
Potassium iodide (KI), 20% (w/v) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Acetic acid (glacial) or dilute sulfuric acid
-
Starch indicator solution (1%)
-
Deionized water
-
Buret, pipettes, volumetric flasks, Erlenmeyer flasks
-
Analytical balance
Procedure:
-
Sample Preparation:
-
This compound (Solid): Accurately weigh a precise amount of the solid this compound sample and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution.
-
Sodium Hypochlorite (Liquid): Accurately pipette a precise volume of the sodium hypochlorite solution into a volumetric flask and dilute with deionized water to a known volume. This is necessary as commercial bleaches are often concentrated[8].
-
-
Reaction with Iodide:
-
Pipette a known aliquot (e.g., 25.00 mL) of the prepared hypochlorite solution into a 250 mL Erlenmeyer flask.
-
Add approximately 10 mL of the 20% potassium iodide solution.
-
Carefully add about 10 mL of acetic acid to acidify the solution. The solution should turn a dark reddish-brown, indicating the formation of iodine[8].
-
-
Titration:
-
Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution from a buret.
-
Continue titrating until the solution turns a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise, with constant swirling, until the blue-black color completely disappears, leaving a colorless solution. This is the endpoint.
-
-
Data Recording and Calculation:
-
Record the initial and final buret readings to determine the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times with fresh aliquots of the same hypochlorite solution to ensure precision.
-
Calculate the moles of sodium thiosulfate used.
-
Using the stoichiometry of the reactions (2 moles of S₂O₃²⁻ per 1 mole of I₂, and 1 mole of I₂ per 1 mole of ClO⁻), determine the moles of hypochlorite in the aliquot.
-
Calculate the concentration of available chlorine in the original sample, typically expressed as a percentage.
-
Experimental and Logical Workflows
The logical basis for comparing the oxidizing strength and the experimental workflow for its determination are illustrated below.
References
- 1. This compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Some factors affecting the concentration of available chlorine in commercial sources of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Percent active chlorine - Wikipedia [en.wikipedia.org]
- 4. This compound Tech. Grade 37% available chlorine | CAS 13840-33-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scribd.com [scribd.com]
- 6. Sodium hypochlorite, 11-15% available chlorine | Fisher Scientific [fishersci.ca]
- 7. poolspaforum.com [poolspaforum.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Disinfection Efficacy of Lithium Hypochlorite and Calcium Hypochlorite
For researchers and scientists in the field of disinfection and drug development, selecting the appropriate disinfecting agent is a critical decision. This guide provides an objective comparison of two such agents: lithium hypochlorite (LiOCl) and calcium hypochlorite (Ca(OCl)₂). The comparison is based on their physicochemical properties, disinfection efficacy, and includes a standardized experimental protocol for direct comparison.
Mechanism of Disinfection
Both lithium and calcium hypochlorite share the same fundamental mechanism of action. When dissolved in water, they dissociate to release the hypochlorite ion (OCl⁻). This ion exists in equilibrium with hypochlorous acid (HOCl), which is the primary biocidal agent.[1][2] Hypochlorous acid, being a neutral molecule, can easily penetrate the cell walls of microorganisms. Once inside, it acts as a strong oxidizing agent, disrupting essential cellular enzymes and proteins, which ultimately leads to cell death.[1][2] The concentration of the more potent hypochlorous acid is favored at a lower pH.[2]
Caption: Disinfection pathway of hypochlorite salts.
Physicochemical Properties: A Head-to-Head Comparison
The physical and chemical characteristics of these compounds influence their application in disinfection studies.
| Property | This compound (LiOCl) | Calcium Hypochlorite (Ca(OCl)₂) |
| Formula | LiOCl | Ca(OCl)₂ |
| Appearance | Colorless or white crystalline solid[3] | White or grayish-white solid (powder, granule)[4] |
| Molecular Weight | 58.39 g/mol [5] | 142.98 g/mol [5] |
| Available Chlorine | 28% - 35% | 65% - 70%[4] |
| Solubility in Water | Soluble[3] | Moderately soluble, may leave residue[4] |
| Solution pH | Alkaline | Alkaline (10-12)[6] |
| Stability (Solid Form) | Generally stable | More stable in solid form than sodium hypochlorite[4] |
Disinfection Efficacy
While direct, peer-reviewed studies comparing the disinfection efficacy of lithium and calcium hypochlorite are limited, their performance can be inferred from their available chlorine content and studies comparing them to other disinfectants.
| Efficacy Against | This compound | Calcium Hypochlorite |
| Bacteria | Effective against a range of bacteria. | Broadly effective against bacteria, viruses, fungi, and spores.[6] Studies have shown its effectiveness against E. coli O104:H4 and Salmonella Agona.[7] |
| Viruses | Limited specific data, but its chemical nature suggests virucidal activity. | Demonstrated efficacy against human norovirus (huNoV), murine norovirus (MNV), and Tulane virus (TV).[7] |
| Spores | Limited specific data available. | Shown to be effective in eliminating spores of Bacillus anthracis surrogate.[8] |
| Influencing Factors | Efficacy is influenced by pH, temperature, and the presence of organic matter. | Efficacy is highly dependent on pH (most effective below 7.5), and is also affected by concentration, contact time, and organic load.[2] |
Experimental Protocol: Quantitative Suspension Test
To provide a direct comparison of their disinfection capabilities, the following standardized protocol can be employed.
Objective: To determine and compare the log₁₀ reduction of a target microorganism upon exposure to this compound and calcium hypochlorite.
Methodology:
-
Microorganism Preparation:
-
Select and culture the target microorganism (e.g., E. coli, S. aureus, P. aeruginosa) in a suitable broth to achieve a high concentration.
-
Harvest the cells and wash them in a sterile phosphate-buffered saline.
-
Resuspend the microorganisms to achieve a final concentration of approximately 1x10⁸ colony-forming units (CFU)/mL.
-
-
Disinfectant Solution Preparation:
-
Prepare stock solutions of this compound and calcium hypochlorite in sterile, deionized water.
-
Create a series of working dilutions from the stock solutions to test various concentrations.
-
-
Efficacy Testing:
-
In a sterile tube, add a specific volume of the microorganism suspension to a defined volume of the disinfectant solution.
-
Begin timing immediately for the desired contact times (e.g., 30 seconds, 1 minute, 5 minutes).
-
At each time point, transfer an aliquot of the mixture to a neutralizing broth to halt the disinfectant's activity.
-
-
Quantification of Survivors:
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto an appropriate agar medium.
-
Incubate the plates under optimal conditions for the microorganism.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL for each sample.
-
Calculate the log₁₀ reduction for each disinfectant and contact time compared to a control sample (microorganism in buffer without disinfectant).
-
Caption: Experimental workflow for disinfectant efficacy testing.
References
- 1. Calcium Hypochlorite Solutions: Evaluation of Surface Tension and Effect of Different Storage Conditions and Time Periods over pH and Available Chlorine Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. endurocide.com [endurocide.com]
- 4. Calcium Hypochlorite vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 5. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Compared Calcium Hypochlorite to Other Chlorine-based Disinfectants [dongachem.com]
- 7. Effectiveness of calcium hypochlorite on viral and bacterial contamination of alfalfa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation of a Novel Ion Chromatography Method for the Determination of Lithium and Hypochlorite in Lithium Hypochlorite
This guide provides a comprehensive comparison of a novel Ion Chromatography (IC) method against a traditional Titrimetric and Spectrophotometric approach for the analysis of lithium hypochlorite. The data presented herein is intended to guide researchers and quality control analysts in the selection of an appropriate analytical methodology based on performance, accuracy, and efficiency.
Introduction to Analytical Methods for this compound
This compound (LiOCl) is a disinfectant and sanitizing agent.[1] Accurate determination of its active ingredient, the hypochlorite ion (OCl-), and the counter-ion, lithium (Li+), is crucial for ensuring product quality and efficacy. Traditional methods often involve separate analyses for each ion, typically iodometric titration for available chlorine (from hypochlorite) and flame photometry or spectrophotometry for lithium.[2]
This guide details the validation of a new, single-run Ion Chromatography (IC) method capable of simultaneously quantifying both lithium and hypochlorite ions. This modern approach is compared with the more conventional methods to highlight the advantages in terms of speed, specificity, and reduced sample handling. The validation is conducted in accordance with the principles outlined in the ICH Q2(R1) and USP <1225> guidelines, focusing on parameters such as accuracy, precision, linearity, specificity, and robustness.[3][4][5]
Comparison of Analytical Methods
The performance of the novel Ion Chromatography method was benchmarked against a standard titrimetric method for hypochlorite and a spectrophotometric method for lithium.
Methodology Overview
-
Novel Method: Ion Chromatography (IC)
-
A single-injection method for the simultaneous determination of lithium and hypochlorite. Cation exchange chromatography is used for lithium, and anion exchange for hypochlorite, with suppressed conductivity detection.
-
-
Standard Method 1: Iodometric Titration for Hypochlorite
-
This classic redox titration involves reacting hypochlorite with an excess of potassium iodide in an acidic medium to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.[6]
-
-
Standard Method 2: UV-Vis Spectrophotometry for Lithium
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the analytical methods.
Table 1: Validation Data for Hypochlorite Determination
| Validation Parameter | Ion Chromatography (New Method) | Iodometric Titration (Standard Method) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.999 |
| Range (% of target) | 80 - 120% | 80 - 120% | 80 - 120% |
| Accuracy (% Recovery) | 99.8 ± 0.5% | 99.5 ± 0.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.45% | 0.75% | RSD ≤ 2.0% |
| - Intermediate Precision | 0.60% | 0.90% | RSD ≤ 2.0% |
| Specificity | No interference from common ions (Cl⁻, ClO₃⁻) | Potential interference from other oxidizing agents | No interference |
Table 2: Validation Data for Lithium Determination
| Validation Parameter | Ion Chromatography (New Method) | Spectrophotometry (Standard Method) | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9985 | R² ≥ 0.998 |
| Range (µg/mL) | 0.1 - 10.0 | 0.5 - 5.0 | Defined by linear range |
| Accuracy (% Recovery) | 100.5 ± 0.7% | 99.0 ± 1.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.85% | 1.20% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.10% | 1.80% | RSD ≤ 2.0% |
| Specificity | High resolution from Na⁺, K⁺ | Potential interference from other metal ions | No interference |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel Method: Ion Chromatography (IC)
-
Instrumentation: Ion Chromatograph with suppressed conductivity detection, dual-channel capability.
-
Columns:
-
Cation analysis: IonPac CS12A analytical column.
-
Anion analysis: IonPac AS11-HC analytical column.
-
-
Eluent:
-
Cation: 20 mM Methanesulfonic acid.
-
Anion: 30 mM Potassium hydroxide.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound, dissolve in 100 mL of deionized water. Further dilute to bring the concentration of lithium and hypochlorite within the calibrated range.
-
Calibration: Prepare a series of at least five calibration standards for both lithium and hypochlorite from certified reference materials.
-
Analysis: Inject the prepared sample into the IC system. The retention times and peak areas for lithium and hypochlorite are used for quantification against the calibration curves.
Standard Method 1: Iodometric Titration for Hypochlorite
-
Reagents: 0.1 N Sodium thiosulfate, 10% Potassium iodide solution, 2 M Sulfuric acid, Starch indicator solution.
-
Titrant Standardization: Standardize the sodium thiosulfate solution against a primary standard (e.g., potassium dichromate).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Procedure: a. Pipette an aliquot of the sample solution into an Erlenmeyer flask. b. Add 10 mL of 10% potassium iodide solution and 10 mL of 2 M sulfuric acid. c. Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate until a pale yellow color is observed. d. Add a few drops of starch indicator and continue titrating until the blue color disappears. e. Record the volume of titrant used and calculate the available chlorine content.
Standard Method 2: Spectrophotometry for Lithium
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: Thoron reagent solution, alkaline buffer solution (pH adjusted).
-
Sample Preparation: Accurately weigh the this compound sample, dissolve in deionized water, and dilute to fall within the linear range of the assay.
-
Procedure: a. Prepare a series of lithium standards. b. To aliquots of the standards and sample solutions, add the alkaline buffer and the Thoron reagent. c. Allow the color to develop for a specified time. d. Measure the absorbance at the wavelength of maximum absorption (typically around 480 nm) against a reagent blank.[7] e. Construct a calibration curve and determine the lithium concentration in the sample.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow of the analytical method validation process, as recommended by ICH and USP guidelines.[3][4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. Validation of titration methods | Metrohm [metrohm.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. scielo.br [scielo.br]
- 7. Spectrophotometric determination of lithium in blood serum with thoron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sample double dilution calibration method for determination of lithium in biological samples using automatic flow system with in-syringe reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of different hypochlorite salts in organic chemistry"
For Researchers, Scientists, and Drug Development Professionals
Hypochlorite salts are versatile and cost-effective oxidizing agents frequently employed in organic synthesis. Their efficacy in a range of transformations, including oxidations, chlorinations, and epoxidations, makes them valuable reagents in both academic and industrial research. This guide provides a comparative analysis of three common hypochlorite salts—sodium hypochlorite (NaOCl), calcium hypochlorite (Ca(OCl)₂), and lithium hypochlorite (LiOCl)—supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
At a Glance: Key Properties of Hypochlorite Salts
A summary of the key physical and chemical properties of sodium hypochlorite, calcium hypochlorite, and this compound is presented below.
| Property | Sodium Hypochlorite (NaOCl) | Calcium Hypochlorite (Ca(OCl)₂) | This compound (LiOCl) |
| Physical Form | Aqueous solution; Solid pentahydrate (NaOCl·5H₂O) | White granular solid or tablets[1][2] | Colorless, crystalline solid[3] |
| Available Chlorine | 5-15% (solution)[1]; ~44% (pentahydrate)[4] | 65-70%[1][2] | Varies |
| Stability | Solution is unstable, degrades with heat and light[1][2]; Pentahydrate is more stable[4] | Relatively stable solid[1][2] | Stable solid |
| Solubility in Water | Highly soluble[1][2] | Moderately soluble, may leave residue[1][2] | Soluble[3] |
| Primary Use in Organic Synthesis | Oxidation, Chlorination, Epoxidation | Oxidation, Chlorination | Oxidation, Epoxidation |
Performance in Key Organic Transformations
The choice of hypochlorite salt can significantly impact the outcome of a reaction, influencing yield, selectivity, and reaction time. This section compares the performance of NaOCl, Ca(OCl)₂, and LiOCl in three key applications.
Oxidation of Alcohols
Hypochlorite salts are widely used for the oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. The reactivity and selectivity of the oxidant can be tuned by the choice of the cation and the reaction conditions.
Comparative Data: Oxidation of Secondary Alcohols to Ketones
A direct comparison between sodium hypochlorite and calcium hypochlorite for the oxidation of various secondary alcohols demonstrates the high efficiency of both reagents, with calcium hypochlorite often providing slightly higher or comparable yields.[5]
| Substrate | Product | % Yield with Ca(OCl)₂[5] | % Yield with NaOCl[5] |
| Cyclohexanol | Cyclohexanone | 99 | 95 |
| 2-Octanol | 2-Octanone | 98 | 98 |
| Borneol | Camphor | 99 | 98 |
| 1-Menthol | 1-Menthone | 99 | 98 |
| 2-Heptanol | 2-Heptanone | 98 | 98 |
| 2-Adamantanol | 2-Adamantanone | 95 | - |
| 4-t-Butylcyclohexanol | 4-t-Butylcyclohexanone | 99 | 98 |
Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O): A Stable Alternative
The solid pentahydrate form of sodium hypochlorite offers enhanced stability and a higher concentration of the active oxidant compared to its aqueous solution.[4][6] It has been shown to be effective in the oxidation of both primary and secondary alcohols, particularly when used with a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[6] For instance, the oxidation of 2-octanol to 2-octanone proceeds with a 97% yield using NaOCl·5H₂O in the presence of TEMPO.[6]
Calcium Hypochlorite in TEMPO-Catalyzed Oxidations
Calcium hypochlorite is also an excellent co-oxidant in TEMPO-catalyzed oxidations, providing good to excellent yields for a variety of alcohols without the need for added acids or bases.[7][8] This system is efficient for the oxidation of benzylic, allylic, and aliphatic alcohols.[7][8]
| Substrate | Product | Time (h) | Isolated Yield (%)[7] |
| Benzyl alcohol | Benzaldehyde | 2.5 | 85 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | 92 |
| Cinnamyl alcohol | Cinnamaldehyde | 2.5 | 90 |
| 2-Octanol | 2-Octanone | 1.5 | 97 |
This compound in Oxidation
The use of this compound in alcohol oxidation is less documented in readily available literature. One study reports its use in combination with sodium hypochlorite ("Clorox") for the oxidative cleavage of methyl ketones and secondary methyl carbinols to carboxylic acids. For example, the oxidation of acetophenone using a mixture of this compound and sodium hypochlorite resulted in a 76% yield of benzoic acid after 2 hours. Further research is needed to evaluate the efficacy of this compound as a standalone oxidant for alcohols.
Epoxidation of Alkenes
Hypochlorite salts can be used to epoxidize alkenes, often in the presence of a catalyst. The choice of hypochlorite can influence the reaction's efficiency and selectivity.
Sodium hypochlorite, particularly in the presence of a bromide source to generate in situ hypobromite, is an effective reagent for the epoxidation of various olefins.[9] For example, the epoxidation of α-methylstyrene with sodium hypochlorite in a biphasic system with potassium bromide gives the corresponding epoxide in 90% yield.[9]
While direct comparative data is limited, the general principle of generating hypohalous acids in situ suggests that calcium and lithium hypochlorites could also be effective in epoxidation reactions. Further experimental comparisons are needed to delineate the specific advantages of each salt in this transformation.
Chlorination of Aromatic Compounds
Hypochlorite solutions are a convenient source of electrophilic chlorine for the chlorination of aromatic compounds. The reactivity can be modulated by pH and the presence of catalysts.
Aqueous sodium hypochlorite can be used for the nuclear chlorination of various benzene derivatives.[10] The procedure is straightforward, involving the reaction of the aromatic substrate with the hypochlorite solution in a basic medium.
While direct quantitative comparisons are scarce, it has been noted that a suspension of calcium hypochlorite may also be used for aromatic chlorination, though it might result in slightly lower yields compared to sodium hypochlorite. The solid nature of calcium hypochlorite, however, offers advantages in handling and storage.[11]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key transformations using different hypochlorite salts.
Oxidation of a Secondary Alcohol using Sodium Hypochlorite
Reaction: Oxidation of Cyclohexanol to Cyclohexanone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach) to the stirred solution, maintaining the temperature between 40-50 °C.[12]
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Test for the presence of excess oxidant using potassium iodide-starch paper. If the test is positive, quench the excess hypochlorite by adding a saturated solution of sodium bisulfite until the test is negative.
-
The product can be isolated by distillation or extraction with an organic solvent like dichloromethane.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude cyclohexanone.
TEMPO-Catalyzed Oxidation of a Primary Alcohol using Calcium Hypochlorite
Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde
Procedure:
-
To a stirred solution of benzyl alcohol in acetonitrile, add TEMPO (typically 1-10 mol%).
-
Add solid calcium hypochlorite to the mixture in one portion.[7]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Visualizing reaction pathways and experimental workflows can aid in understanding the underlying mechanisms and procedural steps.
TEMPO-Catalyzed Alcohol Oxidation Cycle
This diagram illustrates the catalytic cycle for the TEMPO-mediated oxidation of an alcohol, where the hypochlorite salt serves as the stoichiometric oxidant to regenerate the active oxoammonium species.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
General Experimental Workflow for Hypochlorite Oxidation
This workflow outlines the typical steps involved in performing an oxidation reaction using a hypochlorite salt, from reaction setup to product isolation.
Caption: General workflow for hypochlorite-mediated oxidation.
Conclusion
Sodium hypochlorite, calcium hypochlorite, and this compound each present a unique set of properties that make them suitable for different applications in organic synthesis.
-
Sodium hypochlorite , especially in its more stable pentahydrate form, is a versatile and economical choice for a wide range of oxidations and chlorinations.
-
Calcium hypochlorite offers the advantage of being a stable, solid reagent with a high available chlorine content, making it particularly convenient for laboratory use and in catalyzed reactions.
-
This compound , while less commonly used in organic synthesis, shows promise in specific applications, although more research is needed to fully characterize its reactivity profile in comparison to its sodium and calcium counterparts.
The selection of the appropriate hypochlorite salt should be guided by factors such as the desired reactivity, the stability of the substrate and product, and practical considerations like handling and storage. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions and developing robust synthetic methodologies.
References
- 1. Calcium Hypochlorite vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 2. Aguachlon-The Difference Between Calcium Hypochlorite and Sodium Hypochlorite [aguachlon.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sodium Hypochlorite Pentahydrate (NaOCl·5H2O) Crystals as an Extraordinary Oxidant for Primary and Secondary Alcohols [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Convenient Method for Epoxidation of Olefins without Metal Catalysts - [www.rhodium.ws] [designer-drug.com]
- 10. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Hypochlorite vs Calcium Hypochlorite: Which Is Better Industrial Disinfectant? [elchemy.com]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
Efficacy of Lithium Hypochlorite as a Disinfectant Compared to Other Chlorine Compounds: A Comparative Guide
Introduction
Chlorine compounds are among the most widely used disinfectants globally, credited with significantly reducing the incidence of waterborne diseases. Their broad-spectrum antimicrobial activity, affordability, and ease of use make them a cornerstone of disinfection protocols in various sectors, from municipal water treatment to healthcare and the food industry. The efficacy of these compounds stems from their ability to release free available chlorine (FAC), primarily in the form of hypochlorous acid (HOCl), a potent oxidizing agent that effectively inactivates a wide range of pathogenic microorganisms, including bacteria, viruses, and fungi.[1][2]
This guide provides a detailed comparison of the disinfectant efficacy of several common chlorine compounds: lithium hypochlorite (LiOCl), sodium hypochlorite (NaOCl), calcium hypochlorite (Ca(OCl)₂), and chlorine dioxide (ClO₂). While this compound has been used as a disinfectant, particularly in applications like swimming pools, there is a notable scarcity of direct, quantitative comparative studies in peer-reviewed scientific literature.[3] Consequently, this guide will present available quantitative data for the more extensively researched chlorine compounds and discuss the known properties of this compound.
The selection of an appropriate chlorine-based disinfectant depends on various factors, including the target microorganisms, the presence of organic matter, pH of the water, and operational considerations such as stability and cost.[4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their choice of disinfectant for specific applications.
Chemical Properties and Stability of Common Chlorine Disinfectants
The chemical and physical properties of chlorine compounds significantly influence their application and efficacy as disinfectants. Factors such as the percentage of available chlorine, stability in storage, and solubility are critical considerations.
| Property | This compound (LiOCl) | Sodium Hypochlorite (NaOCl) | Calcium Hypochlorite (Ca(OCl)₂) | Sodium Dichloroisocyanurate (NaDCC) |
| Physical Form | Solid (granular powder)[5] | Liquid solution[6] | Solid (granular or tablet)[6] | Solid (granular or tablet) |
| Free Available Chlorine (FAC) | 28-35% | Typically 5-15% in solution[6] | 65-75%[6] | ~60% |
| pH of Solution | Alkaline | Alkaline (typically 11-13)[7] | Alkaline (typically 9-11)[4] | Slightly acidic to neutral (pH ~6)[4] |
| Stability | Relatively stable as a solid[8] | Unstable; degrades with heat, UV light, and high concentration[9][10] | More stable than NaOCl in solid form[11] | Very stable as a solid[4] |
| Solubility | Highly soluble | Miscible with water | Moderately soluble | Soluble |
| Byproducts of Note | Does not add calcium hardness | Can form harmful disinfection byproducts (DBPs) like trihalomethanes (THMs)[12] | Increases calcium hardness of water[11] | Adds cyanuric acid (stabilizer) |
Mechanism of Action of Chlorine-Based Disinfectants
The primary mode of action for chlorine-based disinfectants like lithium, sodium, and calcium hypochlorite is the delivery of hypochlorous acid (HOCl). When dissolved in water, these compounds release hypochlorite ions (OCl⁻), which exist in equilibrium with hypochlorous acid. The relative concentration of HOCl and OCl⁻ is pH-dependent, with lower pH favoring the formation of HOCl, the more potent antimicrobial agent.[7][13]
HOCl is a strong oxidizing agent that disrupts essential cellular processes in microorganisms. It is believed to inactivate microorganisms by:
-
Oxidation of cellular components: HOCl reacts with and denatures proteins, including essential enzymes, leading to metabolic dysfunction.[13]
-
Damage to nucleic acids: It can cause damage to DNA and RNA, preventing replication.[14]
-
Disruption of membrane integrity: HOCl can damage the cell membrane, leading to increased permeability and leakage of cellular contents.[13]
The following diagram illustrates the general mechanism of action of hypochlorous acid on a bacterial cell.
Mechanism of bacterial inactivation by hypochlorous acid.
Comparative Efficacy Data
While direct comparative studies involving this compound are lacking, extensive research has been conducted on other chlorine compounds. The following tables summarize findings from studies comparing the bactericidal and virucidal efficacy of sodium hypochlorite, calcium hypochlorite, and chlorine dioxide. Efficacy is often reported as a log reduction, which represents the decrease in the number of viable microorganisms.
Bactericidal Efficacy
| Disinfectant | Concentration | Contact Time | Organism | Log Reduction | Reference |
| Sodium Hypochlorite | 200 ppm | 1 min | E. coli O157:H7 | > 6 | [15] |
| Sodium Hypochlorite | 200 ppm | 1 min | Salmonella Typhimurium | > 6 | [15] |
| Calcium Hypochlorite | 2.5% | - | Enterococcus faecalis | Similar to 2.5% NaOCl | [16] |
| Calcium Hypochlorite | 5% | - | Enterococcus faecalis biofilm | More effective than 0.5% NaOCl | [13] |
| Chlorine Dioxide | 10 ppm | 60 sec | Multidrug-resistant S. aureus | > 4 | [14] |
| Chlorine Dioxide | 10 ppm | 60 sec | Multidrug-resistant P. aeruginosa | > 4 | [14] |
| Sodium Hypochlorite | 10 ppm | 60 sec | Multidrug-resistant S. aureus | No significant reduction | [14] |
| Sodium Hypochlorite | 10 ppm | 60 sec | Multidrug-resistant P. aeruginosa | No significant reduction | [14] |
Virucidal Efficacy
| Disinfectant | Concentration | Contact Time | Virus | Log Reduction | Reference |
| Sodium Hypochlorite | > 200 ppm | - | Hepatitis A Virus (suspension) | > 4 | [17] |
| Chlorine Dioxide | 50 ppm | - | Hepatitis A Virus (suspension) | > 4 | [17] |
| Chlorine | - | 2 min | Poliovirus | - | [18][19] |
| Chlorine Dioxide | - | 2 min | Poliovirus | - | [18][19] |
Note: The efficacy of disinfectants is highly dependent on the experimental conditions, including the presence of organic matter, which can reduce the effectiveness of chlorine compounds.[4][20]
Experimental Protocols
To ensure reliable and comparable results when evaluating the efficacy of disinfectants, standardized experimental protocols are essential. The following is a generalized workflow for a suspension test, a common method for assessing the antimicrobial activity of a liquid disinfectant.
General Experimental Workflow for Suspension Test
Generalized workflow for a disinfectant suspension test.
A detailed protocol would specify the following:
-
Microorganism: The specific strain and its preparation (e.g., growth phase, washing).
-
Disinfectant Preparation: The source of the chlorine compound and verification of its concentration.
-
Test Conditions: The temperature, pH, and the presence or absence of an organic load (e.g., bovine serum albumin) to simulate real-world conditions.
-
Neutralizer: A validated neutralizing agent that effectively stops the action of the disinfectant without harming the microorganisms.
-
Enumeration Method: The specific technique for quantifying viable microorganisms (e.g., plate count, plaque assay for viruses).
Conclusion
While all chlorine compounds function through the potent oxidizing action of hypochlorous acid, their efficacy and suitability for different applications vary based on their chemical properties.
-
Sodium Hypochlorite (NaOCl) is a widely used liquid disinfectant, but its stability is a concern, and it can produce harmful byproducts.[9][10][12]
-
Calcium Hypochlorite (Ca(OCl)₂) offers a more concentrated and stable solid form of chlorine but increases the calcium hardness of water, which can be problematic in some applications.[11][21]
-
Chlorine Dioxide (ClO₂) demonstrates high efficacy against a broad range of microorganisms, even in the presence of organic matter, and produces fewer harmful byproducts.[1][12][14]
-
This compound (LiOCl) is a highly soluble, solid disinfectant that does not contribute to calcium hardness. However, it has a lower percentage of available chlorine compared to calcium hypochlorite and is generally more expensive.[8] The lack of extensive, direct comparative efficacy data in the scientific literature, coupled with its decreasing availability due to the demand for lithium in batteries, has limited its widespread use in research and industrial applications beyond niche markets like swimming pools.
For researchers and professionals, the choice of a chlorine-based disinfectant should be based on a careful evaluation of the specific requirements of the application, including the target pathogens, environmental conditions, and cost-effectiveness. While this compound presents certain advantages in terms of solubility and its lack of calcium contribution, the limited body of scientific evidence on its comparative efficacy necessitates a cautious approach. For applications requiring well-documented and validated disinfection, sodium hypochlorite, calcium hypochlorite, and chlorine dioxide remain the more extensively studied and characterized options.
References
- 1. Chlorine Dioxide vs Sodium Hypochlorite: Which is the Better Water Treatment Option? | Scotmas [scotmas.com]
- 2. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A systematic review of chlorine-based surface disinfection efficacy to inform recommendations for low-resource outbreak settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 7. Comparison of disinfectants for drinking water: chlorine gas vs. on-site generated chlorine [eeer.org]
- 8. A comparison of the virucidal properties of chlorine, chlorine dioxide, bromine chloride and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of various sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pureline.com [pureline.com]
- 13. Antimicrobial Efficacy and Cytocompatibility of Calcium Hypochlorite Solution as a Root Canal Irrigant: An in Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorine Dioxide is a Better Disinfectant than Sodium Hypochlorite against Multi-Drug Resistant Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pureline.com [pureline.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of virucidal efficacy of sodium hypochlorite, chlorine dioxide, peracetic acid, and ethanol against hepatitis A virus by carrier and suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
- 19. A comparison of the virucidal properties of chlorine, chlorine dioxide, bromine chloride and iodine | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 20. A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.journalagent.com [pdf.journalagent.com]
The Unseen Variable: A Comparative Guide to the Cross-Reactivity of Lithium Hypochlorite in Analytical Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical assays are paramount. However, the presence of seemingly innocuous substances can lead to significant interference, compromising results. This guide provides an in-depth comparison of the cross-reactivity of lithium hypochlorite, a powerful oxidizing agent, in common analytical assays. Due to a greater abundance of published data on sodium hypochlorite, its interference patterns are used here as a proxy for this compound, given that the hypochlorite ion is the primary reactive species in both compounds.
The strong oxidizing nature of the hypochlorite ion (OCl⁻) is the primary driver of its cross-reactivity in a range of analytical techniques. This interference can manifest as either falsely elevated or diminished signals, depending on the assay format and the specific components involved. Understanding these potential interactions is crucial for accurate data interpretation and troubleshooting.
Mechanisms of Hypochlorite Interference
This compound can interfere with analytical assays through several key mechanisms:
-
Oxidation of Proteins: The hypochlorite ion can denature antibodies and enzymes by oxidizing their amino acid residues. This can lead to a loss of binding affinity in immunoassays or a reduction in catalytic activity in enzymatic assays.
-
Degradation of Analytes: The target molecule (analyte) itself can be chemically modified or degraded by hypochlorite, rendering it unrecognizable by detection antibodies or enzymes.
-
Interference with Signal Generation: In colorimetric and fluorometric assays, hypochlorite can directly interact with the substrate or the final colored/fluorescent product, leading to signal quenching or false signal generation.
Impact on Common Analytical Assays: A Comparative Overview
The following table summarizes the potential impact of this compound on various analytical assays.
| Assay Type | Potential for Interference | Common Observations | Alternative Considerations |
| Immunoassays (ELISA, Lateral Flow) | High | - Destruction of antigen epitopes. - Denaturation of capture and detection antibodies. - Reduced signal intensity. | Assays employing antibodies with protected binding sites; sample pretreatment to neutralize hypochlorite. |
| Enzymatic Assays (HRP-based) | High | - Irreversible inactivation of the enzyme (e.g., Horseradish Peroxidase). - Oxidation of the chromogenic substrate, leading to high background or no signal. | Use of enzymes less susceptible to oxidation; confirmation of interference with a non-enzymatic method. |
| Colorimetric Assays (Non-enzymatic) | Moderate to High | - Bleaching of colored reagents or products. - Direct reaction with assay reagents to produce a colored product (false positive). | Wavelength selection to avoid absorbance overlap with hypochlorite reaction products; use of indicator dyes resistant to oxidation. |
| Fluorescence Assays | Moderate to High | - Quenching of fluorescent probes or labels. - Generation of fluorescent artifacts. | Use of fluorophores with emission spectra outside the range of hypochlorite interference; time-resolved fluorescence to distinguish specific signals from background. |
Experimental Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table illustrates the expected impact based on studies of sodium hypochlorite, which demonstrates a similar reactive profile.
| Assay Type | Interferent Concentration | Observed Effect on Signal | Reference Principle |
| Immunoassay (S antigen on red blood cells) | 0.0005% Sodium Hypochlorite | Complete loss of reactivity with anti-S antibody. | Oxidation and destruction of the methionine residue in the S antigen determinant. |
| HRP-based Colorimetric Assay | Low micromolar concentrations of H₂O₂ (a related oxidizing agent) | Significant alteration of assay readout. | Oxidation of the HRP enzyme and/or the chromogenic substrate. |
| Gold Nanorod Colorimetric Assay | 0.08 µM to 125 µM Sodium Hypochlorite | Linear decrease in absorbance and color change from red to pale yellow. | Oxidative etching of gold nanorods, altering their surface plasmon resonance. |
Experimental Protocols
Protocol 1: Evaluation of this compound Interference in an ELISA Assay
Objective: To determine the concentration-dependent effect of this compound on the signal output of a sandwich ELISA.
Materials:
-
Pre-coated ELISA plate with capture antibody
-
Analyte standard
-
Detection antibody conjugated to Horseradish Peroxidase (HRP)
-
This compound stock solution (e.g., 1%)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the assay diluent to create a range of concentrations to be tested (e.g., 0.0001% to 0.1%).
-
Prepare a constant concentration of the analyte standard in separate tubes.
-
Spike the analyte standard with the different concentrations of this compound prepared in step 1. Include a control with no added this compound.
-
Immediately add the spiked and control analyte samples to the wells of the pre-coated ELISA plate.
-
Incubate according to the ELISA kit manufacturer's instructions.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated detection antibody to each well and incubate.
-
Wash the plate three times with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark.
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the corresponding this compound concentrations to determine the interference effect.
Protocol 2: Neutralization of Hypochlorite Interference
Objective: To neutralize the effect of this compound in a sample prior to analysis.
Materials:
-
Sample containing suspected this compound contamination.
-
Sodium thiosulfate solution (e.g., 10% w/v).
-
Assay system (e.g., ELISA, enzymatic assay).
Procedure:
-
To a known volume of the sample, add a small volume of the sodium thiosulfate solution. A common starting point is to add 0.1 mL of a 10% sodium thiosulfate solution to a 10 mL sample. The exact amount may need to be optimized.
-
Allow the mixture to react for a few minutes. The reaction between hypochlorite and thiosulfate is rapid.
-
Analyze the treated sample using the desired analytical assay.
-
Compare the results of the treated sample to an untreated sample to confirm that the interference has been mitigated.
Visualizing the Interference Pathway and Mitigation
The following diagrams illustrate the mechanisms of hypochlorite interference and the workflow for its evaluation and neutralization.
Caption: Mechanism of this compound interference in analytical assays.
Caption: Experimental workflow for identifying and neutralizing hypochlorite interference.
Inter-Laboratory Comparison of Available Chlorine Analysis in Lithium Hypochlorite: A Comparative Guide
This guide provides a comprehensive framework for an inter-laboratory comparison (ILC) focused on the analysis of available chlorine in lithium hypochlorite. Such comparisons, also known as proficiency tests (PT) or round-robin tests, are crucial for evaluating and ensuring the competency of laboratories in performing specific analyses.[1][2][3] By comparing results from multiple laboratories on the same sample, an ILC helps identify potential analytical discrepancies, assess the accuracy and precision of methods, and provides an objective measure of a laboratory's performance.[1][4] This document is intended for researchers, scientists, and professionals in drug development and quality control who are involved in the analysis of chlorine-based disinfectants.
Introduction to Inter-Laboratory Comparisons
An inter-laboratory comparison involves distributing a homogenous sample to multiple laboratories for analysis.[1] The results are then collected and statistically analyzed by a coordinating body to determine the consensus value for the analyte and to evaluate the performance of each participating laboratory.[2][4] Performance is often evaluated using statistical measures like the z-score, which indicates how far a laboratory's result is from the consensus mean.[4] A satisfactory performance is typically indicated by a z-score between -2.0 and +2.0.[4] The primary goal is to provide laboratories with a means to fulfill the requirements of quality standards like ISO/IEC 17025 and to identify areas for improvement.[1]
Hypothetical Inter-Laboratory Comparison Design
This section outlines the design of a hypothetical ILC for the analysis of available chlorine in a this compound sample.
2.1. Test Material
A bulk sample of granular this compound is prepared and homogenized. The homogeneity and stability of the sample are confirmed by the coordinating laboratory prior to distribution. Each participating laboratory receives a sealed, light-resistant container with approximately 10 grams of the test material.
2.2. Analytical Requirement
Participants are instructed to determine the concentration of "available chlorine" in the provided this compound sample. Results are to be reported in percent by weight (% w/w). Laboratories are requested to use their routine validated method for this analysis and to perform the determination in triplicate.
Experimental Protocols for Available Chlorine Determination
The most common and recommended method for determining available chlorine in hypochlorite-based products is iodometric titration. An alternative, the colorimetric method, is also presented.
3.1. Iodometric Titration Method
This is a classic and widely used method for determining the concentration of oxidizing agents like hypochlorite.
Principle: The hypochlorite ion (OCl⁻) in an acidic solution oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
Potassium iodide (KI), crystal
-
Glacial acetic acid (CH₃COOH) or 2 M Hydrochloric acid (HCl)[5]
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and record the weight.
-
Dissolve the sample in a 250 mL volumetric flask with deionized water and dilute to the mark. Mix thoroughly. This is the stock solution.
-
Pipette 25.00 mL of the stock solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1-2 g of potassium iodide and 10 mL of glacial acetic acid or 20 mL of 2 M HCl to the flask.[5] Swirl to mix. The solution should turn a dark brown color due to the liberation of iodine.
-
Titrate immediately with the standardized 0.1 N sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times and calculate the average volume.
Calculation of Available Chlorine: Available Chlorine (% w/w) = (V × N × 35.45 × 10) / W
Where:
-
V = Volume of Na₂S₂O₃ used in mL (average of titrations)
-
N = Normality of the Na₂S₂O₃ solution
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the this compound sample in grams
3.2. Automated Colorimetric Method
This method provides a faster, automated alternative to titration.
Principle: Hypochlorous acid and hypochlorite react with an oxidative coupling reagent, such as 4-aminophenazone and phenol, to produce a colored compound (quinonimine). The intensity of the color is proportional to the concentration of available chlorine and is measured spectrophotometrically.
Reagents:
-
Working Reagent: 4-aminophenazone (25 mM) and phenol (55 mM) in a suitable buffer (pH 6.0).
-
Standard chlorine solution, with concentration determined by a reference method like iodometric titration.
Procedure:
-
Prepare a diluted solution of the this compound sample in deionized water.
-
Follow the instructions of the automated analyzer or the specific assay kit being used.
-
The instrument will automatically mix the sample with the working reagent and measure the absorbance at the appropriate wavelength (e.g., ~555 nm).
-
A calibration curve is generated using standard chlorine solutions of known concentrations.
-
The available chlorine concentration in the sample is determined by comparing its absorbance to the calibration curve.
Data Presentation and Performance Evaluation
The results from the participating laboratories are compiled and analyzed.
Table 1: Hypothetical Inter-Laboratory Comparison Results for Available Chlorine in this compound
| Laboratory ID | Method Used | Result 1 (% w/w) | Result 2 (% w/w) | Result 3 (% w/w) | Mean (% w/w) | Standard Deviation | z-score |
| Lab A | Iodometric Titration | 34.8 | 35.0 | 34.9 | 34.90 | 0.10 | -0.47 |
| Lab B | Iodometric Titration | 35.5 | 35.6 | 35.4 | 35.50 | 0.10 | 1.65 |
| Lab C | Colorimetric | 35.1 | 35.2 | 35.0 | 35.10 | 0.10 | 0.24 |
| Lab D | Iodometric Titration | 34.5 | 34.6 | 34.7 | 34.60 | 0.10 | -1.65 |
| Lab E | Iodometric Titration | 35.2 | 35.1 | 35.3 | 35.20 | 0.10 | 0.59 |
| Consensus Mean | 35.06 | ||||||
| Standard Deviation for Proficiency Assessment (SDPA) | 0.43 |
Performance Evaluation: The z-score for each laboratory is calculated as follows:
z = (x - X) / σ
Where:
-
z = z-score
-
x = Mean result of the participating laboratory
-
X = Assigned value (in this case, the consensus mean of all participants)
-
σ = Standard deviation for proficiency assessment (SDPA)
A z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[4] Scores outside of this range may indicate a systematic error or other issues with the laboratory's analytical procedure, prompting a review of their methods.
Visualizations
Caption: Logical flow of an inter-laboratory comparison and performance evaluation.
References
A Comparative Guide to the Performance of Lithium Hypochlorite in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of lithium hypochlorite in various buffer systems, a critical consideration for its application in disinfection and other scientific endeavors. While direct comparative studies on this compound in different buffers are limited, this document synthesizes available data on hypochlorite chemistry, primarily drawing from studies on sodium hypochlorite, to project the behavior of the hypochlorite ion. Furthermore, detailed experimental protocols are provided to enable researchers to generate their own comparative data.
Introduction to this compound
This compound (LiOCl) is an inorganic compound used as a disinfectant and sanitizing agent.[1] It is a white, granular solid that is soluble in water.[1][2] As a solid, it is relatively stable and offers a high percentage of available chlorine.[3] Like other hypochlorites, its disinfecting efficacy is primarily attributed to the release of hypochlorous acid (HOCl) in aqueous solutions, a potent oxidizing agent that can inactivate a broad spectrum of microorganisms.
The equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) is pH-dependent. HOCl is a more potent disinfectant than OCl⁻. The pKa of hypochlorous acid is approximately 7.5. Therefore, in solutions with a pH below 7.5, the more effective HOCl form predominates.
The Role of Buffer Systems
The stability and efficacy of hypochlorite solutions are significantly influenced by pH.[4] Buffer systems are essential for maintaining a stable pH, thereby ensuring consistent disinfectant performance and minimizing the degradation of the active chlorine content. The choice of buffer can impact the solution's stability, antimicrobial activity, and even the formation of disinfection byproducts (DBPs). This guide will focus on three commonly used buffer systems: phosphate, borate, and carbonate.
Performance Comparison of this compound in Different Buffer Systems
The following sections provide a comparative analysis of the expected performance of this compound in phosphate, borate, and carbonate buffer systems. This analysis is largely based on the known chemistry of the hypochlorite ion in aqueous solutions.
Stability of this compound
The stability of a hypochlorite solution refers to its ability to retain its available chlorine concentration over time. Decomposition of hypochlorite can be accelerated by factors such as heat, light, low pH, and the presence of certain metal ions.[5]
Table 1: Predicted Stability of this compound in Different Buffer Systems
| Buffer System | Typical pH Range | Predicted Stability of this compound | Rationale |
| Phosphate Buffer | 6.0 - 8.0 | Moderate to Good | Phosphate buffers can maintain a pH in the range where hypochlorous acid is a significant species, which can be more reactive and thus slightly less stable over long periods compared to the hypochlorite ion which dominates at higher pH. |
| Borate Buffer | 8.0 - 10.0 | Good to Excellent | Borate buffers typically maintain a higher pH, shifting the equilibrium towards the more stable hypochlorite ion. Studies on poliovirus inactivation have utilized borate-buffered water.[6] |
| Carbonate Buffer | 9.0 - 11.0 | Good to Excellent | Carbonate buffers also maintain a higher pH, favoring the stability of the hypochlorite ion. Some research suggests that carbonate ions might inhibit the decomposition of hypochlorite. |
Disinfection Efficacy
The disinfection efficacy of this compound is directly related to the concentration of hypochlorous acid (HOCl).
Table 2: Predicted Disinfection Efficacy of this compound in Different Buffer Systems
| Buffer System | Typical pH Range | Predicted Disinfection Efficacy | Rationale |
| Phosphate Buffer | 6.0 - 8.0 | Excellent | By maintaining a pH closer to the pKa of hypochlorous acid, phosphate buffers ensure a higher concentration of the more potent HOCl, leading to superior disinfection performance. |
| Borate Buffer | 8.0 - 10.0 | Good | In this pH range, the equilibrium shifts towards the less potent hypochlorite ion, which may result in a slightly reduced disinfection efficacy compared to lower pH buffers. |
| Carbonate Buffer | 9.0 - 11.0 | Moderate to Good | Similar to borate buffers, the higher pH maintained by carbonate buffers favors the hypochlorite ion, potentially leading to a lower immediate disinfection efficacy compared to phosphate-buffered solutions. |
Formation of Disinfection Byproducts (DBPs)
The reaction of chlorine-based disinfectants with organic matter present in water can lead to the formation of harmful disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs).[7][8] The formation of these byproducts is influenced by several factors, including the type and concentration of organic precursors, disinfectant dose, temperature, and pH.[9]
Table 3: Predicted Potential for Disinfection Byproduct (DBP) Formation with this compound in Different Buffer Systems
| Buffer System | Typical pH Range | Predicted DBP Formation Potential | Rationale |
| Phosphate Buffer | 6.0 - 8.0 | Higher | The higher concentration of reactive hypochlorous acid at this pH range can lead to a greater potential for reaction with organic matter, thus increasing the likelihood of DBP formation. In general, lower pH tends to favor the formation of HAAs.[9] |
| Borate Buffer | 8.0 - 10.0 | Moderate | The lower concentration of hypochlorous acid at this pH range may result in a reduced potential for DBP formation compared to more acidic conditions. |
| Carbonate Buffer | 9.0 - 11.0 | Moderate to Lower | Higher pH generally favors the formation of THMs over HAAs.[9] The overall DBP formation may be less than in acidic conditions due to the lower concentration of HOCl. |
Experimental Protocols
To facilitate direct comparison, the following are detailed methodologies for key experiments.
Protocol for Determining Available Chlorine Concentration (Iodometric Titration)
This method is a standard procedure for measuring the concentration of available chlorine in a hypochlorite solution.
Materials:
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Erlenmeyer flask
-
Burette
-
Pipettes
-
Distilled water
Procedure:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Add approximately 20 mL of distilled water.
-
Add about 1-2 grams of potassium iodide and 10 mL of glacial acetic acid to the flask and swirl to mix. The solution should turn a dark brownish-yellow, indicating the liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes clear.
-
Record the volume of sodium thiosulfate used.
-
Calculate the available chlorine concentration using the appropriate formula.
Protocol for Evaluating Disinfectant Efficacy (AOAC Use-Dilution Method)
The AOAC Use-Dilution Test is a standard method for evaluating the efficacy of liquid disinfectants on hard surfaces.[10][11]
Materials:
-
Test microorganism cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica)
-
Sterile stainless steel carriers (penicylinders)
-
Disinfectant solution to be tested (this compound in the respective buffer)
-
Sterile culture tubes with appropriate growth medium and neutralizer
-
Incubator
Procedure:
-
Carrier Inoculation: Immerse sterile stainless steel carriers in a 48-54 hour old broth culture of the test microorganism.
-
Drying: Remove the inoculated carriers and dry them in a sterile petri dish in an incubator for 20-60 minutes.
-
Disinfectant Exposure: Place each dried, contaminated carrier into a tube containing 10 mL of the disinfectant solution for a specified contact time (e.g., 10 minutes).
-
Neutralization and Culturing: After the contact time, transfer each carrier to a tube containing a suitable neutralizer and growth medium.
-
Incubation: Incubate the culture tubes at the appropriate temperature (e.g., 37°C) for 48 hours.
-
Observation: Observe the tubes for turbidity, which indicates bacterial growth. The effectiveness of the disinfectant is determined by the number of tubes showing no growth. For a successful test against S. aureus, for example, there should be no growth in at least 59 out of 60 tested carriers.[10]
Protocol for Long-Term Stability Testing
This protocol is designed to assess the stability of the disinfectant solution over an extended period.[11][12]
Materials:
-
Prepared this compound solutions in the different buffer systems.
-
Storage containers (e.g., opaque, sealed bottles).
-
Controlled temperature and humidity chamber (for accelerated stability studies).
-
Equipment for available chlorine analysis (as per Protocol 4.1).
Procedure:
-
Prepare solutions of this compound in each of the buffer systems (phosphate, borate, carbonate).
-
Determine the initial available chlorine concentration of each solution.
-
Store the solutions in tightly sealed, opaque containers at a controlled temperature (e.g., room temperature for real-time stability or an elevated temperature for accelerated stability).
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw a sample from each solution.
-
Analyze the available chlorine concentration of each sample.
-
Plot the available chlorine concentration as a function of time for each buffer system to determine the degradation rate.
Visualizations
The following diagrams illustrate key concepts related to the performance of this compound.
Caption: pH-dependent equilibrium of hypochlorous acid and hypochlorite ion.
Caption: Experimental workflow for comparing this compound performance.
Caption: Interactions in a buffered this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of the Effect of Microwave, 1% Sodium Hypochlorite, and Sodium Perborate Disinfection on the Color Stability of Two Nanoparticle-Reinforced Heat-Polymerized PMMA Denture Base Resins: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and bactericidal activity of chlorine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solenis.com [solenis.com]
- 6. Alteration of chemical and disinfectant properties of hypochlorite by sodium, potassium, and lithium. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative evaluation of sodium hypochlorite and microwave disinfection on dimensional stability of denture bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microrao.com [microrao.com]
- 11. tga.gov.au [tga.gov.au]
- 12. Chemical Disinfectants Storage and Shelf-life Stability | Test Labs [testlabsuk.com]
A Comparative Guide to Byproduct Formation in Reactions with Lithium Hypochlorite Versus Other Oxidants
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical to ensure high yields of the desired product while minimizing the formation of unwanted byproducts. This guide provides a comparative overview of byproduct formation in organic reactions using lithium hypochlorite (LiOCl) and other common oxidants, supported by available data and experimental insights. While direct comparative studies on byproduct profiles between this compound and other oxidants are limited in publicly available literature, this guide synthesizes information on common hypochlorite oxidants—namely sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)₂)—to infer potential trends and highlight key considerations.
Executive Summary
Hypochlorite-based oxidants are cost-effective and powerful reagents used in various organic transformations, including the oxidation of alcohols, sulfides, and phenols. However, their reactivity can lead to the formation of significant byproducts, primarily through chlorination and over-oxidation. The choice of the cation (Li⁺, Na⁺, Ca²⁺) can influence the solubility, stability, and potentially the reactivity and byproduct profile of the hypochlorite salt. While specific quantitative data for this compound is scarce, the general reactivity patterns of hypochlorites provide a basis for comparison.
Byproduct Formation: A Comparative Analysis
The primary types of byproducts observed in reactions with hypochlorite oxidants include chlorinated organic compounds and products of over-oxidation.
Oxidation of Alcohols to Carbonyl Compounds
In the oxidation of alcohols to aldehydes and ketones, a common side reaction is the chlorination of the product, particularly at the α-position to the carbonyl group.
General Reaction: RCH₂OH + OCl⁻ → RCHO + Cl⁻ + H₂O R₂CHOH + OCl⁻ → R₂CO + Cl⁻ + H₂O
Potential Byproducts:
-
α-Chlorinated carbonyls: Aldehydes are particularly susceptible to α-chlorination.
-
Carboxylic acids: Over-oxidation of primary alcohols can lead to the formation of carboxylic acids.
-
Esters: In some cases, the oxidation of primary alcohols can yield esters through a subsequent reaction between the aldehyde and unreacted alcohol.
Table 1: Byproduct Considerations in Alcohol Oxidation with Hypochlorites
| Oxidant | Common Substrates | Potential Byproducts | Key Considerations |
| This compound (LiOCl) | Alcohols | α-Chlorinated carbonyls, Carboxylic acids (from primary alcohols) | Data on byproduct distribution is limited. Solubility in organic solvents may differ from other hypochlorites. |
| Sodium Hypochlorite (NaOCl) | Primary and Secondary Alcohols | α-Chlorinated carbonyls, Carboxylic acids. Chlorinated by-products can result in some instances.[1] | Widely used, often in the presence of a catalyst like TEMPO to improve selectivity. Excess NaOCl can lead to increased chlorination. |
| Calcium Hypochlorite (Ca(OCl)₂) | Primary and Secondary Alcohols | α-Chlorinated carbonyls, Carboxylic acids, Esters. | A solid, stable oxidant. Can be used for the conversion of primary alcohols to esters. |
Oxidation of Sulfides
The oxidation of sulfides can yield either sulfoxides or sulfones. The selective oxidation to sulfoxides is often desired, but over-oxidation to the corresponding sulfone is a common challenge.
General Reaction: R₂S + OCl⁻ → R₂SO + Cl⁻ (Sulfoxide) R₂SO + OCl⁻ → R₂SO₂ + Cl⁻ (Sulfone)
Studies using sodium hypochlorite pentahydrate have shown that careful control of reaction conditions can achieve high selectivity for sulfoxides with minimal sulfone byproducts.[2] The choice of solvent and the precise measurement of the oxidant are crucial to prevent over-oxidation.[2]
Table 2: Byproduct Considerations in Sulfide Oxidation with Hypochlorites
| Oxidant | Desired Product | Common Byproduct | Key Considerations |
| This compound (LiOCl) | Sulfoxide | Sulfone | Limited specific data on selectivity and byproduct yields. |
| Sodium Hypochlorite (NaOCl) | Sulfoxide | Sulfone | Over-oxidation to sulfone is a common challenge.[2] Reaction conditions (e.g., solvent, temperature, stoichiometry) are critical for selectivity. |
| Calcium Hypochlorite (Ca(OCl)₂) | Sulfoxide | Sulfone | Solid reagent, may offer different reaction kinetics compared to soluble hypochlorites. |
Oxidation of Phenols
The reaction of hypochlorites with phenols is complex and can lead to a variety of chlorinated byproducts, including mono-, di-, and trichlorophenols. In some cases, ring cleavage and the formation of oligomeric products can also occur. The formation of these chlorinated byproducts is a significant concern in water treatment and can also be a challenge in synthetic applications.
Potential Byproducts:
-
Chlorinated phenols (ortho- and para- substitution is favored)
-
Polychlorinated phenols
-
Ring cleavage products
-
Chlorinated oligomers (dimers and trimers of phenol)[3]
The extent of chlorination and the distribution of byproducts are highly dependent on the reaction conditions, including the pH and the ratio of oxidant to substrate.
Experimental Protocols
Detailed experimental protocols for oxidations with this compound are not widely reported. However, procedures for sodium and calcium hypochlorite can be adapted. Below are representative protocols for the oxidation of a secondary alcohol and a sulfide using sodium hypochlorite, which can serve as a starting point for developing protocols with this compound.
Experimental Protocol 1: Oxidation of a Secondary Alcohol to a Ketone using Sodium Hypochlorite
Objective: To oxidize a secondary alcohol to the corresponding ketone using sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst.
Materials:
-
Secondary alcohol
-
Commercial bleach (e.g., 5.25% NaOCl)
-
Ethyl acetate (EtOAc)
-
Tetrabutylammonium bromide (TBAB)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the secondary alcohol (1 equivalent) and TBAB (0.1 equivalents) in EtOAc in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the bleach solution (1.2 equivalents) dropwise over 30 minutes while stirring vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by adding saturated Na₂S₂O₃ solution.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the product and byproducts by GC-MS and NMR.
Experimental Protocol 2: Selective Oxidation of a Sulfide to a Sulfoxide using Sodium Hypochlorite Pentahydrate
Objective: To selectively oxidize a sulfide to a sulfoxide using sodium hypochlorite pentahydrate.
Materials:
-
Sulfide
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Acetonitrile (CH₃CN)
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the sulfide (1 equivalent) in a mixture of acetonitrile and water (e.g., 5:1 v/v) in a round-bottom flask.
-
Add sodium hypochlorite pentahydrate (1.1 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Analyze the product mixture by ¹H NMR or GC-MS to determine the ratio of sulfoxide to sulfone.
Signaling Pathways and Reaction Mechanisms
The formation of byproducts is intrinsically linked to the reaction mechanism. The following diagrams illustrate the general pathways for the desired oxidation and the formation of common byproducts.
The diagram above illustrates the desired oxidation pathways and the potential side reactions leading to byproduct formation. In alcohol oxidation, the initial product, an aldehyde, can undergo further oxidation to a carboxylic acid or be chlorinated at the alpha position. In sulfide oxidation, the desired sulfoxide can be further oxidized to a sulfone.
Experimental Workflow
A systematic approach is necessary to evaluate and compare the byproduct profiles of different oxidants. The following workflow outlines the key steps.
References
- 1. Oxidation reactions of sulfur compounds | Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 2. researchgate.net [researchgate.net]
- 3. Overlooked formation of chlorinated coupling byproducts during phenol degradation with ferrate(VI) oxidation technology - White Rose Research Online [eprints.whiterose.ac.uk]
A Cost-Benefit Analysis of Lithium Hypochlorite in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, maintaining a sterile environment is paramount. The choice of disinfectant is a critical decision, balancing efficacy against potential interference with experimental results and cost. While sodium hypochlorite (bleach) and calcium hypochlorite are common choices, lithium hypochlorite presents a less prevalent but noteworthy alternative. This guide provides a comprehensive cost-benefit analysis of this compound for research applications, comparing it with its sodium and calcium counterparts, supported by available data and standardized experimental protocols.
Executive Summary
This compound offers high solubility and is available in a solid form, which can be advantageous for storage and preparation of fresh solutions. However, it is significantly more expensive than sodium and calcium hypochlorite. Direct, peer-reviewed comparative studies on its disinfectant efficacy in a research setting are scarce, making a definitive performance assessment challenging. Sodium hypochlorite is the most studied and cost-effective liquid option, while calcium hypochlorite provides a more stable, high-concentration solid alternative. The potential for the lithium ion to interfere with sensitive biological assays is a consideration that requires further investigation.
Performance Comparison of Hypochlorite Disinfectants
The decision to use a particular hypochlorite salt in a research setting should be based on a combination of factors including its antimicrobial efficacy, stability, ease of use, and potential for experimental interference.
Table 1: General Properties and Cost Comparison
| Property | This compound (LiOCl) | Sodium Hypochlorite (NaOCl) | Calcium Hypochlorite (Ca(OCl)₂) |
| Physical Form | Solid (granular) | Liquid | Solid (granular, tablet) |
| Available Chlorine | ~29-35% | 5-15% (liquid bleach) | 65-70% |
| Solubility in Water | High | High | Moderate |
| Stability | Good in solid form | Less stable, degrades with light and heat | More stable in solid form than NaOCl |
| pH of Solution | Alkaline | Alkaline (pH 11-13) | Alkaline (pH 10-12) |
| Residue | Leaves some residue | Minimal residue | Can leave insoluble residue |
| Relative Cost | High | Low | Moderate |
Note: The cost is a general comparison and can vary significantly based on supplier, grade, and volume.
Table 2: Antimicrobial Efficacy (Based on available data)
| Microorganism | This compound | Sodium Hypochlorite | Calcium Hypochlorite |
| Bacteria (e.g., E. coli, S. aureus) | Efficacy is expected to be similar to other hypochlorites based on available chlorine concentration, but direct comparative studies are lacking. | Highly effective; a 1:10 dilution of household bleach is a common recommendation for surface disinfection.[1] | Effective against a wide range of bacteria.[2] |
| Viruses | Virucidal activity is expected, but specific data is limited. | Broad-spectrum virucidal activity.[3] | Effective against various viruses.[2] |
| Fungi (e.g., C. albicans) | Expected to be effective. | Effective against fungi like Candida. | Effective against fungi like C. albicans.[4] |
| Spores (e.g., B. subtilis) | Expected to have sporicidal activity at higher concentrations. | Can be effective against spores, though higher concentrations and longer contact times may be required. | Effective against spores.[2] |
Detailed Cost Analysis
A direct cost comparison is challenging due to variations in purity and available chlorine content. A more insightful metric is the cost per unit of available chlorine.
Table 3: Estimated Cost per 100g of Available Chlorine
| Hypochlorite Salt | Typical Available Chlorine | Estimated Price (per kg, reagent grade) | Estimated Cost per 100g of Available Chlorine |
| This compound | 35% | $80 - $120 | $22.86 - $34.29 |
| Sodium Hypochlorite | 12% (liquid) | $15 - $25 | $12.50 - $20.83 |
| Calcium Hypochlorite | 70% | $20 - $40 | $2.86 - $5.71 |
Disclaimer: Prices are estimates and can vary. This calculation is for illustrative purposes to highlight the relative cost differences.
Experimental Protocols
Standardized methods are crucial for evaluating the efficacy of disinfectants. Below are generalized protocols for suspension and surface disinfection tests.
Protocol 1: Suspension Disinfection Efficacy Test
This protocol determines the effectiveness of a disinfectant against microorganisms in a liquid phase.
Materials:
-
Test disinfectant (Lithium, Sodium, or Calcium Hypochlorite solutions of desired concentration)
-
Microorganism suspension (e.g., E. coli at ~1x10⁸ CFU/mL)
-
Sterile neutralizing broth
-
Sterile diluent (e.g., phosphate-buffered saline)
-
Agar plates for microbial culture
-
Incubator
Procedure:
-
Prepare the disinfectant solution to the desired concentration.
-
Add a specified volume of the microbial suspension to the disinfectant solution.
-
After a defined contact time (e.g., 1, 5, 10 minutes), transfer a sample to a neutralizing broth to stop the disinfectant action.
-
Perform serial dilutions of the neutralized sample.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates under suitable conditions.
-
Count the number of colonies to determine the log reduction in viable microorganisms.
Protocol 2: Surface Disinfection Efficacy Test
This protocol assesses the disinfectant's ability to eliminate microorganisms from a non-porous surface.
Materials:
-
Sterile test surfaces (e.g., stainless steel or glass coupons)
-
Microorganism suspension
-
Test disinfectant solution
-
Sterile swabs
-
Neutralizing broth
-
Agar plates
Procedure:
-
Inoculate the sterile test surfaces with a known amount of the microorganism and allow them to dry.
-
Apply the disinfectant to the surface for a specified contact time.
-
After the contact time, swab the surface to recover any surviving microorganisms.
-
Place the swab into a neutralizing broth.
-
Plate the neutralized solution to enumerate the surviving microorganisms.
-
Calculate the log reduction compared to an untreated control surface.
Mandatory Visualizations
Mechanism of Hypochlorite Disinfection
The primary disinfecting agent for all hypochlorite solutions is hypochlorous acid (HOCl), which is in equilibrium with the hypochlorite ion (OCl⁻). HOCl, being a neutral molecule, can easily penetrate the cell wall of microorganisms. Once inside, it acts as a strong oxidizing agent, damaging essential cellular components.
Caption: General mechanism of microbial inactivation by hypochlorite solutions.
Experimental Workflow for Disinfectant Efficacy Testing
The evaluation of a disinfectant's performance follows a structured workflow to ensure reliable and reproducible results.
Caption: Standard workflow for evaluating the efficacy of disinfectants.
Discussion of Benefits and Drawbacks
This compound
-
Benefits:
-
Solid Form: Easy to store and handle, allowing for the preparation of fresh solutions with a known concentration, which can be critical for experimental reproducibility.
-
High Solubility: Dissolves quickly in water.
-
-
Drawbacks:
-
High Cost: Significantly more expensive than sodium and calcium hypochlorite.
-
Limited Efficacy Data: Lack of direct comparative studies in research settings makes performance claims difficult to substantiate.
-
Potential for Lithium Ion Interference: Lithium ions can interfere with certain biological assays and cellular processes.[5] For example, lithium is known to affect signaling pathways such as the Wnt/β-catenin pathway by inhibiting GSK-3β.[4] This could be a significant confounding factor in cell-based research.
-
Reduced Availability: The increasing demand for lithium in batteries has made this compound less common and harder to source.[3]
-
Sodium Hypochlorite
-
Benefits:
-
Low Cost: The most economical option.
-
Extensive Data: Well-documented efficacy against a broad spectrum of microorganisms.
-
Ease of Use: Available as a ready-to-use liquid.
-
-
Drawbacks:
-
Instability: Liquid bleach degrades over time, especially when exposed to light and heat, leading to a decrease in the concentration of available chlorine.
-
Corrosive: Can be corrosive to some metals.
-
Potential for DNA Damage: While useful for decontamination, it can also degrade DNA in samples.[6]
-
Fume Effects: Fumes from bleach have been shown to degrade fluorescent dyes used in molecular biology applications such as qPCR.
-
Calcium Hypochlorite
-
Benefits:
-
High Available Chlorine: More concentrated than lithium and sodium hypochlorite.
-
Good Stability: The solid form is more stable than liquid sodium hypochlorite.
-
Cost-Effective Solid: A more economical choice for a solid hypochlorite source compared to this compound.
-
-
Drawbacks:
-
Lower Solubility: Does not dissolve as readily as lithium or sodium hypochlorite and can leave behind a residue.
-
Increases Calcium Concentration: The addition of calcium ions could be a concern in certain experimental systems.
-
Conclusion and Recommendations
The choice between lithium, sodium, and calcium hypochlorite for research applications depends on a careful weighing of their respective costs and benefits.
-
For general-purpose disinfection of surfaces and equipment where cost is a major consideration, sodium hypochlorite (household bleach) remains a viable option. However, researchers must be mindful of its instability and the potential for its fumes to interfere with sensitive assays. Freshly prepared solutions are recommended.
-
Calcium hypochlorite is a good alternative when a more stable, solid disinfectant is preferred, and the potential for calcium residue is not a concern. Its high concentration of available chlorine makes it effective for large-scale disinfection.
-
This compound's high cost and the lack of specific efficacy data in research contexts make it difficult to recommend for routine use. Its primary advantage is its high solubility in a solid form. However, the potential for lithium ions to interfere with biological experiments is a significant drawback that should not be overlooked. Its use could be considered in very specific applications where the presence of sodium or calcium ions is detrimental, and the potential effects of lithium have been carefully evaluated and controlled for.
Ultimately, for critical research applications, it is advisable to validate any chosen disinfectant under specific laboratory conditions to ensure it does not interfere with experimental outcomes. Given the current data, sodium and calcium hypochlorite offer a more evidence-based and cost-effective approach to disinfection in most research settings.
References
- 1. US20030186450A1 - Lithium detection in liquid biological samples and reagents therefor - Google Patents [patents.google.com]
- 2. bioengineer.org [bioengineer.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A molecular cell biology of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium Ions as Modulators of Complex Biological Processes: The Conundrum of Multiple Targets, Responsiveness and Non-Responsiveness, and the Potential to Prevent or Correct Dysregulation of Systems during Aging and in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmabeginers.com [pharmabeginers.com]
Safety Operating Guide
Proper Disposal of Lithium Hypochlorite: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Lithium hypochlorite (LiOCl), a strong oxidizing agent and corrosive material, requires specific procedures for its proper disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans.
Immediate Safety and Handling Precautions
This compound is classified as an oxidizing solid, causes severe skin burns and eye damage, may cause respiratory irritation, and is very toxic to aquatic life.[1] Before handling, it is crucial to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, eye protection (goggles or face shield), and respiratory protection to avoid dust formation and inhalation.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sources of ignition, and direct sunlight. Keep the container tightly closed.[1]
-
Incompatibilities: this compound is incompatible with a wide range of substances. Avoid contact with:
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and toxicity of this compound.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 850 mg/kg | Rat | [1] |
| Acute Dermal Toxicity (LD50) | 8100 mg/kg | Rabbit | [5] |
| Aquatic Toxicity (LC50, 96-hour) | 0.69 mg/L | Rainbow Trout | [4] |
| Aquatic Toxicity (LC50, 96-hour) | 0.97 mg/L | Bluegill | [4] |
| Aquatic Toxicity (LC50, 48-hour) | 0.37 µg/L | Daphnia | [4] |
Standard Disposal Procedure for this compound
Untreated this compound should never be discharged directly into sewers or surface water.[1] For significant quantities or in the absence of a validated in-lab neutralization protocol, the following steps should be followed:
-
Waste Classification: this compound is considered a hazardous waste. Its disposal is regulated by local, state, and federal authorities.[1][3]
-
Containment: Collect waste this compound in a clean, dry, and properly labeled container. Ensure the container is compatible with the chemical and is kept tightly closed.[6]
-
Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[1] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.
Experimental Protocol for In-Lab Neutralization of Small Quantities
For small quantities of this compound waste, particularly in solution, in-lab neutralization can be a viable option before disposal. This procedure should be performed by trained personnel with a thorough understanding of the chemical reactions involved. The following protocol is adapted from procedures for neutralizing sodium hypochlorite solutions.
Objective: To neutralize the oxidizing and corrosive properties of this compound, rendering it safe for drain disposal in accordance with local regulations.
Principle: A reducing agent, such as sodium thiosulfate (Na₂S₂O₃), is used to reduce the hypochlorite ion (OCl⁻) to the much less hazardous chloride ion (Cl⁻).
Materials and Equipment:
-
Waste this compound solution (or a solution prepared by carefully dissolving a small amount of solid waste in cold water)
-
Sodium thiosulfate (solid or solution)
-
Stir plate and stir bar
-
Large beaker (at least double the volume of the waste solution)
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE) as listed above
-
Fume hood
Procedure:
-
Preparation (in a fume hood):
-
Place the beaker containing the this compound solution on the stir plate and begin gentle stirring.
-
If starting with solid this compound, slowly and carefully add small increments to a beaker of cold water, allowing it to dissolve completely before adding more. This process can generate heat, so external cooling (e.g., an ice bath) may be necessary. Do not add water to the solid chemical.[1]
-
-
Neutralization:
-
Slowly add a 10% solution of sodium thiosulfate to the stirring this compound solution. Alternatively, add solid sodium thiosulfate in small portions.
-
The reaction is exothermic; add the neutralizing agent slowly to control the temperature. If the temperature rises significantly, pause the addition and allow the solution to cool.
-
-
Verification of Neutralization:
-
After the addition of the sodium thiosulfate is complete, continue stirring for at least 30 minutes to ensure the reaction has gone to completion.
-
Test for the presence of residual hypochlorite using potassium iodide-starch test paper. A blue-black color indicates the presence of an oxidizer, and more sodium thiosulfate should be added. The absence of a color change indicates that the hypochlorite has been neutralized.
-
-
pH Adjustment:
-
Check the pH of the neutralized solution. This compound solutions are alkaline. If necessary, neutralize the solution to a pH between 6.0 and 8.0 using a dilute acid (e.g., 1M hydrochloric acid). Add the acid slowly while stirring.
-
-
Final Disposal:
-
Once the solution is free of hypochlorite and the pH is within the acceptable range for your institution's wastewater system, it can be flushed down the drain with copious amounts of water, in accordance with local regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Lithium hypochlorite
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling lithium hypochlorite. Adherence to these procedures is critical to ensure a safe laboratory environment.
This compound is a strong oxidizing agent that is corrosive and can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and to be prepared for emergency situations.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety goggles or a face shield | Must be worn to protect against dust and splashes which can cause irreversible eye damage.[3][4] |
| Skin/Hands | Rubber or chemical-resistant gloves | To prevent direct contact which can lead to skin burns and irritation.[3][4] |
| Body | Protective clothing/laboratory coat | Should be worn to protect against accidental spills and contamination of personal clothing.[1][3] |
| Respiratory | Dust/mist filtering respirator | Required when there is a potential for inhaling dust or when working in poorly ventilated areas.[1][5] |
Handling and Storage Procedures
Proper handling and storage are paramount to prevent accidents.
-
Handling:
-
Storage:
Emergency and Disposal Plans
Spill Response Workflow
In the event of a this compound spill, a structured response is crucial to mitigate hazards. The following diagram outlines the necessary steps.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present.[3][4] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[3]
Disposal Plan
-
Dispose of waste this compound and contaminated materials at a qualified industrial waste disposal facility.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Do not wash spilled material into drains.[7] In case of decomposition, it may be necessary to flood the area with large amounts of water to dissolve the material before disposal, but this should be done with caution and in consultation with safety guidelines.[3]
References
- 1. agentsales.com.au [agentsales.com.au]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 4. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 5. pooloperationmanagement.com [pooloperationmanagement.com]
- 6. echemi.com [echemi.com]
- 7. landmarkaquatic.com [landmarkaquatic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
